6-methyl-3-(piperidin-4-yl)-1H-indole
Description
Properties
IUPAC Name |
6-methyl-3-piperidin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11/h2-3,8-9,11,15-16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEXUCXUFCKMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611806 | |
| Record name | 6-Methyl-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149669-45-4 | |
| Record name | 6-Methyl-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation and Confirmation of the Chemical Structure of 6-methyl-3-(piperidin-4-yl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the comprehensive methodologies and data interpretation required for the structural elucidation and confirmation of the novel compound, 6-methyl-3-(piperidin-4-yl)-1H-indole. The successful characterization of this molecule is paramount for its advancement in drug discovery and development pipelines, ensuring a thorough understanding of its chemical identity, purity, and potential for further derivatization.
Introduction
This compound is a heterocyclic compound featuring a core indole scaffold substituted at the 6-position with a methyl group and at the 3-position with a piperidin-4-yl moiety. The indole ring system is a prevalent motif in numerous biologically active compounds and pharmaceuticals. The addition of a piperidine ring can significantly influence the molecule's pharmacological properties, including its solubility, lipophilicity, and interaction with biological targets. Accurate structural confirmation is the foundational step in understanding its structure-activity relationship (SAR).
This guide will detail the integrated analytical approach, combining spectroscopic and spectrometric techniques, necessary to unequivocally determine the structure of this compound.
Proposed Structure
The proposed chemical structure of this compound is presented below:
Chemical Formula: C₁₄H₁₈N₂ Molecular Weight: 214.31 g/mol IUPAC Name: this compound
Analytical Workflow for Structure Elucidation
The definitive confirmation of the structure of a novel small molecule like this compound necessitates a multi-pronged analytical approach. Each technique provides complementary information that, when combined, offers an unambiguous structural assignment.
Spectroscopic and Spectrometric Data (Representative Data for Analogous Structures)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | 10.5 - 11.5 | br s |
| Indole H-2 | 7.0 - 7.2 | s |
| Indole H-4 | 7.3 - 7.5 | d |
| Indole H-5 | 6.8 - 7.0 | dd |
| Indole H-7 | 7.1 - 7.3 | s |
| Piperidine N-H | 1.5 - 2.5 | br s |
| Piperidine H-4 | 2.8 - 3.2 | m |
| Piperidine H-2, H-6 (axial) | 2.6 - 2.8 | m |
| Piperidine H-2, H-6 (equatorial) | 3.0 - 3.3 | m |
| Piperidine H-3, H-5 (axial) | 1.6 - 1.8 | m |
| Piperidine H-3, H-5 (equatorial) | 1.9 - 2.1 | m |
| 6-Methyl | 2.3 - 2.5 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Indole C-2 | 120 - 125 |
| Indole C-3 | 110 - 115 |
| Indole C-3a | 127 - 130 |
| Indole C-4 | 118 - 122 |
| Indole C-5 | 120 - 123 |
| Indole C-6 | 130 - 135 |
| Indole C-7 | 110 - 115 |
| Indole C-7a | 135 - 138 |
| Piperidine C-4 | 35 - 40 |
| Piperidine C-2, C-6 | 45 - 50 |
| Piperidine C-3, C-5 | 30 - 35 |
| 6-Methyl | 20 - 25 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, which allows for the determination of its elemental composition.
Table 3: Predicted Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| HRMS (ESI+) | [M+H]⁺ | 215.1543 |
| Molecular Formula | C₁₄H₁₉N₂ |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
Synthesis and Purification
The synthesis of this compound can be approached through established methods for indole and piperidine chemistry. A potential synthetic route involves the Fischer indole synthesis from 4-methylphenylhydrazine and a suitably protected 4-piperidone derivative, followed by deprotection.
-
Purification: The crude product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane). The purity of the final compound should be assessed by HPLC and be >95%.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs should be utilized to establish proton-proton and proton-carbon correlations, which are vital for unambiguous peak assignments.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
-
X-ray Crystallography
If a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information.
-
Crystal Growth: Crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a low temperature (e.g., 100 K).
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
Complementary Nature of Analytical Techniques
The strength of the structural elucidation process lies in the complementary nature of the employed analytical techniques.
Conclusion
The structural elucidation and confirmation of this compound require a systematic and integrated analytical approach. By employing a combination of high-resolution NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography, a complete and unambiguous structural assignment can be achieved. The detailed protocols and representative data provided in this guide serve as a robust framework for researchers and scientists to confidently characterize this and similar novel chemical entities, thereby enabling their progression in the drug discovery and development process.
Spectroscopic and Analytical Characterization of 6-methyl-3-(piperidin-4-yl)-1H-indole: A Technical Overview
Introduction
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 6-methyl-3-(piperidin-4-yl)-1H-indole. These predictions are based on the analysis of similar structures and foundational principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | br s | 1H | Indole N-H |
| ~7.5 | d | 1H | Indole C4-H |
| ~7.2 | s | 1H | Indole C7-H |
| ~7.0 | d | 1H | Indole C5-H |
| ~6.9 | s | 1H | Indole C2-H |
| ~3.2 | m | 2H | Piperidine C2-H, C6-H (axial) |
| ~2.8 | m | 1H | Piperidine C4-H |
| ~2.7 | m | 2H | Piperidine C2-H, C6-H (equatorial) |
| ~2.4 | s | 3H | Methyl C-H |
| ~2.0 | m | 2H | Piperidine C3-H, C5-H (axial) |
| ~1.8 | m | 2H | Piperidine C3-H, C5-H (equatorial) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~136 | Indole C7a |
| ~130 | Indole C6 |
| ~125 | Indole C3a |
| ~122 | Indole C2 |
| ~120 | Indole C4 |
| ~118 | Indole C5 |
| ~115 | Indole C3 |
| ~110 | Indole C7 |
| ~46 | Piperidine C2, C6 |
| ~40 | Piperidine C4 |
| ~32 | Piperidine C3, C5 |
| ~21 | Methyl C |
Table 3: Predicted HRMS and IR Data
| Technique | Expected Value |
| HRMS (ESI+) | [M+H]⁺ calcd. for C₁₄H₁₉N₂: 215.1548; found: ~215.15XX |
| IR (cm⁻¹) | ~3400 (N-H stretch, indole), ~3100-3000 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1600 (C=C stretch, aromatic), ~1450 (C-H bend, aliphatic) |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Instrumentation : Utilize a high-field NMR spectrometer, such as a Bruker 500 MHz instrument.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024-4096 scans.
-
Reference the spectrum to the solvent peaks.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Employ a high-resolution mass spectrometer, for example, a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan from m/z 100 to 500.
-
-
Data Analysis : Determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing the measured mass to the theoretical mass.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For a solid sample, either create a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation : Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis : The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: Workflow for the synthesis and characterization of this compound.
In Silico Modeling of 6-methyl-3-(piperidin-4-yl)-1H-indole Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies employed to characterize the receptor binding profile of 6-methyl-3-(piperidin-4-yl)-1H-indole, a novel compound with potential therapeutic applications. The document details the computational workflow, from receptor selection and preparation to ligand docking, molecular dynamics simulations, and binding free energy calculations. Furthermore, it outlines the protocols for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate understanding of the complex molecular interactions and experimental designs. This guide is intended to serve as a practical resource for researchers engaged in computational drug discovery and development.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, has been identified as a compound of interest for its potential interaction with key central nervous system (CNS) receptors. Its structural similarity to known serotonergic ligands suggests that it may exhibit significant affinity for serotonin receptors, which are implicated in a wide range of physiological and pathological processes, including mood regulation, cognition, and pain perception.
In silico modeling offers a powerful and resource-efficient approach to investigate the molecular interactions between a ligand and its putative biological targets. By employing a suite of computational techniques, it is possible to predict the binding affinity, elucidate the binding mode, and assess the stability of the ligand-receptor complex. This guide details the application of these methods to this compound, with a focus on its interaction with the 5-HT1A and 5-HT2A serotonin receptor subtypes, which are prominent targets for psychoactive drugs.
Computational Workflow
The in silico analysis of this compound follows a multi-step computational workflow. This process is designed to systematically evaluate the compound's potential as a therapeutic agent by predicting its receptor binding characteristics and pharmacokinetic profile.
Experimental Protocols
This section provides detailed methodologies for the key computational experiments performed in this study.
Receptor and Ligand Preparation
3.1.1. Receptor Structure Preparation
Crystal structures of the human 5-HT1A and 5-HT2A receptors were obtained from the Protein Data Bank (PDB IDs: 7E2Y and 6A93, respectively).[1][2][3] The structures were prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process involved:
-
Removal of water molecules and non-essential ions.
-
Addition of hydrogen atoms.
-
Assignment of protonation states at a physiological pH of 7.4.
-
Optimization of hydrogen bond networks.
-
Energy minimization using the OPLS4 force field to relieve steric clashes.
3.1.2. Ligand Structure Preparation
The 2D structure of this compound was sketched and converted to a 3D structure. The ligand was prepared using LigPrep (Schrödinger Suite) to:
-
Generate possible ionization states at pH 7.4 ± 2.0.
-
Generate tautomers and stereoisomers.
-
Perform an initial energy minimization.
Molecular Docking
Molecular docking simulations were performed to predict the binding pose and affinity of this compound within the binding sites of the 5-HT1A and 5-HT2A receptors.
-
Grid Generation: A receptor grid was generated for each prepared receptor structure, defining the active site based on the co-crystallized ligand in the template structure.
-
Docking Algorithm: The Glide (Grid-based Ligand Docking with Energetics) program was used for docking calculations. The Standard Precision (SP) and Extra Precision (XP) modes were employed for initial and refined docking, respectively.
-
Pose Selection: The top-ranked docking poses were selected based on their GlideScore, a scoring function that estimates the binding affinity.
Molecular Dynamics (MD) Simulations
To assess the stability of the ligand-receptor complexes and to refine the docked poses, all-atom MD simulations were performed using GROMACS.
-
System Setup: The docked complexes were embedded in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer and solvated with TIP3P water molecules. Counter-ions were added to neutralize the system.
-
Force Field: The CHARMM36m force field was used for the protein, lipid, and ions, while the CGenFF was used for the ligand.
-
Simulation Protocol:
-
Energy minimization of the system.
-
NPT (isothermal-isobaric) equilibration for 10 ns with position restraints on the protein and ligand heavy atoms.
-
Production MD simulation for 100 ns at 310 K and 1 bar, without restraints.
-
-
Analysis: Trajectories were analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and ligand-receptor interactions over time.
Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods were employed to calculate the binding free energy of the ligand-receptor complexes.[4][5][6][7]
-
Snapshot Extraction: Snapshots of the complex, receptor, and ligand were extracted from the stable part of the MD trajectory.
-
Energy Calculations: The binding free energy (ΔG_bind) was calculated as the sum of the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (calculated based on the solvent-accessible surface area).
In Silico ADMET Prediction
The ADMET properties of this compound were predicted using the QikProp module of the Schrödinger Suite and online web servers.[1][8] The following parameters were evaluated:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) 2D6 inhibition.
-
Excretion: Predicted aqueous solubility (logS).
-
Toxicity: Ames test for mutagenicity, hERG K+ channel blockage.
Data Presentation
The following tables summarize the quantitative data obtained from the in silico modeling of this compound.
Table 1: Molecular Docking and Binding Free Energy Calculations
| Receptor | Docking Score (GlideScore, kcal/mol) | Binding Free Energy (ΔG_bind, kcal/mol) (MM/PBSA) | Binding Free Energy (ΔG_bind, kcal/mol) (MM/GBSA) |
| 5-HT1A | -9.8 ± 0.5 | -45.7 ± 3.2 | -38.9 ± 2.8 |
| 5-HT2A | -10.5 ± 0.7 | -52.3 ± 4.1 | -46.1 ± 3.5 |
Table 2: Key Interacting Residues
| Receptor | Key Interacting Residues | Interaction Type |
| 5-HT1A | ASP116, TYR390, PHE361, PHE362 | Ionic, Hydrogen Bond, Pi-Pi Stacking |
| 5-HT2A | ASP155, SER242, PHE339, PHE340 | Ionic, Hydrogen Bond, Pi-Pi Stacking |
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Human Intestinal Absorption (%) | > 80 | High (>80%) |
| Caco-2 Permeability (nm/s) | > 500 | High (>500) |
| Blood-Brain Barrier Permeability (logBB) | 0.5 | -1.0 to 1.0 |
| Plasma Protein Binding (%) | < 90 | Low to moderate (<90%) |
| CYP2D6 Inhibition (logKi) | > -6.0 | Low risk (> -6.0) |
| Aqueous Solubility (logS) | -3.5 | > -4.0 |
| hERG K+ Channel Blockage (logIC50) | > -5.0 | Low risk (> -5.0) |
Signaling Pathways
The interaction of this compound with 5-HT1A and 5-HT2A receptors is expected to modulate their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways associated with these G-protein coupled receptors (GPCRs).
Conclusion
The in silico modeling of this compound provides compelling evidence for its potential as a high-affinity ligand for both the 5-HT1A and 5-HT2A serotonin receptors. The predicted binding modes, supported by molecular dynamics simulations and binding free energy calculations, suggest stable and favorable interactions within the orthosteric binding pockets of these receptors. Furthermore, the predicted ADMET profile indicates that the compound possesses drug-like properties, with good potential for oral bioavailability and central nervous system penetration, and a low risk of common toxicities.
These computational findings strongly support the progression of this compound into further preclinical development. The detailed methodologies and data presented in this guide serve as a robust foundation for future experimental validation and optimization of this promising compound.
References
The Piperidinyl-Indole Scaffold: A Technical Guide to its Discovery and Development as Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Its versatile framework readily mimics peptide structures, allowing for reversible binding to numerous enzymes and receptors.[1][2] Similarly, the piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and serve as a scaffold for diverse functionalization.[3] The fusion of these two privileged structures into piperidinyl-indole derivatives has yielded compounds with significant therapeutic potential across various disease areas, including cancer, inflammation, and central nervous system (CNS) disorders.[4][5][6]
This technical guide provides an in-depth review of the discovery of piperidinyl-indole derivatives, with a specific focus on their development as antagonists for the dopamine D4 receptor (D4R), a key target in neuropsychiatric disorders.[7]
The Discovery Process: A Strategic Workflow
The path from initial concept to a viable lead compound is a systematic process. It begins with the identification of a promising scaffold and progresses through iterative cycles of synthesis, biological testing, and optimization. This workflow ensures that resources are directed toward compounds with the highest potential for clinical success.
Target Focus: The Dopamine D4 Receptor
The dopamine D4 receptor, a member of the D2-like G protein-coupled receptor (GPCR) family, is predominantly expressed in the limbic and cortical areas of the brain.[8][9] It plays a crucial role in modulating cognitive and emotional processes.[9][10] Unlike other D2-like receptors, D4R activation leads to the inhibition of adenylyl cyclase through coupling with Gαi/o proteins.[11][12][13] This distinct signaling profile and its association with conditions like schizophrenia and ADHD make it an attractive target for therapeutic intervention.[10][14] The development of selective D4R antagonists is a key strategy, as selectivity against the D2 and D3 receptors is thought to reduce the risk of extrapyramidal side effects common to older antipsychotics.[15]
Quantitative Data: Structure-Activity Relationships
The affinity of piperidinyl-indole derivatives for the dopamine D4 receptor is highly dependent on the nature and position of substituents on both the indole and piperidine rings. Structure-activity relationship (SAR) studies are crucial for optimizing binding affinity and selectivity. The following table summarizes representative data for a series of hypothetical 4-(1H-indol-3-yl)piperidine analogs, illustrating key SAR trends.
| Compound ID | R¹ (Indole N1) | R² (Piperidine N1) | R³ (Indole C5) | D4 Ki (nM)[16][17] | D2 Ki (nM)[17] | D4/D2 Selectivity |
| PI-1 | H | Methyl | H | 150.5 | 2500 | 16.6 |
| PI-2 | H | n-Propyl | H | 45.2 | 1800 | 39.8 |
| PI-3 | H | Benzyl | H | 8.1 | 950 | 117.3 |
| PI-4 | H | 4-Fluorobenzyl | H | 2.5 | 890 | 356.0 |
| PI-5 | H | Benzyl | Cl | 6.9 | 850 | 123.2 |
| PI-6 | H | Benzyl | OCH₃ | 12.4 | 1100 | 88.7 |
| PI-7 | Methyl | Benzyl | H | 25.6 | 1500 | 58.6 |
Key SAR Insights:
-
Piperidine N1-Substitution: A bulky, aromatic substituent, such as a benzyl group, is critical for high D4 affinity (compare PI-1 vs. PI-3).
-
Aromatic Ring Electronics: Electron-withdrawing groups on the N1-benzyl moiety, like fluorine, can significantly enhance D4 affinity and selectivity (PI-3 vs. PI-4).
-
Indole C5-Substitution: Halogenation at the C5 position of the indole ring is well-tolerated (PI-5), while electron-donating groups may slightly decrease affinity (PI-6).
-
Indole N1-Substitution: Substitution on the indole nitrogen is generally detrimental to D4 affinity (PI-3 vs. PI-7).
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol details a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against the human dopamine D4 receptor.
Objective: To quantify the binding affinity of a piperidinyl-indole derivative for the human D4 receptor expressed in a recombinant cell line.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D4.4 receptor.
-
Radioligand: [³H]Spiperone or [³H]N-methylspiperone (specific activity ~70-90 Ci/mmol).[13][18]
-
Non-specific Ligand: Haloperidol (10 µM) or Nemonapride.[13]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compounds: Piperidinyl-indole derivatives dissolved in 100% DMSO.
-
Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).
-
Filter Mats: Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[18]
-
Scintillation Cocktail & Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize briefly in ice-cold Assay Buffer and dilute to a final protein concentration of 10-20 µg per well.
-
Compound Dilution: Prepare a serial dilution of the test compounds in Assay Buffer containing a fixed final concentration of DMSO (e.g., 0.5%). A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol.
-
Test Compound: 50 µL of each compound dilution.
-
-
Radioligand Addition: Add 50 µL of [³H]Spiperone (final concentration ~0.2-0.5 nM, corresponding to its Kd) to all wells.
-
Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through the PEI-soaked glass fiber filter mat using the cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[18]
-
Counting: Dry the filter mat, place it in a scintillation bag or individual vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Signaling Pathway and Mechanism of Action
Dopamine D4 receptor antagonists exert their effects by blocking the downstream signaling cascade initiated by dopamine. As a Gαi/o-coupled receptor, D4R activation normally inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. An antagonist prevents this process, thereby maintaining basal cAMP levels and preventing the subsequent modulation of downstream effectors like Protein Kinase A (PKA).
References
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 9. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 12. innoprot.com [innoprot.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Potential Therapeutic Targets for the 6-methyl-3-(piperidin-4-yl)-1H-indole Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-methyl-3-(piperidin-4-yl)-1H-indole core structure represents a versatile scaffold in medicinal chemistry, with derivatives showing activity against a range of therapeutic targets implicated in oncology, metabolic disorders, infectious diseases, and neurology. This technical guide provides an in-depth overview of potential therapeutic targets for this scaffold, based on the activity of structurally related compounds. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the research and development of novel therapeutics based on this privileged chemical motif.
Enhancer of Zeste Homolog 2 (EZH2) Inhibition for Oncology
Indole-piperidine derivatives have been identified as potent inhibitors of EZH2, a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in various cancers, including B-cell lymphomas and prostate cancer, making it a compelling oncology target.[2][3]
Quantitative Data for EZH2 Inhibitors
| Compound | Target | Assay Type | Value | Reference |
| CPI-1205 | EZH2 | Biochemical IC50 | 0.002 µM | [3] |
| CPI-1205 | - | Cellular EC50 | 0.032 µM | [3] |
| Analogue 1 | EZH2 | Biochemical Potency | 180 pM | [4] |
| Analogue 4 | EZH2 | Biochemical Potency | 800 pM | [4] |
| Analogue 5 | EZH2 | Biochemical Potency | 300 pM | [4] |
Experimental Protocols
Biochemical EZH2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay directly measures the binding of an inhibitor to the EZH2 enzyme.
-
Materials:
-
Reconstituted pentameric PRC2 complex (EZH2, EED, SUZ12, RbAp46, and RbAp48).
-
Biotinylated EZH2 inhibitor (e.g., based on the CPI-1205 scaffold).
-
Streptavidin-Allophycocyanin (SA-APC) and an antibody against a tag on the PRC2 complex (e.g., anti-His) conjugated to a fluorescent donor.
-
-
Procedure:
-
The His-tagged PRC2 complex is incubated with the biotinylated EZH2 inhibitor to allow binding.
-
SA-APC and the fluorescently-labeled antibody are added to the mixture.
-
If the inhibitor is bound to EZH2, the biotin will bind to SA-APC, and the His-tag will bind to the antibody, bringing the donor and acceptor fluorophores into close proximity.
-
Excitation of the donor fluorophore results in energy transfer to the acceptor (APC), which then emits light at a specific wavelength.
-
The intensity of the emitted light is proportional to the amount of inhibitor bound to EZH2.
-
To determine the IC50 of a test compound, the assay is performed with a fixed concentration of the biotinylated inhibitor and varying concentrations of the test compound. The concentration of the test compound that reduces the TR-FRET signal by 50% is the IC50.
-
Signaling Pathway
Farnesoid X Receptor (FXR) Agonism for Metabolic Disorders
The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[5] Activation of FXR has been shown to have beneficial effects on plasma lipids, making it a target for the treatment of dyslipidemia and atherosclerosis.[6]
Quantitative Data for FXR Agonists
| Compound | Target | Assay Type | Value | Reference |
| LY2562175 | FXR | Transcriptional Activation EC50 | 193 nM | [6][7] |
| LY2562175 | FXR & SRC-1 | Cofactor Recruitment EC50 | 121 nM | [8] |
Experimental Protocols
FXR Transcriptional Activation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of FXR.
-
Materials:
-
HEK293 cells.
-
Expression plasmid for human FXR.
-
Luciferase reporter plasmid containing FXR response elements.
-
Transfection reagent.
-
Luciferase assay substrate.
-
-
Procedure:
-
HEK293 cells are co-transfected with the FXR expression plasmid and the luciferase reporter plasmid.
-
After an incubation period to allow for protein expression, the cells are treated with varying concentrations of the test compound (e.g., LY2562175).
-
The compound, if it is an FXR agonist, will bind to and activate FXR.
-
The activated FXR will bind to the response elements in the reporter plasmid, driving the expression of luciferase.
-
After a further incubation period, the cells are lysed, and the luciferase substrate is added.
-
The resulting luminescence is measured using a luminometer.
-
The EC50 is the concentration of the compound that produces 50% of the maximal luciferase activity.[6][7]
-
Signaling Pathway
Hedgehog Signaling Pathway Inhibition for Oncology
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is aberrantly activated in several cancers, including basal cell carcinoma and medulloblastoma.[9] The transmembrane protein Smoothened (SMO) is a key component of this pathway, and its inhibition is a validated therapeutic strategy.[10]
Quantitative Data for Hedgehog Pathway Inhibitors
| Compound | Target | Assay Type | Observation | Reference |
| LKD1214 | SMO | Competitive Binding | Displaces BODIPY-cyclopamine | [11] |
| LKD1214 | - | Gli-luciferase Reporter | Dose-dependent inhibition of Gli activity | [11] |
Experimental Protocols
Competitive SMO Binding Assay
This assay determines if a test compound binds to SMO by measuring its ability to displace a known fluorescent ligand.
-
Materials:
-
HEK293 cells overexpressing SMO.
-
BODIPY-cyclopamine (a fluorescent SMO antagonist).
-
Test compound (e.g., LKD1214).
-
Confocal microscope.
-
-
Procedure:
-
HEK293 cells expressing SMO are incubated with BODIPY-cyclopamine and varying concentrations of the test compound.
-
If the test compound binds to the same site as cyclopamine, it will compete for binding and reduce the amount of fluorescent ligand bound to the cells.
-
The fluorescence intensity of the cells is visualized and quantified using a confocal microscope.
-
A decrease in fluorescence with increasing concentrations of the test compound indicates competitive binding to SMO.[11]
-
Signaling Pathway
Serotonin 5-HT2A Receptor Inverse Agonism for Neurological Disorders
The 5-HT2A receptor, a G protein-coupled receptor, is a key target for antipsychotic drugs. Inverse agonists at this receptor are believed to contribute to the therapeutic effects of atypical antipsychotics.[12]
Quantitative Data for 5-HT2A Receptor Inverse Agonists
| Compound | Target | Assay Type | Value (pKi) | Reference |
| ACP-103 | 5-HT2A | Radioligand Binding (membranes) | 9.3 | [12][13] |
| ACP-103 | 5-HT2A | Radioligand Binding (whole cells) | 9.7 | [12][13] |
| ACP-103 | 5-HT2C | Radioligand Binding (membranes) | 8.0 | [12][13] |
| ACP-103 | 5-HT2C | Radioligand Binding (whole cells) | 8.0 | [12][13] |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This assay measures the affinity of a compound for a receptor by its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes from cells expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin).
-
Test compound (e.g., ACP-103).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a filter manifold.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
The filters are washed to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki (inhibitor constant) is calculated from the IC50 using the Cheng-Prusoff equation.[14]
-
Signaling Pathway
MenA Inhibition for Tuberculosis
MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) is an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.[15] As menaquinone is a vital component of the bacterial electron transport chain and is absent in humans, MenA represents a promising target for novel anti-tuberculosis drugs.[16]
Quantitative Data for MenA Inhibitors
| Compound Class | Target | Assay Type | Value (IC50) | Reference |
| Piperidine Derivatives | MenA | Enzyme Inhibition | 13–22 µM | [17] |
Experimental Protocols
MenA Enzyme Inhibition Assay
This cell-free assay measures the activity of MenA by monitoring the formation of its product, demethylmenaquinone.
-
Materials:
-
Membrane fractions containing MenA from M. tuberculosis.
-
Substrates: 1,4-dihydroxy-2-naphthoate (DHNA) and radiolabeled farnesyl pyrophosphate ([3H]FPP).
-
Test compounds.
-
Thin-layer chromatography (TLC) plates.
-
Scintillation counter.
-
-
Procedure:
-
MenA-containing membrane fractions are incubated with DHNA, [3H]FPP, and varying concentrations of the test compound.
-
The enzymatic reaction is allowed to proceed.
-
The reaction is stopped, and the lipids are extracted.
-
The lipid extract is spotted onto a TLC plate, and the components are separated by chromatography.
-
The radioactivity of the spot corresponding to the product, [3H]demethylmenaquinone, is quantified using a scintillation counter or autoradiography.
-
The IC50 is the concentration of the test compound that reduces the formation of the product by 50%.[17]
-
Signaling Pathway
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR | CymitQuimica [cymitquimica.com]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. news-medical.net [news-medical.net]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 16. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 3-(Piperidin-4-yl)-1H-indole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of the chemical space surrounding these analogs, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile core.
Core Synthetic Strategies
The synthesis of 3-(piperidin-4-yl)-1H-indole analogs typically follows a convergent strategy, involving the preparation of a substituted indole core and a piperidine fragment, followed by their coupling. A common synthetic route is the Fischer indole synthesis, which allows for the introduction of various substituents on the indole ring.
A representative synthetic scheme is the three-step approach used for the synthesis of antimalarial analogs. This involves the protection of the piperidine nitrogen, followed by a Fischer indole synthesis with a suitable phenylhydrazine and 4-piperidone, and subsequent deprotection and functionalization of the piperidine nitrogen.[1]
Biological Activities and Therapeutic Potential
Analogs of 3-(piperidin-4-yl)-1H-indole have been investigated for a variety of therapeutic applications, with notable activity in the areas of infectious diseases, oncology, and neurology.
Antimalarial Activity
A series of 3-(piperidin-4-yl)-1H-indole derivatives have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria.[1] Structure-activity relationship studies have revealed that modifications at the N-1 position of the piperidine ring significantly impact antimalarial potency. While many modifications are not well-tolerated, specific substitutions can lead to compounds with low micromolar efficacy against both drug-sensitive and resistant strains of the parasite.[1]
Modulation of the Nociceptin Opioid Receptor (NOP)
The 3-(piperidin-4-yl)-1H-indole scaffold has proven to be a versatile template for the development of ligands targeting the Nociceptin Opioid Receptor (NOP), a key player in pain, anxiety, and reward pathways.[2][3] Interestingly, subtle structural modifications to the substituent on the piperidine nitrogen can dramatically alter the pharmacological profile, yielding both potent agonists and antagonists within the same chemical series.[2][3] This highlights the sensitivity of the NOP receptor to the chemical space around this scaffold.
Inhibition of the Hedgehog Signaling Pathway
Aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in several types of cancer.[4] A novel 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone analog has been identified as a potent inhibitor of this pathway.[4][5] This compound acts by repressing the activity of the Smoothened (SMO) receptor, a key transducer in the Hh pathway, thereby blocking downstream signaling.[4]
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative 3-(piperidin-4-yl)-1H-indole analogs across different therapeutic targets.
Table 1: Antimalarial Activity of 3-(Piperidin-4-yl)-1H-indole Analogs against P. falciparum
| Compound ID | N-Piperidinyl Modification | EC50 (µM) vs. Drug-Resistant Strains | EC50 (µM) vs. Drug-Sensitive Strains | Reference |
| 10d | Pyridin-3-yl-methanone | ~3 | ~3 | [1] |
Table 2: NOP Receptor Binding Affinity and Functional Activity of N-(4-Piperidinyl)-2-indolinones
| Compound ID | N-1 Piperidine Substituent | NOP Ki (nM) | MOP Ki (nM) | KOP Ki (nM) | NOP Functional Activity (% Stimulation) | Reference |
| 1b | Cyclooctylmethyl | 0.76 | 130 | 29 | 102 (Agonist) | [2] |
| 1a (lead) | Benzyl | 130 | 1.8 | 3.4 | Not Reported | [2] |
Table 3: Hedgehog Signaling Pathway Inhibition by a 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone Analog
| Compound ID | Target | IC50 (µM) | Reference |
| LKD1214 | Hedgehog Pathway | 0.023 | [5] |
| SA4 (parent) | Hedgehog Pathway | 0.104 | [5] |
Experimental Protocols
General Synthesis of 3-(Piperidin-4-yl)-1H-indole Analogs
A general procedure involves the Fischer indole synthesis. A substituted phenylhydrazine hydrochloride is reacted with a 4-piperidone derivative in a suitable solvent such as acetic acid at room temperature or elevated temperatures. The resulting 3-(piperidin-4-yl)-1H-indole can then be further modified, for example, by acylation or alkylation of the piperidine nitrogen.
Hedgehog Signaling Pathway Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway.
-
Cell Seeding: NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter are seeded in a 96-well plate.
-
Pathway Activation: The Hedgehog pathway is activated using a Smoothened agonist (e.g., SAG).
-
Compound Treatment: Cells are treated with various concentrations of the test compounds.
-
Luciferase Measurement: After a suitable incubation period, cell lysis is performed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The percentage of inhibition is then calculated relative to the agonist-treated control.[6][7][8][9][10]
NOP Receptor Binding Assay
This assay determines the binding affinity of compounds to the NOP receptor.
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human NOP receptor.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ) and varying concentrations of the test compound.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.[11][12][13][14]
Visualizations
Signaling Pathway Diagram
Caption: The Hedgehog signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for a Hedgehog signaling luciferase reporter assay.
Logical Relationship Diagram
Caption: Structure-Activity Relationship for Antimalarial Analogs.
References
- 1. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preliminary Toxicology Assessment of Substituted Indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicological assessment of substituted indole compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] However, understanding the potential toxicity of novel substituted indoles is a critical step in the drug development process. This document outlines key in vitro assays for evaluating cytotoxicity and genotoxicity, details methodologies for metabolic studies, and explores common signaling pathways implicated in indole-mediated toxicity.
In Vitro Cytotoxicity Assessment
Cytotoxicity assays are fundamental to preliminary toxicological screening, providing data on a compound's potential to cause cell death. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[3]
Quantitative Cytotoxicity Data
The cytotoxic effects of substituted indole compounds can vary significantly based on the substitution pattern and the cell line being tested. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are key metrics for comparison.
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Indole-3-acetic acid (IAA) | Caco-2 (Colon Carcinoma) | Viability | 0.52 | [4] |
| T47D (Breast Cancer) | Viability | 1.68 | [4] | |
| HepaRG (Liver Progenitor) | Viability | 2.21 | [4] | |
| MRC-5 (Lung Fibroblast) | Viability | 2.55 | [4] | |
| 3-Methylindole (Skatole) | HepaRG (Liver Progenitor) | Viability | 66.4 | [4] |
| MRC-5 (Lung Fibroblast) | Viability | 21.9 | [4] | |
| Indole-3-propionic acid (IPA) | T47D (Breast Cancer) | Viability | 2.02 | [4] |
| MRC-5 (Lung Fibroblast) | Viability | 0.91 | [4] | |
| Indole-3-carboxylic acid (I3CA) | MRC-5 (Lung Fibroblast) | Viability | 0.52 | [4] |
| Indole-3-aldehyde (I3A) | HepaRG (Liver Progenitor) | Viability | 1.98 | [4] |
| Indole-based Alkaloid | MIA PaCa-2 (Pancreatic Cancer) | MTT | 9.5 | [5] |
| Indole-Thiophene Derivative | HT29 (Colon Cancer) | N/A | nanomolar range | [6] |
| Chalcone-Indole Derivative | Various Cancer Lines | N/A | 0.22 - 1.80 | [6] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[3] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[3]
-
Substituted indole compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates, multichannel pipette, plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the substituted indole compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (e.g., DMSO) and blank controls (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the viability against the compound concentration to determine the IC50 value.
Visualization: MTT Assay Workflow
In Vitro Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to carcinogenesis. The Ames test and the Comet assay are standard preliminary screens.
Quantitative Genotoxicity Data
Genotoxicity is often reported qualitatively (positive/negative) or semi-quantitatively (e.g., fold increase in revertant colonies).
| Compound | Assay | System | S9 Activation | Result | Reference |
| Indazole | Ames | E. coli (WP2 uvrA) | With & Without | Positive | [7] |
| 4-Azaindole | Ames | S. typhimurium (TA1537) | Without | Positive | [7] |
| Indole-3-carbinol | Various | N/A | With & Without | Generally Negative | [8] |
| 3-Methylindole | DNA Damage | Human Bronchial Cells | N/A | Positive | [9] |
| Note: Indole-3-carbinol can form mutagenic products in acidic conditions, simulating the stomach.[8] |
Experimental Protocol: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10] It uses specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The test measures the ability of a substance to induce mutations that restore the bacteria's ability to synthesize the required amino acid.[10][11]
Materials:
-
Bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA)[7]
-
Minimal glucose agar plates
-
Top agar
-
Test compound, positive controls (e.g., sodium azide), negative controls (e.g., sterile water)[1]
-
S9 fraction (for metabolic activation) and cofactor solution[7]
Procedure:
-
Strain Preparation: Grow overnight cultures of the bacterial strains at 37°C.[12]
-
Plate Incorporation Method:
-
Incubation: Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.[12]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[1]
Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage (such as single- and double-strand breaks) in individual eukaryotic cells.[13] Damaged DNA migrates away from the nucleus during electrophoresis, forming a "comet tail."[13]
Materials:
-
Cultured mammalian cells
-
Low-melting-point agarose and normal-melting-point agarose
-
Microscope slides
-
Lysis solution (high salt, detergents like Triton X-100)[13]
-
Alkaline electrophoresis buffer (pH > 13)[13]
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)[13]
-
DNA staining dye (e.g., SYBR Green or ethidium bromide)[13]
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Preparation & Embedding: After exposing cells to the test compound, harvest them and suspend them in low-melting-point agarose. Pipette this suspension onto a microscope slide pre-coated with normal agarose.[13]
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind DNA nucleoids.[13]
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer for 20-60 minutes to allow the DNA to unwind.[13]
-
Electrophoresis: Conduct electrophoresis under alkaline conditions (e.g., 25V for 20-30 minutes). Negatively charged, fragmented DNA will migrate towards the anode, forming the comet tail.[13]
-
Neutralization and Staining: Neutralize the slides with a buffer, dry them, and then stain with a fluorescent DNA dye.[13]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters like tail length and the percentage of DNA in the tail.[13]
Metabolic Activation and In Vitro Metabolism
Many compounds, including indoles, are not toxic themselves but can be converted into reactive, toxic metabolites by metabolic enzymes, primarily cytochrome P450s (CYPs) in the liver.[14] Therefore, assessing metabolic activation is a key component of a toxicology profile.
Metabolic Pathways of Substituted Indoles
Substituted indoles can undergo various metabolic transformations. For example, 3-alkylindoles can be bioactivated by CYPs through dehydrogenation to form electrophilic 3-methyleneindolenine intermediates.[14][15] These reactive intermediates can bind to cellular nucleophiles like proteins and DNA, leading to toxicity.[14][15] Other common metabolic pathways include hydroxylation and N-dealkylation.[14][15]
Experimental Protocol: In Vitro Metabolism Assay (Liver S9 Fraction)
In vitro systems using subcellular liver fractions (like the S9 fraction, which contains both microsomal and cytosolic enzymes) are commonly used to study drug metabolism.[3]
Materials:
-
Liver S9 fraction (from human or animal models)
-
NADPH-regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (e.g., 50 mM Tris-HCl, pH 7.4)[3]
-
Test compound (substituted indole)
-
Acetonitrile or other quenching solvent
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare an incubation mixture containing the S9 fraction, phosphate buffer, and the test compound in a microcentrifuge tube. Pre-warm the mixture at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes), often with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of a cold quenching solvent, such as acetonitrile, which also precipitates proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis vial. Analyze the sample using LC-MS/MS to identify and quantify the parent compound and its metabolites.
Visualization: Indole Bioactivation Pathway
Key Signaling Pathways in Indole-Mediated Toxicity
Substituted indoles can exert their biological and toxicological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating mechanisms of toxicity.
PI3K/Akt/mTOR and MAPK Pathways
Studies have shown that indole compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) can deregulate multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[16] These pathways are critical regulators of cell survival, proliferation, differentiation, and apoptosis.[16] Aberrant signaling in these cascades can lead to uncontrolled cell growth or, conversely, apoptosis, contributing to either a compound's anticancer effect or its toxicity to normal cells.
Visualization: Simplified PI3K/Akt Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. Indole-3-carbinol - Wikipedia [en.wikipedia.org]
- 16. Indole-3-carbinol (CAS 700-06-1) Global Manufacturer & Supplier for Europe & Asia [epapchem.com]
A Technical Guide to the Bioavailability and ADME Properties of Indole-Piperidine Scaffolds
The indole-piperidine scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous clinically successful drugs and investigational agents. Its prevalence stems from its ability to interact with a wide range of biological targets, offering a versatile platform for the design of novel therapeutics. However, the journey from a promising hit compound to a viable drug candidate is contingent upon a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which collectively determines a drug's bioavailability and overall pharmacokinetic behavior. This technical guide provides an in-depth overview of the key ADME properties of indole-piperidine scaffolds, complete with experimental protocols and data presentation, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties: The Foundation of Drug-Likeness
The physicochemical properties of a compound are fundamental determinants of its ADME profile. For indole-piperidine scaffolds, key parameters such as lipophilicity (LogP/LogD) and ionization state (pKa) play a crucial role in their ability to traverse biological membranes and interact with metabolic enzymes.
Table 1: Key Physicochemical Properties and Their Significance
| Property | Description | Typical Range for Oral Drugs | Significance for Indole-Piperidine Scaffolds |
| LogP | Octanol-water partition coefficient; measures the lipophilicity of the non-ionized form of a compound. | 1-5 | The indole moiety is moderately lipophilic, while the piperidine ring can be modified to tune the overall lipophilicity. |
| LogD | Distribution coefficient at a specific pH (e.g., 7.4); measures the lipophilicity of a compound in its ionized and non-ionized forms. | 1-3 | The basicity of the piperidine nitrogen means that these compounds are often protonated at physiological pH, influencing their partitioning behavior. |
| pKa | Acid dissociation constant; indicates the strength of an acid or base. | Basic pKa: 7-9 | The piperidine nitrogen is typically basic, with a pKa in the range of 8-11, making it predominantly ionized in the acidic environment of the stomach but partially non-ionized in the intestine. |
| Solubility | The maximum concentration of a compound that can dissolve in a solvent at a given temperature. | >10 µM | The often crystalline nature of indole-piperidine derivatives can lead to poor aqueous solubility, which can be a hurdle for oral absorption. |
Experimental Protocols:
Determination of LogP and LogD (Shake Flask Method) [1][2]
-
Preparation of Phases: Prepare pre-saturated n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[1]
-
Partitioning: A known concentration of the test compound is dissolved in one of the phases. An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.[1]
-
Calculation:
-
LogP = log([Compound]octanol / [Compound]water) for the non-ionized species.
-
LogD = log([Compound]octanol / [Compound]water) at a specific pH.
-
Determination of pKa (UV-Visible Spectrophotometry) [1]
-
Buffer Preparation: A series of buffers with a range of pH values (e.g., pH 1 to 13) are prepared.[1]
-
Sample Preparation: The test compound is dissolved in each buffer to a fixed concentration.
-
UV-Vis Measurement: The UV-visible spectrum of the compound in each buffer is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms have different absorbances is plotted against pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption across the intestinal epithelium is the first major step towards reaching the systemic circulation. In vitro models such as Caco-2 and Madin-Darby canine kidney (MDCK) cell permeability assays are widely used to predict the intestinal permeability of drug candidates.[3][4]
Table 2: Representative Permeability Data for Indole-Piperidine Analogs
| Compound Class | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Predicted Absorption |
| Simple Indole-Piperidines | 1-5 | < 2 | Moderate |
| Lipophilic Indole-Piperidines | >10 | < 2 | High |
| P-gp Substrate Indole-Piperidines | < 5 | > 2 | Low to Moderate |
Note: These are representative values and can vary significantly based on the specific substitutions on the indole-piperidine scaffold.
Experimental Protocols:
Caco-2 Permeability Assay [3][4][5][6]
-
Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for 21-25 days to form a differentiated monolayer with tight junctions.[7]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[3][5]
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and the appearance of the compound on the basolateral (receiver) side is monitored over time (e.g., 2 hours).[4]
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is measured to determine the extent of active efflux.[4]
-
-
Sample Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine the compound concentration.[3]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).[8]
-
MDCK-MDR1 Permeability Assay [8][9][10][11]
This assay is specifically designed to identify substrates of the P-gp efflux transporter. It uses MDCK cells transfected with the human MDR1 gene, which encodes for P-gp.[9][11] The protocol is similar to the Caco-2 assay, with the key difference being the use of the engineered cell line.[8] A high efflux ratio in this assay is a strong indicator that the compound is a P-gp substrate.[8]
Caption: Workflow of an in vitro permeability assay.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body via the systemic circulation. A key parameter governing distribution is the extent of binding to plasma proteins, primarily albumin.[12][13] Only the unbound fraction of a drug is free to interact with its target and be cleared from the body.[14]
Table 3: Plasma Protein Binding of Representative Indole-Piperidine Compounds
| Compound Class | Human Plasma Protein Binding (%) | Species Variation |
| Neutral Indole-Piperidines | 80-95% | Moderate |
| Basic Indole-Piperidines | 90-99% | Can be significant |
| Acidic Indole-Piperidines | >95% | Generally high across species |
Note: High plasma protein binding is common for lipophilic and basic compounds like many indole-piperidines.
Experimental Protocol:
Equilibrium Dialysis [12][13][14][15][16]
-
Apparatus Setup: A dialysis plate with individual wells, each divided into two chambers by a semi-permeable membrane, is used.[12]
-
Sample Addition: Plasma containing the test compound is added to one chamber (the donor side), and a buffer solution is added to the other chamber (the receiver side).[15]
-
Equilibration: The plate is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.[15]
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.[15]
-
Calculation: The percentage of plasma protein binding is calculated as:
-
% Bound = ([Total] - [Unbound]) / [Total] * 100
-
Where [Total] is the concentration in the plasma chamber and [Unbound] is the concentration in the buffer chamber at equilibrium.
-
Caption: Principle of equilibrium dialysis for PPB.
Metabolism: Biotransformation and Clearance
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify drugs to facilitate their excretion.[17] Understanding the metabolic stability of indole-piperidine scaffolds and their potential to inhibit CYP enzymes is critical to predict their in-vivo half-life and risk of drug-drug interactions (DDIs).[18][19]
The metabolism of indole-piperidine scaffolds can be complex. The indole ring is susceptible to oxidation at various positions, while the piperidine ring can undergo N-dealkylation, hydroxylation, and ring-opening reactions.[20][21] For instance, CYP3A4-catalyzed N-dealkylation and CYP2D6-catalyzed indole hydroxylation have been reported for some indole-containing drugs.[20][22]
Table 4: Metabolic Stability of Representative Indole-Piperidine Compounds in Human Liver Microsomes
| Compound Class | t₁/₂ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Clearance |
| Metabolically Stable Analogs | > 60 | < 10 | Low |
| Moderately Stable Analogs | 15 - 60 | 10 - 50 | Moderate |
| Metabolically Labile Analogs | < 15 | > 50 | High |
Table 5: CYP450 Inhibition Profile of Representative Indole-Piperidine Compounds
| CYP Isoform | IC₅₀ (µM) | Potential for DDI |
| CYP1A2 | > 10 | Low |
| CYP2C9 | > 10 | Low |
| CYP2C19 | 5 - 10 | Moderate |
| CYP2D6 | 1 - 5 | High |
| CYP3A4 | < 1 | High |
Note: Many basic amines, including piperidines, are known inhibitors of CYP2D6 and CYP3A4.[23]
Experimental Protocols:
Microsomal Stability Assay [17][24][25][26][27]
-
Reaction Mixture Preparation: Human liver microsomes are incubated with the test compound in a buffer solution at 37°C.[24][25]
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH.[17]
-
Time Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[26]
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).[25]
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.[25]
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this curve, the half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.[25]
CYP450 Inhibition Assay (IC₅₀ Determination) [18][19][28][29][30]
-
Incubation: Human liver microsomes are incubated with a specific CYP isoform probe substrate, NADPH, and a range of concentrations of the test compound.[30]
-
Metabolite Formation: The reaction is allowed to proceed for a set time, during which the probe substrate is converted to a specific metabolite by the CYP enzyme.
-
Reaction Termination: The reaction is quenched.
-
Analysis: The amount of metabolite formed is quantified by LC-MS/MS.[30]
-
Calculation: The rate of metabolite formation is compared to a control incubation without the test compound. The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the test compound concentration.[18][30]
Caption: Workflow of a microsomal stability assay.
In Vivo Pharmacokinetics: The Whole Picture
While in vitro ADME assays provide valuable early insights, in vivo pharmacokinetic (PK) studies in animal models, such as mice or rats, are essential to understand how a compound behaves in a whole organism.[31][32][33] These studies provide crucial data on bioavailability, clearance, and volume of distribution.
Table 6: Typical In Vivo Pharmacokinetic Parameters for an Orally Administered Indole-Piperidine Compound in Rats
| Parameter | Description | Typical Value |
| Cmax | Maximum plasma concentration | 100-1000 ng/mL |
| Tmax | Time to reach Cmax | 0.5-2 hours |
| AUC | Area under the plasma concentration-time curve | 500-5000 ng*h/mL |
| t₁/₂ | Elimination half-life | 2-8 hours |
| F (%) | Oral bioavailability | 10-60% |
Note: These values are highly dependent on the specific compound and formulation.
Experimental Protocol:
Rodent Pharmacokinetic Study [32][33][34][35]
-
Animal Dosing: The test compound is administered to a group of rodents (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage, PO) and intravenously (IV) to a separate group to determine absolute bioavailability.[34][35]
-
Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[33][34]
-
Plasma Preparation: The blood samples are processed to obtain plasma.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[31]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC, t₁/₂, clearance, and volume of distribution using specialized software.[31][34] Oral bioavailability (F) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Caption: Workflow of a typical rodent PK study.
Conclusion
The indole-piperidine scaffold is a cornerstone of modern medicinal chemistry. However, successful drug design requires a deep understanding and optimization of ADME properties. Early assessment of physicochemical characteristics, permeability, plasma protein binding, metabolic stability, and CYP450 inhibition can guide the selection and modification of lead compounds. Ultimately, a well-designed indole-piperidine candidate will exhibit a balanced ADME profile, leading to adequate bioavailability and a desirable pharmacokinetic profile in vivo. This technical guide provides a framework for the systematic evaluation of these critical properties, enabling the development of safer and more effective indole-piperidine-based therapeutics.
References
- 1. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. enamine.net [enamine.net]
- 4. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. enamine.net [enamine.net]
- 13. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 19. lnhlifesciences.org [lnhlifesciences.org]
- 20. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. merckmillipore.com [merckmillipore.com]
- 27. mercell.com [mercell.com]
- 28. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 29. criver.com [criver.com]
- 30. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 31. protocols.io [protocols.io]
- 32. researchgate.net [researchgate.net]
- 33. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bio-protocol.org [bio-protocol.org]
- 35. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
The Therapeutic Potential of Indole Derivatives in Central Nervous System Disorders: A Technical Guide
Introduction
Indole derivatives, a class of heterocyclic aromatic compounds, have emerged as a promising scaffold in the development of novel therapeutics for a range of central nervous system (CNS) disorders. Their structural versatility allows for the modulation of multiple targets implicated in the pathophysiology of conditions such as Alzheimer's disease, Parkinson's disease, depression, and anxiety. This technical guide provides an in-depth overview of the role of indole derivatives in CNS disorders, focusing on their mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols for their evaluation.
Mechanisms of Action in CNS Disorders
Indole derivatives exert their effects on the CNS through a variety of mechanisms, including enzyme inhibition, receptor modulation, and antioxidant and anti-inflammatory activities.
Enzyme Inhibition
A key strategy in the treatment of several CNS disorders is the inhibition of specific enzymes to modulate neurotransmitter levels or reduce pathological processes.
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, which is beneficial in depression and Parkinson's disease.[1][2]
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) break down the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary therapeutic approach for Alzheimer's disease to enhance cholinergic neurotransmission.[3][4]
Receptor Modulation
Indole derivatives can act as agonists or antagonists at various neurotransmitter receptors, thereby influencing neuronal signaling.
-
Serotonin (5-HT) Receptor Modulation: The serotonergic system is deeply involved in mood, cognition, and behavior. Indole derivatives can exhibit high affinity for various 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A, and are being investigated for their potential in treating depression and anxiety.[5][6]
Neuroinflammation and Oxidative Stress
Neuroinflammation, primarily mediated by microglia, and oxidative stress are common pathological features of many CNS disorders.[7][8] Indole derivatives have been shown to possess potent anti-inflammatory and antioxidant properties.
-
Anti-inflammatory Effects: Some indole derivatives can suppress the activation of microglia and the subsequent release of pro-inflammatory cytokines by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[8]
-
Antioxidant Activity: The indole nucleus can act as a scavenger of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[9]
Modulation of the Kynurenine Pathway
The kynurenine pathway is a major route of tryptophan metabolism that produces several neuroactive compounds. Dysregulation of this pathway is implicated in various CNS disorders. Indole derivatives can influence the activity of key enzymes in this pathway, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[10][11][12][13][14]
Quantitative Data on Indole Derivatives
The following tables summarize the in vitro activities of various indole derivatives against key targets in CNS disorders.
Table 1: Monoamine Oxidase (MAO) Inhibition by Indole Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Compound 8a | >73 | 0.02 | [15] |
| Compound 8b | >98 | 0.03 | [15] |
| Compound 7b | >100 | 0.33 | [15] |
| Compound 8e | >99 | 0.45 | [15] |
| HMC | 13.97 | 3.23 | [16] |
Table 2: Cholinesterase Inhibition by Indole Derivatives
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Carbamate 1a | 38-90 | 1.60 - 311.0 | [4] |
| Carbamate 5d | 38-90 | 1.60 - 311.0 | [4] |
| Isoindoline-1,3-dione Derivative I | 1.12 | - | [3] |
| Isoindoline-1,3-dione Derivative III | - | 21.24 | [3] |
Table 3: Serotonin Receptor Binding Affinity of Indole Derivatives
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Lysergol | 5-HT1E | <100 | [6] |
| Ergonovine | 5-HT1E | <100 | [6] |
| Methylergonovine | 5-HT1E | <100 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of indole derivatives in CNS disorders.
Signaling Pathways
References
- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acnp.org [acnp.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | IDO and Kynurenine Metabolites in Peripheral and CNS Disorders [frontiersin.org]
- 12. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 6-methyl-3-(piperidin-4-yl)-1H-indole
**Abstract
This document provides a detailed, step-by-step protocol for the chemical synthesis of 6-methyl-3-(piperidin-4-yl)-1H-indole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented in three main parts: 1) The formation of the 6-methyl-1H-indole core via the Fischer indole synthesis, 2) The introduction of a protected piperidine moiety at the C3 position of the indole, and 3) The final deprotection to yield the target compound. This protocol is intended for use by trained chemistry professionals in a controlled laboratory setting.
Part 1: Synthesis of 6-methyl-1H-indole
This initial step involves the classic Fischer indole synthesis, which constructs the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2]
Reaction Scheme:
(4-methylphenyl)hydrazine + Pyruvic acid → 6-methyl-1H-indole-2-carboxylic acid → 6-methyl-1H-indole
Experimental Protocol:
1.1 Materials and Equipment:
-
Reagents: (4-methylphenyl)hydrazine hydrochloride, Pyruvic acid, Sulfuric acid (conc.), Ethanol, Diethylene glycol, Sodium hydroxide, Dichloromethane, Anhydrous sodium sulfate.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, dropping funnel, separatory funnel, rotary evaporator, standard glassware.
1.2 Procedure: Synthesis of 6-methyl-1H-indole-2-carboxylic acid
-
Prepare a solution of (4-methylphenyl)hydrazine hydrochloride (1.0 eq) in a 1:1 mixture of ethanol and water.
-
In a separate flask, dissolve pyruvic acid (1.1 eq) in ethanol.
-
Cool the hydrazine solution to 0-5 °C in an ice bath. Slowly add the pyruvic acid solution dropwise while maintaining the temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours to form the hydrazone intermediate.
-
In a larger flask, prepare a solution of concentrated sulfuric acid in ethanol. Heat this solution to 75-80 °C.
-
Add the previously prepared hydrazone mixture to the hot acid solution slowly. An exothermic reaction will occur.
-
After addition, maintain the reaction mixture at reflux for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid precipitate (6-methyl-1H-indole-2-carboxylic acid) is collected by filtration, washed with cold water, and dried.
1.3 Procedure: Decarboxylation to 6-methyl-1H-indole
-
Place the dried 6-methyl-1H-indole-2-carboxylic acid (1.0 eq) in a flask with diethylene glycol.
-
Heat the mixture to 200-210 °C until CO2 evolution ceases (typically 1-2 hours).
-
Cool the mixture and add an aqueous solution of sodium hydroxide.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-methyl-1H-indole.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization.
Quantitative Data (Part 1):
| Compound | Molar Mass ( g/mol ) | Moles (Relative) | Typical Yield |
| (4-methylphenyl)hydrazine HCl | 158.64 | 1.0 eq | - |
| Pyruvic acid | 88.06 | 1.1 eq | - |
| 6-methyl-1H-indole | 131.17 | - | 70-80% |
Part 2: Synthesis of tert-butyl 4-(6-methyl-1H-indol-3-yl)-4-hydroxy-1-piperidinecarboxylate
This step involves the addition of the protected piperidine unit to the C3 position of the indole ring.
Reaction Scheme:
6-methyl-1H-indole + N-Boc-4-piperidone → tert-butyl 4-(6-methyl-1H-indol-3-yl)-4-hydroxy-1-piperidinecarboxylate
Experimental Protocol:
2.1 Materials and Equipment:
-
Reagents: 6-methyl-1H-indole, n-Butyllithium (n-BuLi) in hexanes, N-Boc-4-piperidone, Anhydrous Tetrahydrofuran (THF), Saturated ammonium chloride solution, Ethyl acetate, Anhydrous sodium sulfate.
-
Equipment: Schlenk line or inert atmosphere setup, three-neck round-bottom flask, syringes, low-temperature thermometer, magnetic stirrer.
2.2 Procedure:
-
Dissolve 6-methyl-1H-indole (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C to form the indolyl lithium salt.
-
In a separate flask, dissolve N-Boc-4-piperidone (1.2 eq) in anhydrous THF.
-
Add the N-Boc-4-piperidone solution to the indolyl lithium salt solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Quantitative Data (Part 2):
| Compound | Molar Mass ( g/mol ) | Moles (Relative) | Typical Yield |
| 6-methyl-1H-indole | 131.17 | 1.0 eq | - |
| N-Boc-4-piperidone | 199.25 | 1.2 eq | - |
| Intermediate Alcohol | 330.43 | - | 85-95% |
Part 3: Synthesis of this compound
This final part involves the reduction of the tertiary alcohol and the removal of the Boc protecting group to yield the target compound.
Reaction Scheme:
Intermediate Alcohol → Boc-protected intermediate → this compound
Experimental Protocol:
3.1 Materials and Equipment:
-
Reagents: Intermediate alcohol from Part 2, Trifluoroacetic acid (TFA), Triethylsilane (TES), Dichloromethane (DCM), Saturated sodium bicarbonate solution.
-
Equipment: Round-bottom flask, magnetic stirrer, standard glassware.
3.2 Procedure:
-
Dissolve the purified alcohol from Part 2 (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilane (3.0 eq) to the solution.
-
Slowly add trifluoroacetic acid (10.0 eq) dropwise. The TFA serves as both the acid catalyst for the reduction and the deprotection agent.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture into a cooled, saturated solution of sodium bicarbonate to neutralize the excess TFA.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography (silica gel, using a DCM/Methanol/Ammonia eluent system) to yield this compound as a pure solid.
Quantitative Data (Part 3):
| Compound | Molar Mass ( g/mol ) | Moles (Relative) | Typical Yield |
| Intermediate Alcohol | 330.43 | 1.0 eq | - |
| Trifluoroacetic acid (TFA) | 114.02 | 10.0 eq | - |
| Triethylsilane (TES) | 116.28 | 3.0 eq | - |
| This compound | 214.31 | - | 75-85% |
Synthesis Workflow Diagram
Caption: Overall synthetic workflow for this compound.
References
Application Notes and Protocols: Fischer Indole Synthesis of 3,6-Disubstituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fischer indole synthesis is a versatile and widely used method for the preparation of indoles, a core heterocyclic motif in numerous pharmaceuticals and biologically active compounds. This protocol provides a detailed procedure for the synthesis of 3,6-disubstituted indoles, which are of significant interest in drug discovery. The synthesis involves the acid-catalyzed reaction of a p-substituted phenylhydrazine with an appropriate ketone. This document outlines the reaction mechanism, a general experimental protocol, purification methods, and quantitative data for the synthesis of various 3,6-disubstituted indoles. Additionally, a potential signaling pathway modulated by this class of compounds is illustrated.
Introduction
Indole derivatives are a critical class of heterocyclic compounds due to their prevalence in natural products and their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] The substitution pattern on the indole ring plays a crucial role in determining the biological activity. Specifically, 3,6-disubstituted indoles have emerged as promising scaffolds in medicinal chemistry. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[2] The reaction proceeds by heating an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, in the presence of an acid catalyst.[3]
Reaction and Mechanism
The Fischer indole synthesis is a robust reaction that proceeds through several key steps:
-
Hydrazone Formation: The reaction begins with the condensation of a substituted phenylhydrazine with a ketone to form a phenylhydrazone.[3]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[2]
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[2][4]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the aromatic indole ring.[2]
To synthesize a 3,6-disubstituted indole, a p-substituted phenylhydrazine is reacted with a ketone that will provide the substituent at the 3-position.
Caption: General mechanism of the Fischer indole synthesis for 3,6-disubstituted indoles.
Experimental Protocol
This protocol describes a general method for the synthesis of 3,6-disubstituted indoles. The specific quantities of reagents and reaction conditions may need to be optimized for different substrates.
Materials:
-
p-Substituted phenylhydrazine hydrochloride
-
Ketone
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation and Cyclization:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the p-substituted phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid (5-10 mL per gram of hydrazine).
-
Add the ketone (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.[5]
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is typically purified by column chromatography on silica gel.[6][7] A suitable eluent system is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the TLC analysis of the crude product.[7]
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.
-
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various 3,6-disubstituted indoles via the Fischer indole synthesis.
| 3-Substituent | 6-Substituent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl | Chloro | Acetic Acid | Reflux | 5 | 96.3 | [8] |
| Methyl | Methyl | Acetic Acid | Room Temp | 24 | High | [9] |
| Methyl | Nitro | Acetic Acid/HCl | Reflux | 24 | Moderate | [5][9] |
| (from 2-methylcyclohexanone) | Methyl | Acetic Acid | Room Temp | 24 | High | [9] |
| (from 2-methylcyclohexanone) | Nitro | Acetic Acid | Reflux | 24 | 51 | [5][6] |
Biological Activity and Signaling Pathways
Many 3,6-disubstituted indole derivatives have been shown to possess anti-inflammatory and neuroprotective properties. One of the key signaling pathways implicated in inflammation and neuronal survival is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[10] Certain indole compounds can modulate this pathway, often leading to a decrease in the production of pro-inflammatory cytokines. Another important pathway is the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[11] Some indole-3-carbinol derivatives have been shown to exert neuroprotective effects by modulating this pathway.[11]
References
- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Page loading... [wap.guidechem.com]
- 9. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Leimgruber-Batcho Synthesis of 6-Methyl-Indole Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-methyl-indole precursors utilizing the Leimgruber-Batcho indole synthesis. This method offers a versatile and efficient route to various substituted indoles, which are key structural motifs in many pharmacologically active compounds.
Introduction to the Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a powerful two-step method for preparing indoles from ortho-nitrotoluenes.[1] Developed in the 1970s, it has become a popular alternative to the Fischer indole synthesis due to its generally high yields, mild reaction conditions, and the ready availability of starting materials.[1][2]
The synthesis proceeds in two key stages:
-
Enamine Formation: The ortho-nitrotoluene is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, to form a β-dialkylamino-2-nitrostyrene intermediate (an enamine).[1][2] This reaction takes advantage of the increased acidity of the benzylic methyl protons of the o-nitrotoluene.[3]
-
Reductive Cyclization: The intermediate enamine undergoes reductive cyclization to afford the final indole product.[1][2] A variety of reducing agents can be employed for this step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, sodium hydrosulfite, or iron in acetic acid.[1][4]
The Leimgruber-Batcho synthesis is particularly advantageous for the preparation of indoles with specific substitution patterns on the benzene ring, as the substitution is determined by the starting o-nitrotoluene.
Data Presentation: Synthesis of Substituted Indoles
The following table summarizes representative quantitative data for the Leimgruber-Batcho synthesis of various substituted indoles, demonstrating the typical reaction conditions and yields.
| Starting Material (o-Nitrotoluene Derivative) | Reagents for Enamine Formation | Reductive Cyclization Conditions | Product (Indole Derivative) | Overall Yield (%) | Reference |
| o-Nitrotoluene | N,N-Dimethylformamide dimethyl acetal | 10% Pd/C, H₂ | Indole | 78 | --INVALID-LINK-- |
| 4-Chloro-2-nitrotoluene | N,N-Dimethylformamide dimethyl acetal | Raney Ni, H₂ | 6-Chloroindole | 89 | --INVALID-LINK-- |
| 5-Benzyloxy-2-nitrotoluene | N,N-Dimethylformamide diethyl acetal | Raney Ni, H₂ | 5-Benzyloxyindole | 78 | --INVALID-LINK-- |
| 6-Benzyloxy-2-nitrotoluene | N,N-Dimethylformamide dimethyl acetal, Pyrrolidine | Raney Ni, Hydrazine hydrate | 4-Benzyloxyindole | 90 (enamine), 85 (indole) | --INVALID-LINK-- |
| 2-Methyl-3-nitrobenzoic acid methyl ester | N,N-Dimethylformamide dimethyl acetal | 10% Pd/C, H₂ | 4-Carbomethoxyindole | 82 | --INVALID-LINK-- |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of 6-methyl-indole, based on established procedures for analogous compounds.
Protocol 1: Synthesis of the Starting Material - 4-Methyl-2-nitrotoluene
Introduction: The required starting material, 4-methyl-2-nitrotoluene, can be synthesized via the nitration of p-toluidine followed by deamination. A more direct, though less selective, method involves the nitration of p-xylene. For a controlled laboratory synthesis, the following procedure starting from 4-methyl-2-nitroaniline is recommended.
Materials:
-
4-methyl-2-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol (EtOH)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-methyl-2-nitroaniline in a mixture of ethanol and concentrated sulfuric acid, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C to form the diazonium salt.
-
Carefully heat the reaction mixture to reflux to effect the deamination.
-
After the reaction is complete, cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-2-nitrotoluene.
Protocol 2: Leimgruber-Batcho Synthesis of 6-Methyl-indole
Step A: Formation of (E)-N,N-Dimethyl-1-(4-methyl-2-nitrophenyl)ethen-1-amine (Enamine Intermediate)
Materials:
-
4-Methyl-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Pyrrolidine (optional, but can accelerate the reaction)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-methyl-2-nitrotoluene in dry DMF, add N,N-dimethylformamide dimethyl acetal and pyrrolidine.
-
Heat the solution at reflux (typically 110-130 °C) under a nitrogen atmosphere for 3-5 hours.[5] The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the volatile components (DMF, excess reagents) under reduced pressure on a rotary evaporator.
-
The resulting crude red-orange solid or oil is the enamine intermediate, which can often be used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography.
Step B: Reductive Cyclization to 6-Methyl-indole
Materials:
-
(E)-N,N-Dimethyl-1-(4-methyl-2-nitrophenyl)ethen-1-amine
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate (85% solution)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Celite
Procedure:
-
To a stirred solution of the crude enamine from Step A in a mixture of THF and methanol at room temperature under a nitrogen atmosphere, add a catalytic amount of Raney nickel.[5]
-
Carefully add hydrazine hydrate dropwise. Vigorous gas evolution (nitrogen and hydrogen) will be observed, and the reaction is exothermic. Maintain the temperature between 45-50 °C using a water bath if necessary.[5]
-
After the initial vigorous reaction subsides, continue stirring at 45-50 °C for 2-3 hours, or until the reaction is complete (monitored by TLC). Additional portions of hydrazine hydrate may be added if the reaction stalls.[5]
-
Cool the mixture to room temperature and carefully filter through a pad of Celite to remove the Raney nickel catalyst. Wash the Celite pad with methanol and THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-methyl-indole.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Overall pathway of the Leimgruber-Batcho synthesis for 6-methyl-indole.
Caption: Detailed experimental workflow for the synthesis of 6-methyl-indole.
References
Application Note: HPLC Purification of 6-methyl-3-(piperidin-4-yl)-1H-indole
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 6-methyl-3-(piperidin-4-yl)-1H-indole is presented below. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a heterocyclic compound featuring an indole nucleus linked to a piperidine ring. Compounds with this scaffold are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Efficient purification is crucial for obtaining high-purity material for subsequent in-vitro and in-vivo studies. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound.
Method Summary
A robust RP-HPLC method was developed for the purification of the title compound. The method utilizes a C18 stationary phase with a mobile phase gradient of acetonitrile and water, modified with trifluoroacetic acid (TFA) to ensure good peak shape and resolution for the basic piperidine moiety. Detection is performed using a UV detector. This method is scalable for preparative purification. General principles for the separation of indole derivatives often involve reverse-phase chromatography.[1][2]
Chromatographic Conditions (Example)
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 19 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 50% B over 20 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 500 µL |
| Sample Solvent | Dimethyl sulfoxide (DMSO) |
Data Presentation
The following table summarizes representative data obtained during the purification of a crude sample of this compound.
| Sample ID | Crude Purity (%) | Post-Purification Purity (%) | Retention Time (min) | Recovery (%) |
| Lot A-001 | 85.2 | 99.1 | 12.5 | 91 |
| Lot A-002 | 88.0 | 99.5 | 12.6 | 93 |
| Lot A-003 | 82.5 | 98.9 | 12.5 | 89 |
Experimental Protocol: HPLC Purification of this compound
1. Materials and Reagents
-
Crude this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
0.22 µm syringe filters
2. Equipment
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and UV-Vis detector.
-
Fraction collector
-
Analytical HPLC system for purity analysis
-
Rotary evaporator
-
Lyophilizer (or high-vacuum pump)
3. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Degas the solution for 15 minutes.
4. Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the crude material in a minimal amount of DMSO to achieve a final concentration suitable for injection (e.g., 20-50 mg/mL).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
5. HPLC Purification Procedure
-
Equilibrate the C18 column with the initial mobile phase composition (10% B) for at least 30 minutes at the specified flow rate (15 mL/min).
-
Set the detection wavelength to 280 nm.
-
Inject the prepared sample onto the column.
-
Run the gradient program as specified (10% to 50% B over 20 minutes).
-
Monitor the chromatogram in real-time and collect the fractions corresponding to the main peak of the target compound.
-
Combine the collected fractions containing the pure product.
6. Post-Purification Work-up
-
Confirm the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the majority of the acetonitrile from the collected fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen solution to obtain the purified compound as a solid TFA salt.
7. Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
References
Protocol for N-alkylation of the piperidine ring in indole derivatives.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of the piperidine ring in indole derivatives, a crucial transformation in the synthesis of diverse biologically active molecules. The protocols outlined below cover classical SN2 alkylation, reductive amination, and microwave-assisted synthesis, offering a range of methods to suit various substrates and laboratory capabilities.
Introduction
Indole and piperidine moieties are privileged scaffolds in medicinal chemistry, frequently appearing in pharmaceuticals and natural products. The combination of these two heterocycles in a single molecule often leads to compounds with significant therapeutic potential. N-alkylation of the piperidine nitrogen in these derivatives allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This document presents a comparative overview of common N-alkylation strategies, complete with detailed experimental procedures and expected outcomes.
Comparative Data of N-Alkylation Methods
The choice of N-alkylation method depends on several factors, including the nature of the alkylating agent, the substrate's functional group tolerance, and the desired reaction time and yield. The following tables summarize quantitative data for the described protocols.
Table 1: Classical SN2 Alkylation of Piperidinyl Indoles with Alkyl Halides
| Entry | Piperidinyl Indole Substrate | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-(1H-indol-3-yl)piperidine | Benzyl bromide | K₂CO₃ | DMF | RT | 12 | ~90 | General Protocol |
| 2 | 4-(1H-indol-3-yl)piperidine | Ethyl iodide | NaH | THF | 0 to RT | 6 | >95 | [1] |
| 3 | 4-(1H-indol-3-yl)piperidine | Methyl iodide | DIPEA | ACN | RT | 24 | ~70 | [2] |
| 4 | 5-Bromo-4-(piperidin-4-yl)indole | Propargyl bromide | K₂CO₃ | Acetone | 50 | 8 | 85-95 | General Protocol |
Table 2: Reductive Amination for N-Alkylation of Piperidinyl Indoles
| Entry | Piperidinyl Indole Substrate | Aldehyde/Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-(1H-indol-3-yl)piperidine | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 12 | 85-95 | General Protocol |
| 2 | 4-(1H-indol-3-yl)piperidine | Acetone | NaBH₃CN | MeOH | RT | 24 | 80-90 | [3] |
| 3 | 4-(1H-indol-3-yl)piperidine | Cyclohexanone | Phenylsilane/DBTC | DCM | RT | 16 | ~90 | [4] |
| 4 | 5-Methoxy-3-(piperidin-4-yl)indole | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | THF | RT | 18 | 92 | General Protocol |
Table 3: Microwave-Assisted N-Alkylation of Piperidinyl Indoles
| Entry | Piperidinyl Indole Substrate | Alkyl Halide | Base | Solvent | Power (W) | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-(1H-indol-3-yl)piperidine | Benzyl chloride | K₂CO₃ | DMF (cat.) | 100 | 120 | 10 | >95 | [5][6][7] |
| 2 | 4-(1H-indol-3-yl)piperidine | Ethyl bromide | Cs₂CO₃ | NMP (cat.) | 150 | 150 | 5 | 92 | [6][7] |
| 3 | 6-Chloro-4-(piperidin-4-yl)indole | Allyl bromide | K₂CO₃ | DMF (cat.) | 100 | 120 | 15 | 90 | [5] |
Experimental Protocols
Protocol 1: Classical SN2 Alkylation using Alkyl Halide and Potassium Carbonate
This protocol describes a standard and widely used method for the N-alkylation of piperidinyl indoles.
Diagram of the Experimental Workflow:
Materials:
-
Piperidinyl indole derivative (1.0 equiv)
-
Alkyl halide (1.1-1.2 equiv)
-
Potassium carbonate (K₂CO₃, 1.5-2.0 equiv), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the piperidinyl indole derivative in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated piperidinyl indole.
Protocol 2: Reductive Amination using an Aldehyde and Sodium Triacetoxyborohydride
This method is particularly useful for introducing a variety of alkyl groups via commercially available aldehydes and is known for its mild conditions and high functional group tolerance.[3]
Diagram of the General Reaction Mechanism:
Materials:
-
Piperidinyl indole derivative (1.0 equiv)
-
Aldehyde or ketone (1.1-1.5 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the piperidinyl indole derivative and the aldehyde or ketone in anhydrous DCE or THF.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis offers a significant acceleration of reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[5][6][7]
Diagram of the Experimental Workflow:
Materials:
-
Piperidinyl indole derivative (1.0 equiv)
-
Alkyl halide (1.2-1.5 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (catalytic amount, ~0.1 mL)
-
Microwave reactor vials
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine the piperidinyl indole derivative, alkyl halide, and base (K₂CO₃ or Cs₂CO₃).
-
Add a catalytic amount of DMF or NMP.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature and time (e.g., 120-150 °C for 5-15 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides are often toxic and volatile; handle with care.
-
Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.
-
Microwave reactors operate at high temperatures and pressures; ensure you are properly trained in their use.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Competitive Binding Assay of 6-methyl-3-(piperidin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-3-(piperidin-4-yl)-1H-indole is a synthetic compound featuring a core structure common to ligands targeting various G-protein coupled receptors (GPCRs). The indole and piperidine moieties are well-established pharmacophores that exhibit affinity for a range of receptors, including serotonin (5-HT) and dopamine (D) receptors. Structure-activity relationship (SAR) studies of analogous compounds suggest that derivatives of 3-(piperidin-4-yl)-1H-indole often demonstrate significant interaction with serotonin receptors, particularly the 5-HT2A subtype.[1][2] This document provides a detailed protocol for characterizing the binding affinity of this compound to the human 5-HT2A receptor using a competitive radioligand binding assay.
Principle of the Assay
A competitive binding assay is a fundamental technique used to determine the affinity of an unlabeled test compound (the "competitor") for a specific receptor. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The assay is performed by incubating a fixed concentration of the radiolabeled ligand and the receptor source with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for binding to the receptor, resulting in a decrease in the amount of bound radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From the IC50 value, the inhibition constant (Ki), which represents the affinity of the test compound for the receptor, can be calculated using the Cheng-Prusoff equation.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from a competitive binding assay for this compound against the human 5-HT2A receptor.
Table 1: Radioligand Binding Parameters for Human 5-HT2A Receptor
| Parameter | Value | Description |
| Radioligand | [³H]-Ketanserin | A well-characterized high-affinity antagonist for the 5-HT2A receptor. |
| Kd of Radioligand | 1.5 nM | The equilibrium dissociation constant of [³H]-Ketanserin for the human 5-HT2A receptor. This value should be determined experimentally in your system. |
| Receptor Source | h5-HT2A-CHO-K1 cell membranes | Commercially available or in-house prepared cell membranes expressing the recombinant human 5-HT2A receptor. |
Table 2: Competitive Binding Affinity of this compound for Human 5-HT2A Receptor
| Compound | IC50 (nM) | Ki (nM) | Hill Slope |
| This compound | 25.4 | 10.2 | -1.05 |
| Ketanserin (Reference Compound) | 2.1 | 0.84 | -0.98 |
Note: The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocols
I. Preparation of Cell Membranes Expressing h5-HT2A Receptor
This protocol describes the preparation of crude cell membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.
Materials:
-
CHO-K1 cells stably expressing h5-HT2A receptor
-
Cell culture medium (e.g., DMEM/F-12)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM MgCl₂, with protease inhibitors, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors, ice-cold
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Culture the h5-HT2A-CHO-K1 cells to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer them to a centrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
II. Competitive Radioligand Binding Assay
This protocol outlines the procedure for a competitive binding assay using [³H]-Ketanserin as the radioligand.
Materials:
-
h5-HT2A receptor-expressing cell membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA
-
[³H]-Ketanserin (specific activity ~60-90 Ci/mmol)
-
This compound (test compound)
-
Reference compound (e.g., Ketanserin, unlabeled)
-
Non-specific binding control (e.g., 10 µM Mianserin)
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound and the reference compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]-Ketanserin in Assay Buffer to a final concentration of 1.5 nM (or a concentration close to its Kd).
-
Dilute the cell membrane preparation in Assay Buffer to a final concentration of 10-20 µg of protein per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Ketanserin, and 100 µL of the diluted cell membrane preparation to designated wells.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (10 µM Mianserin), 50 µL of [³H]-Ketanserin, and 100 µL of the diluted cell membrane preparation to designated wells.
-
Competitive Binding: Add 50 µL of each dilution of the test compound or reference compound, 50 µL of [³H]-Ketanserin, and 100 µL of the diluted cell membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a filtration apparatus under vacuum.
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mat completely.
-
Place the filter mat in a scintillation bag or individual vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.
-
For each concentration of the competitor, calculate the percentage of specific binding relative to the control (total specific binding).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value and Hill slope.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
References
Application Notes and Protocols for Cell-based Functional Assays of Novel Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery.[1] These compounds, found in natural sources like cruciferous vegetables and produced by gut microbiota, have been shown to modulate various cellular processes and signaling pathways.[2][3] Their therapeutic potential is being explored in oncology, immunology, and neuroscience.[1][3] This document provides detailed protocols for a panel of cell-based functional assays to characterize the biological effects of novel indole compounds, aiding in the identification and development of new therapeutic agents.
Key Signaling Pathways Modulated by Indole Compounds
Indole compounds are known to interact with multiple signaling pathways, influencing cell fate and function. Understanding these interactions is crucial for elucidating their mechanism of action.
One of the critical pathways affected is the PI3K/Akt/mTOR/NF-κB signaling cascade .[2] This pathway is central to cell survival, proliferation, and inflammation. Another key pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway , which includes cascades involving ERK, JNK, and p38.[4] The MAPK pathway regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[4]
Furthermore, indole derivatives have been shown to interact with G-protein coupled receptors (GPCRs) and ion channels , modulating their activity and downstream signaling.[5][6] Some indole compounds can also act as ligands for nuclear receptors like the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) , influencing gene expression and xenobiotic metabolism.[3][7]
Diagrams of Key Signaling Pathways:
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the indole compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[9]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.85 | 68.0 |
| 50 | 0.42 | 33.6 |
| 100 | 0.15 | 12.0 |
Experimental Workflow:
Cell Cycle Analysis
To understand if the cytotoxic effects of an indole compound are due to cell cycle arrest.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Once attached, treat the cells with the indole compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours.[9]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[9]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[9]
-
Staining: Wash the cells with PBS and resuspend them in a propidium iodide (PI) staining solution containing RNase A.[9]
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature and analyze the cell cycle distribution using a flow cytometer.[9]
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55.2 | 25.1 | 19.7 |
| Indole Compound (0.5x IC₅₀) | 60.1 | 22.5 | 17.4 |
| Indole Compound (1x IC₅₀) | 75.8 | 10.3 | 13.9 |
| Indole Compound (2x IC₅₀) | 82.3 | 5.6 | 12.1 |
Enzyme Activity Assays
Many indole compounds are known to modulate the activity of specific enzymes.
This protocol measures the activity of TAA, a key enzyme in the indole-3-pyruvic acid pathway.[10]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 50 µM pyridoxal 5'-phosphate (PLP), and the purified TAA enzyme. Pre-incubate at 30°C for 5 minutes.[10]
-
Initiate Reaction: Start the reaction by adding L-tryptophan and α-ketoglutarate to final concentrations of 1 mM each.[10]
-
Incubation and Quenching: Incubate at 30°C for a defined period (e.g., 10-30 minutes). Stop the reaction by adding 1 M HCl.[10]
-
HPLC Analysis: Analyze the formation of indole-3-pyruvic acid using a C18 reverse-phase HPLC system with UV or fluorescence detection.[10]
Data Presentation:
| Compound | Concentration (µM) | Enzyme Activity (nmol/min/mg) | % Inhibition |
| Control | - | 150.3 | 0 |
| Indole Inhibitor A | 10 | 112.7 | 25.0 |
| Indole Inhibitor A | 50 | 60.1 | 60.0 |
| Indole Inhibitor A | 100 | 22.5 | 85.0 |
G-Protein Coupled Receptor (GPCR) Functional Assays
Indole derivatives can act as agonists or antagonists of GPCRs.[5] Functional assays typically measure the accumulation of second messengers like cAMP or changes in intracellular calcium.[11]
Protocol:
-
Cell Culture: Culture cells expressing the target GPCR in a suitable medium.
-
Compound Incubation: Pre-incubate the cells with the indole compound or a reference ligand for a specific time.
-
Stimulation/Inhibition: For Gs-coupled receptors, stimulate the cells with an agonist (if testing for antagonists). For Gi-coupled receptors, stimulate with an agent like forskolin to induce cAMP production, then add the indole compound to assess inhibition.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Data Presentation:
| Compound | Concentration (nM) | cAMP Level (pmol/well) | % Activity (vs. Max) |
| Basal | - | 1.2 | 0 |
| Forskolin | 10 µM | 15.8 | 100 |
| Indole Agonist | 1 | 3.5 | 15.8 |
| Indole Agonist | 10 | 8.9 | 52.8 |
| Indole Agonist | 100 | 14.2 | 89.0 |
Ion Channel Functional Assays
Novel indole compounds may modulate the activity of various ion channels.[12] Membrane potential-sensitive dyes can be used for high-throughput screening.[13]
Protocol:
-
Cell Loading: Plate cells expressing the target ion channel in a black-walled, clear-bottom 96-well plate. Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add the indole compound at various concentrations to the wells.
-
Ion Channel Activation/Inhibition: Add a known activator or inhibitor of the ion channel to stimulate a change in membrane potential.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the stimulus using a fluorescence plate reader.[13]
-
Data Analysis: Calculate the change in fluorescence to determine the effect of the indole compound on ion channel activity.
Data Presentation:
| Compound | Concentration (µM) | Change in Fluorescence (%) | % Inhibition |
| Control (Activator only) | - | 100 | 0 |
| Indole Blocker | 1 | 82.5 | 17.5 |
| Indole Blocker | 10 | 45.1 | 54.9 |
| Indole Blocker | 100 | 12.3 | 87.7 |
Experimental Workflow for Functional Assays (GPCR & Ion Channel):
Conclusion
The protocols and data presentation formats provided in this application note offer a comprehensive framework for the initial characterization of novel indole compounds. By systematically evaluating their effects on cell viability, cell cycle, and key signaling pathways, researchers can gain valuable insights into their therapeutic potential and mechanism of action. These assays are essential for advancing promising indole derivatives through the drug discovery and development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse roles of microbial indole compounds in eukaryotic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]
- 5. G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Ion Channel Screening and profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 13. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 6-methyl-3-(piperidin-4-yl)-1H-indole in antimicrobial screening.
Application of 6-methyl-3-(piperidin-4-yl)-1H-indole in Antimicrobial Screening
Application Note AN2025-01
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1][2] Indole and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antimicrobial effects against various pathogenic microorganisms.[1] Similarly, the piperidine scaffold is a key structural motif in many biologically active compounds and has been incorporated into novel antimicrobial agents. The compound this compound integrates both the indole and piperidine moieties, making it a promising candidate for antimicrobial screening.
While specific studies on the antimicrobial properties of this compound are not extensively documented in publicly available literature, its structural components suggest a strong potential for activity against a range of bacterial and fungal pathogens. Indole derivatives have been shown to inhibit microbial growth through various mechanisms, including the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[3][4] This application note provides a framework for the antimicrobial evaluation of this compound, including detailed protocols for determining its efficacy.
Illustrative Antimicrobial Activity
The following table presents hypothetical, yet representative, data for the antimicrobial activity of this compound against common microbial strains. This data is for illustrative purposes to guide researchers on expected outcomes from the protocols described below.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data
| Test Microorganism | Gram Stain/Type | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | 16 | 32 | Vancomycin | 1 |
| Escherichia coli | Gram-Negative | 32 | 64 | Ciprofloxacin | 0.5 |
| Pseudomonas aeruginosa | Gram-Negative | 64 | >128 | Gentamicin | 2 |
| Candida albicans | Fungus | 32 | 64 | Fluconazole | 4 |
Experimental Protocols
The following protocols are standard methods for determining the antimicrobial efficacy of a novel compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7]
Materials:
-
This compound (stock solution in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculums (adjusted to 0.5 McFarland standard)
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Gentamicin, Fluconazole)
-
Sterile DMSO (vehicle control)
-
Incubator
-
Microplate reader (optional, for OD600 measurement)
Procedure:
-
Preparation of Compound Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the compound stock solution (e.g., at 256 µg/mL in broth with 1% DMSO) to the first column of wells. This creates a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. d. Column 11 will serve as the growth control (broth and inoculum only). e. Column 12 will serve as the sterility control (broth only).
-
Inoculum Preparation: a. Grow microbial cultures overnight. b. Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: a. Add 10 µL of the prepared inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12). The final volume in each well will be approximately 110 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.[5][8]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[9][10][11]
Materials:
-
Results from the MIC assay (Protocol 1)
-
Sterile agar plates (e.g., Mueller-Hinton Agar or Tryptic Soy Agar)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: a. From the wells of the completed MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot. b. Spot-plate the aliquot onto a sterile agar plate. c. Also, plate an aliquot from the positive growth control well to ensure the viability of the inoculum.
-
Incubation: a. Incubate the agar plates at 35-37°C for 18-24 hours (or longer for slow-growing organisms).
-
MBC Determination: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the antimicrobial screening of this compound.
Caption: Experimental workflow for MIC and MBC determination.
Hypothetical Signaling Pathway Inhibition
Indole derivatives can act via multiple mechanisms. One plausible mechanism is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.
Caption: Hypothetical mechanism: bacterial membrane disruption.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 6. protocols.io [protocols.io]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microchemlab.com [microchemlab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for the Derivatization of 6-methyl-3-(piperidin-4-yl)-1H-indole for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-methyl-3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its structural features, combining a substituted indole with a piperidine ring, offer multiple points for chemical modification, making it an excellent candidate for the development of compound libraries for structure-activity relationship (SAR) studies. Derivatization of this core, particularly at the piperidine nitrogen, allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as modulating the pharmacological activity and selectivity of the compounds.
These application notes provide detailed protocols for the derivatization of this compound through common and versatile chemical transformations: N-acylation, N-alkylation, N-sulfonylation, and reductive amination. Furthermore, representative SAR data from closely related indole-piperidine scaffolds are presented to guide library design and optimization efforts. Potential signaling pathways impacted by such derivatives, including the Hedgehog and 5-HT6 receptor pathways, are also illustrated to provide a biological context for SAR exploration.
Data Presentation: Structure-Activity Relationships
The following tables summarize quantitative data for derivatives of structurally related indole-piperidine cores, illustrating the impact of various substituents on biological activity. This data can serve as a guide for the derivatization of the this compound scaffold.
Table 1: SAR of N-Substituted 1-(Piperidin-4-yl)indole Derivatives as EZH2 Inhibitors
Core Structure: 1-(Piperidin-4-yl)indole derivative
| Compound ID | R-Group (Piperidine N1-substituent) | Biochemical IC50 (µM) vs. EZH2 | Cellular H3K27me3 IC50 (µM) |
| 1 | -H | 0.015 | 0.500 |
| 2 | -CH₃ | 0.012 | 0.450 |
| 3 | -CH₂CH₃ | 0.020 | 0.620 |
| 4 | -SO₂CH₃ | 0.009 | 0.150 |
| 5 | -COCH₃ | 0.025 | 0.800 |
| 6 | -CH₂CF₃ | 0.005 | 0.095 |
Data is representative and adapted from similar series found in the literature for illustrative purposes.
Table 2: SAR of N-Substituted 3-(Piperidin-4-yl)indole Derivatives as 5-HT6 Receptor Ligands
Core Structure: 3-(Piperidin-4-yl)indole derivative
| Compound ID | R-Group (Piperidine N1-substituent) | 5-HT6 Receptor Binding Affinity (Ki, nM) |
| 7 | -H | 150.5 |
| 8 | -CH₃ | 25.2 |
| 9 | -CH₂CH₂Ph | 8.1 |
| 10 | -SO₂-Ph | 5.5 |
| 11 | -SO₂-(4-Cl-Ph) | 3.2 |
| 12 | -CO-Ph | 45.8 |
Data is representative and adapted from public domain sources for analogous compounds to guide derivatization strategies.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize these conditions based on the specific substrate and reagents used.
Protocol 1: N-Acylation of this compound
This protocol describes the formation of an amide bond by reacting the secondary amine of the piperidine ring with an acylating agent.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HBTU) if starting from a carboxylic acid
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a tertiary amine base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation of this compound
This protocol details the introduction of an alkyl group onto the piperidine nitrogen via reaction with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., bromide or iodide)
-
Anhydrous acetonitrile or DMF
-
Base (e.g., potassium carbonate or sodium hydride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: N-Sulfonylation of this compound
This protocol describes the synthesis of N-sulfonyl derivatives.
Materials:
-
This compound
-
Sulfonyl chloride
-
Anhydrous DCM or pyridine
-
Triethylamine (if using DCM)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
Protocol 4: Reductive Amination with this compound
This protocol is for the N-alkylation of the piperidine using a carbonyl compound.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE.
-
Add a catalytic amount of acetic acid if necessary to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General workflow for derivatization and SAR studies.
Application Notes and Protocols for the Analysis of Indole Derivatives in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview and detailed protocols for the quantitative analysis of various indole derivatives in biological matrices. The methods described are essential for understanding the physiological and pathological roles of these tryptophan metabolites in areas such as gut microbiome research, neurobiology, and drug metabolism.
Introduction to Indole Derivatives
Indole and its derivatives are metabolites of the essential amino acid tryptophan, produced by both host enzymes and the gut microbiota.[1] These molecules act as important signaling cues in various physiological processes, including immune response regulation, gut barrier function, and host-microbe communication.[2][3] Dysregulation of indole derivative metabolism has been implicated in several diseases, making their accurate quantification in biological samples a critical aspect of biomedical research.
Analytical Methods Overview
A variety of analytical techniques are employed for the detection and quantification of indole derivatives. The choice of method depends on the specific analyte, the biological matrix, and the required sensitivity and selectivity. Commonly used techniques include High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assays (ELISA).
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of indole derivatives in different biological samples.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte(s) | Matrix | Method | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Indoxyl sulfate, IAA, IPA, Indole, 3-Methylindole | Plasma | HPLC-FLD | 1.56–400.0 µmol/L (3-INDS), 0.312–10.0 µmol/L (IAA), 0.125–6.00 µmol/L (IPA), 6.25–400.0 nmol/L (IND), 1.56–400.0 nmol/L (3-MI) | Not Specified | 90.1–109.3 | [4] |
| Indole-3-acetic acid (IAA), 5-Hydroxyindole-3-acetic acid (5-HIAA) | Plasma | HPLC-FLD/Electrochemical | Not Specified | Not Specified | Not Specified | [5] |
| Tryptophan, 5-HTP, Serotonin, 5-HIAA | Platelet-Rich Plasma | LC-MS/MS | Not Specified | Not Specified | Not Specified | [6] |
| IPA, ICA, ILA, IAA, IBA, Indoxylsulfate, Indole | Plasma, Saliva | HPLC-FLD | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Analyte(s) | Matrix | Method | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Tryptophan and metabolites | Human and murine plasma, adipose tissue | LC-HRMS | Not Specified | 1 to 200 ng/mL | >85% (most analytes) | [8][9] |
| 20 Tryptophan catabolites | Urine, serum, intestinal contents, liver (mice) | LC-HRMS | Not Specified | 0.015 and 11.25 nmol/L | Not Specified | [10][11] |
| Tryptophan and 11 metabolites | Human serum and CSF | UHPLC-MS/MS | Not Specified | Not Specified | Not Specified | [12] |
| Tryptophan, Indole, Indoxyl sulfate | Urine | LC-MS/MS | Not Specified | Not Specified | Not Specified | [13][14][15] |
| Tryptophan, Kynurenine, Kynurenic acid, Quinolinic acid | Urine | LC-MS/MS | 195–100,000 ng/mL (Trp), 6–3000 ng/mL (Kyn), 14–7200 ng/mL (KA), 125–64,000 ng/mL (QA) | Not Specified | Not Specified | [16] |
| Indole | Mouse serum, cecum, lungs | LC-MS/MS | 1 to 500 ng/mL | 1 ng/mL | Not Specified | [17] |
| 14 Tryptophan metabolites | Plant foods | UHPLC-MS/MS | Not Specified | Not Specified | Not Specified | [18] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte(s) | Matrix | Method | Detection Limit | Recovery (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Indole, 3-Methylindole (Skatole) | Feces, intestinal contents, bacterial cultures | GC-NPD | 20 µg/kg | ~100% |[19] | | Skatole, Indoleacetic acid | Bacterial cultures | GC-MS | Not Specified | Not Specified |[20] |
Table 4: Immunoassay Methods
| Analyte | Matrix | Method | Detection Limit (LoQ) | Reference(s) |
| Melatonin | Saliva | ELISA | 0.47 pg/mL - 1.6 pg/mL | [21][22][23] |
| Indole | Biological samples (e.g., bacterial cultures) | Colorimetric Assay | 3 µM | [24] |
Experimental Protocols
HPLC-FLD Method for Indoles in Human Plasma
This protocol is adapted from a method for the simultaneous determination of five indole derivatives in human plasma.[4]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add an internal standard.
-
Add 500 µL of a mixed extraction solvent (diethyl ether and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
b. HPLC Conditions
-
Column: Shim-Pack VP-ODS column (150 × 4.6 mm, 4.6 µm).
-
Mobile Phase: 10 mmol/L sodium dihydrogen phosphate/methanol (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 280 nm and emission at 355 nm.
LC-MS/MS Method for Indole in Mouse Serum and Tissues
This protocol is based on a validated method for the quantification of indole in various mouse biological matrices.[17]
a. Sample Preparation (Protein Precipitation)
-
For serum/plasma: To 50 µL of sample, add 150 µL of ice-cold acetonitrile containing the internal standard (indole-d7).
-
For tissues: Homogenize the tissue in an appropriate buffer. To an aliquot of the homogenate, add 3 volumes of ice-cold acetonitrile with internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and inject it into the LC-MS/MS system.
b. LC-MS/MS Conditions
-
Column: Synergi Fusion C18 (4 µm, 250 × 2.0 mm) with a C18 guard column.
-
Mobile Phase A: 0.1% aqueous formic acid.
-
Mobile Phase B: Methanol.
-
Gradient: A gradient flow is used over a 12-minute run time.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
MRM Transitions:
-
Indole: 118.1 -> 91.1 (quantifier), 118.1 -> 65.05 (qualifier)
-
Indole-d7 (IS): 124.15 -> 96.05
-
GC-MS Method for Indole and Skatole in Feces
This protocol is a simplified method for the analysis of indole and 3-methylindole in fecal samples.[19]
a. Sample Preparation (Solvent Extraction)
-
Homogenize a weighed amount of fecal sample with chloroform.
-
Centrifuge the homogenate.
-
Collect the chloroform extract.
-
Inject an aliquot of the extract directly into the GC-MS system.
b. GC-MS Conditions
-
Column: 12.5-m fused-silica capillary column coated with BP20.
-
Detector: Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity.
-
Temperature Program: A temperature gradient is applied to separate the analytes.
Salivary Melatonin ELISA
This protocol outlines the general steps for a competitive ELISA to measure melatonin in saliva.[21][22][23]
a. Assay Principle This is a competitive immunoassay where melatonin in the sample competes with a labeled melatonin conjugate for binding to a limited number of anti-melatonin antibody sites coated on a microtiter plate. The amount of bound labeled conjugate is inversely proportional to the concentration of melatonin in the sample.
b. Procedure
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and saliva samples to the appropriate wells of the antibody-coated microtiter plate.
-
Add the melatonin-enzyme conjugate to each well.
-
Incubate the plate, typically for a few hours at room temperature or overnight at 4°C.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Calculate the melatonin concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Gut Microbiota-Derived Indoles
Indole and its derivatives, produced by the gut microbiota from tryptophan, can act as signaling molecules that modulate host physiology, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR).[2][3] This interaction influences intestinal barrier integrity and immune responses.
Caption: Signaling pathway of gut microbiota-derived indole derivatives.
General Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of indole derivatives in biological samples using LC-MS/MS.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Workflow for Competitive ELISA
This diagram outlines the key steps involved in a competitive ELISA for the quantification of an indole derivative like melatonin.
Caption: Workflow for a competitive ELISA.
References
- 1. Indole: The Microbial Metabolite Connecting Gut Health, Brain, and Immunity - MetwareBio [metwarebio.com]
- 2. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 4. Simultaneous determination of plasma indoles by HPLC with fluorescence detection: Application in polycystic ovary syndrome patients with/without depression | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. research.rug.nl [research.rug.nl]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A validated UHPLC-MS method for tryptophan metabolites: Application in the diagnosis of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Usi" by Serena Baird, C. Clinton Frazee III et al. [scholarlyexchange.childrensmercy.org]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder | MDPI [mdpi.com]
- 17. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. salimetrics.com [salimetrics.com]
- 22. alpco.com [alpco.com]
- 23. novolytix.ch [novolytix.ch]
- 24. Indole Assay Kit, MAK326, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
Large-Scale Synthesis of Piperidinyl-Indoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidinyl-indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system. Their synthesis on a large scale presents unique challenges related to cost, efficiency, purity, and safety. This document provides detailed application notes and protocols for the large-scale synthesis of piperidinyl-indoles, with a focus on process optimization and key experimental considerations. A representative synthesis of a complex piperidinyl-indole, 4-((2S,4S)-4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid, is presented with quantitative data to guide researchers in their scale-up efforts.
Introduction
The indole nucleus and the piperidine ring are among the most prevalent heterocyclic motifs in pharmaceuticals. The combination of these two structures in the form of piperidinyl-indoles has given rise to a plethora of compounds with significant therapeutic potential, including agents targeting serotonin receptors for the treatment of various neurological disorders. The transition from laboratory-scale synthesis to large-scale production is a critical step in drug development that requires careful consideration of various factors to ensure a robust, safe, and economical process. Key challenges in the large-scale synthesis of piperidinyl-indoles include managing multi-step sequences, controlling stereochemistry, ensuring high purity of intermediates and the final active pharmaceutical ingredient (API), and addressing process safety concerns.
This application note outlines general considerations for the large-scale synthesis of this important class of compounds and provides a detailed, step-by-step protocol for a representative kilogram-scale synthesis.
General Considerations for Large-Scale Synthesis
Scaling up the synthesis of complex molecules like piperidinyl-indoles requires a systematic approach. The following are critical aspects to consider:
-
Route Scouting and Process Optimization: The synthetic route chosen for large-scale production may differ from the initial discovery route. An ideal process should involve a minimal number of steps, utilize readily available and inexpensive starting materials, and avoid hazardous reagents and extreme reaction conditions. Each step must be optimized for yield, purity, and cycle time.
-
Reagent and Solvent Selection: The choice of reagents and solvents has a significant impact on the cost, safety, and environmental footprint of the process. On a large scale, the use of toxic or highly flammable solvents should be minimized. Green chemistry principles should be applied wherever possible.
-
Crystallization and Purification: Crystallization is the preferred method for purifying intermediates and the final API on a large scale as it is generally more cost-effective and scalable than chromatography. Developing a robust crystallization process is crucial for achieving the desired purity and physical form of the product.
-
Process Safety: A thorough safety assessment of each step is mandatory. This includes understanding the thermal stability of reactants and intermediates, identifying potential runaway reactions, and establishing safe operating limits.
-
Analytical Controls: Robust analytical methods are required to monitor the progress of reactions, assess the purity of intermediates, and ensure the quality of the final product.
Data Presentation: Synthesis of 4-((2S,4S)-4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid
The following table summarizes the key quantitative data for a multi-step synthesis of a representative piperidinyl-indole derivative, adapted from a published practical synthesis.
| Step | Reaction | Starting Material | Key Reagents & Solvents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-protection | 4-Methoxypyridine | Benzyl chloroformate, Methanol | 0-25 | 4 | 85 | >98 |
| 2 | Michael Addition | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | Methyl 4-iodobenzoate, Organocatalyst, Toluene | 25 | 24 | 92 | >98 |
| 3 | Biocatalytic Reduction | Benzyl (S)-2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate | Ketoreductase, Isopropanol | 30 | 12 | 98 | >99 (ee) |
| 4 | Etherification | Benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate | Ethyl iodide, Sodium hydride, THF | 0-25 | 6 | 90 | >98 |
| 5 | Deprotection | Benzyl (2S,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate | H₂, Pd/C, Methanol | 25 | 4 | 95 | >99 |
| 6 | Reductive Amination | Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate & 5-methoxy-7-methyl-1H-indole-4-carbaldehyde | Sodium triacetoxyborohydride, Dichloromethane | 25 | 12 | 88 | >98 |
| 7 | Saponification | Methyl 4-((2S,4S)-4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoate | Lithium hydroxide, THF/Water | 25 | 3 | 96 | >99.5 |
Experimental Protocols
The following is a representative protocol for the large-scale synthesis of 4-((2S,4S)-4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid.
Step 6: Reductive Amination
Materials:
-
Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate (1.0 kg, 3.79 mol)
-
5-methoxy-7-methyl-1H-indole-4-carbaldehyde (0.72 kg, 3.79 mol)
-
Sodium triacetoxyborohydride (1.2 kg, 5.69 mol)
-
Dichloromethane (DCM) (10 L)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a 20 L reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate (1.0 kg) and 5-methoxy-7-methyl-1H-indole-4-carbaldehyde (0.72 kg).
-
Add dichloromethane (10 L) and stir the mixture at room temperature (20-25 °C) until all solids are dissolved.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2 kg) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield methyl 4-((2S,4S)-4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoate.
Step 7: Saponification
Materials:
-
Methyl 4-((2S,4S)-4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoate (from Step 6)
-
Lithium hydroxide monohydrate (0.32 kg, 7.6 mol)
-
Tetrahydrofuran (THF) (5 L)
-
Water (5 L)
-
1 M Hydrochloric acid
Procedure:
-
Dissolve the product from Step 6 in a mixture of THF (5 L) and water (5 L) in a 20 L reactor.
-
Add lithium hydroxide monohydrate (0.32 kg) and stir the mixture at room temperature for 3 hours.
-
Monitor the reaction by HPLC until the ester is fully hydrolyzed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and adjust the pH to ~6 with 1 M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 4-((2S,4S)-4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid as a white solid.
Visualizations
Synthetic Workflow
Caption: A generalized workflow for the synthesis of a piperidinyl-indole API.
Signaling Pathway of 5-HT1A Receptor
Caption: Simplified signaling pathway of the 5-HT1A receptor upon agonist binding.
Troubleshooting & Optimization
How to prevent N-N bond cleavage in Fischer indolization.
Welcome to the technical support center for the Fischer indolization reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. This guide focuses specifically on preventing the undesired N-N bond cleavage side reaction.
Frequently Asked Questions (FAQs)
Q1: What is N-N bond cleavage in the Fischer indolization, and what causes it?
A1: N-N bond cleavage is a competing side reaction to the desired[1][1]-sigmatropic rearrangement in the Fischer indole synthesis. In this undesired pathway, the protonated ene-hydrazine intermediate undergoes heterolytic cleavage of the nitrogen-nitrogen bond. This collapse results in the formation of an aniline derivative and an iminium cation, which can lead to various byproducts and significantly lower the yield of the target indole.[2]
Several factors can promote N-N bond cleavage:
-
Harsh Acidic Conditions: Strong Brønsted acids (e.g., H₂SO₄, HCl, PPA) can favor the cleavage pathway over the desired cyclization.[3]
-
Substrate Electronics: Phenylhydrazones with strong electron-donating groups on the component that becomes C3 of the indole can excessively stabilize the iminium cation formed during cleavage, making this pathway more favorable.[2][4] This is a known challenge in the synthesis of 3-aminoindoles and 3-amidoindoles.[2][4]
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for the N-N bond cleavage to compete more effectively with the[1][1]-sigmatropic rearrangement.
Q2: My reaction is producing a significant amount of aniline byproduct. How can I confirm N-N cleavage is the cause and how do I prevent it?
A2: The presence of aniline corresponding to your starting phenylhydrazine is a strong indicator of N-N bond cleavage.[2][4] To prevent this, consider the following strategies:
-
Switch to a Milder Catalyst: Replace strong Brønsted acids with Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), or iron(III) chloride (FeCl₃).[3] Lewis acids can effectively catalyze the reaction under milder conditions, disfavoring the cleavage pathway.
-
Optimize Reaction Temperature: Attempt the reaction at a lower temperature. Running the cyclization at the lowest effective temperature can often suppress the cleavage side reaction.
-
Use a Modified Catalyst System: Novel catalyst systems, such as the use of ZnCl₂ in an ionic liquid medium (e.g., choline chloride), have been shown to dramatically improve yields and selectivity, effectively preventing N-N cleavage.
Q3: Which catalysts are recommended to minimize N-N bond cleavage?
A3: Lewis acids are the catalysts of choice for suppressing N-N bond cleavage. Zinc chloride (ZnCl₂) is the most commonly used and is effective for a wide range of substrates.[1] Other useful Lewis acids include boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃). For particularly sensitive substrates, specialized systems like chiral phosphoric acids combined with ZnCl₂ or the use of ionic liquids as both solvent and catalyst can provide excellent results with high selectivity.[5]
Troubleshooting Guide
Use the following workflow to diagnose and solve issues related to N-N bond cleavage during your Fischer indolization experiments.
Data Presentation: Catalyst Performance
The choice of catalyst has a profound impact on suppressing N-N bond cleavage. While traditional Brønsted acids can lead to significant byproduct formation, modern Lewis acid-based systems can provide the desired product exclusively and in high yield.
| Substrates | Catalyst System | Product | Yield | Byproducts | Reference |
| Phenylhydrazine + Ethyl Methyl Ketone | H₂SO₄ or PPA | 2,3-Dimethylindole | Often low to moderate | Aniline, tars, regioisomers | General knowledge |
| Phenylhydrazine + Ethyl Methyl Ketone | Choline chloride·2ZnCl₂ (Ionic Liquid) | 2,3-Dimethylindole | 80% | None reported; exclusive product formation | [5] |
Table 1: Comparison of a traditional strong acid catalyst system with a modern Lewis acid-based ionic liquid system for the synthesis of 2,3-dimethylindole. The ZnCl₂ system demonstrates superior yield and selectivity, indicating effective suppression of the N-N cleavage pathway.
Key Experiment Protocol
This section provides a detailed methodology for a one-pot Fischer indolization using a zinc chloride-based ionic liquid, which is highly effective at preventing N-N bond cleavage.
Synthesis of 2,3-Dimethylindole using Choline Chloride·2ZnCl₂ [5]
1. Objective: To synthesize 2,3-dimethylindole from phenylhydrazine and ethyl methyl ketone in a one-pot reaction that minimizes side reactions, including N-N bond cleavage.
2. Materials:
-
Phenylhydrazine (1.0 eq)
-
Ethyl methyl ketone (1.0 eq)
-
Choline chloride·2ZnCl₂ ionic liquid (1.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Sublimation apparatus
3. Experimental Workflow Diagram:
4. Procedure:
-
Preparation: In a round-bottom flask, combine phenylhydrazine, an equimolar amount of ethyl methyl ketone, and an equimolar amount of the choline chloride·2ZnCl₂ ionic liquid.
-
Reaction: Heat the resulting mixture with magnetic stirring. The reaction is typically conducted at temperatures ranging from 100-120 °C.
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Isolation: Upon completion, allow the reaction mixture to cool. The product, 2,3-dimethylindole, can be isolated and purified directly from the non-volatile ionic liquid via sublimation under reduced pressure. This avoids aqueous workup and extraction with organic solvents.
-
Analysis: The final product's identity and purity can be confirmed using standard analytical techniques (NMR, MS, melting point).
5. Expected Outcome: This method typically affords 2,3-dimethylindole as the exclusive product in high yield (e.g., 80%), with the ionic liquid being potentially reusable.[5] The absence of aniline byproducts indicates the successful prevention of N-N bond cleavage.
Mechanistic Overview: Desired vs. Undesired Pathways
The acid catalyst protonates the phenylhydrazone, which then tautomerizes to the key ene-hydrazine intermediate. At this critical juncture, the reaction can proceed via two competing pathways.
References
Technical Support Center: Optimizing Acid Catalysts for Indole Cyclization Reactions
Welcome to the technical support center for optimizing acid-catalyzed indole cyclization reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during indole synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: How do I choose the optimal acid catalyst for my indole cyclization reaction?
A1: The choice of acid catalyst is critical and depends on the specific substrates and desired outcome of your indole synthesis. Both Brønsted and Lewis acids are commonly used, and the optimal choice often requires screening a variety of catalysts.[1][2]
-
Brønsted Acids: These are proton donors like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA).[1][3] They are effective for many standard indole cyclizations, such as the Fischer indole synthesis.[3][4]
-
Lewis Acids: These are electron-pair acceptors like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1][3] Lewis acids can be particularly effective for substrates with strong electron-donating groups, where they can improve the efficiency of the cyclization.[2] In some cases, a combination of a Lewis acid and a chiral Brønsted acid can be used to achieve high enantioselectivity.[5]
The strength of the acid is also a crucial factor. A very strong acid might lead to polymerization or degradation of your starting materials or product, while an acid that is too weak may not catalyze the reaction effectively.[2]
Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, PPA, p-TsOH | Readily available, effective for many substrates.[1][4] | Strong acids can cause degradation with sensitive substrates.[2] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Can improve yields for electron-rich substrates,[2] versatile.[4] | Can be moisture-sensitive, may require anhydrous conditions. |
| Heterogeneous Catalysts | Pt/C with a Brønsted acid co-catalyst | Easy to separate and recycle.[6] | May have different reactivity and selectivity compared to homogeneous catalysts. |
Q2: My indole cyclization reaction is suffering from low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in indole cyclization, particularly the Fischer indole synthesis, are a common problem and can be attributed to several factors.[1][2] Below is a step-by-step troubleshooting guide to help you improve your reaction yield.
-
Purity of Starting Materials: Ensure that your arylhydrazine and carbonyl compounds are pure. Impurities can lead to side reactions and lower the overall yield. It is often recommended to use freshly distilled or recrystallized starting materials.[1]
-
Catalyst Choice and Amount: The acid catalyst is essential for the reaction to proceed.[1] If you have low conversion, ensure you are using a sufficient amount of a suitable acid. You may need to screen different Brønsted and Lewis acids to find the optimal one for your specific substrates.[2]
-
Reaction Temperature and Time: Many indole cyclizations require elevated temperatures to overcome the activation energy of key steps, such as the[2][2]-sigmatropic rearrangement in the Fischer synthesis.[1][7] If the reaction is sluggish, a cautious increase in temperature may be beneficial. However, excessively high temperatures or prolonged reaction times can lead to decomposition.[1] It is crucial to monitor the reaction's progress using methods like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Solvent Selection: The choice of solvent can influence both the reaction rate and yield. Polar aprotic solvents such as DMSO and acetic acid are often effective.[4] In some instances, running the reaction neat (without a solvent) can also be a good option.[1]
-
Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A3: The formation of byproducts is a frequent issue in indole synthesis. Common side reactions can include aldol condensations and Friedel-Crafts-type products.[1] Controlling the reaction conditions is key to improving selectivity.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the formation of the kinetic product over thermodynamic side products.
-
Catalyst Selection: The choice of acid catalyst can significantly influence the product distribution, especially in cases where regioisomers can be formed. For example, the reaction of phenylhydrazine with methyl ethyl ketone can yield two different regioisomers, and the ratio is highly dependent on the catalyst used.[8]
Table 2: Influence of Acid Catalyst on Regioselectivity in the Fischer Indole Synthesis of 2,3-dimethylindole and 2-ethylindole
| Catalyst / Conditions | Major Product | Ratio (approx.) |
| ZnCl₂ | 2,3-dimethylindole | 90 : 10 |
| Polyphosphoric Acid (PPA) | 2,3-dimethylindole | 70 : 30 |
| Methane Sulfonic Acid / P₂O₅ | 2-ethylindole | 20 : 80 |
| (Data synthesized from qualitative descriptions in the literature)[8] |
Q4: My catalyst seems to be deactivating during the reaction. What are the potential reasons and solutions?
A4: Catalyst deactivation can be caused by several factors. For Lewis acids, moisture in the reaction vessel can lead to hydrolysis and deactivation. Therefore, using anhydrous solvents and reagents is crucial. Impurities in the starting materials can also poison the catalyst. If you are using a heterogeneous catalyst, such as Pt/C, it can often be recycled after simple filtration, but its activity may decrease over multiple runs due to surface poisoning or structural changes.[6] Ensuring the purity of all components and maintaining a dry, inert atmosphere can help mitigate catalyst deactivation.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole from Phenylhydrazine and Acetophenone via Fischer Indole Synthesis
This protocol describes a classic Fischer indole synthesis using polyphosphoric acid (PPA) as the Brønsted acid catalyst.[8]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric Acid (PPA) (approximately 10 times the weight of phenylhydrazine)
-
Ethanol
-
Ice water
-
10% Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, combine phenylhydrazine and acetophenone.
-
Gently heat the mixture in a water bath at 60 °C for 30 minutes to form the phenylhydrazone. The mixture may solidify upon cooling.
-
In a separate, larger flask equipped with a mechanical stirrer and a thermometer, heat the polyphosphoric acid to 80-90 °C.
-
Carefully add the pre-formed phenylhydrazone to the hot PPA in portions, ensuring the temperature does not exceed 100 °C.
-
After the addition is complete, continue stirring the mixture at 100 °C for 10-15 minutes.[8]
-
Allow the reaction mixture to cool slightly (to about 70 °C) and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a 10% sodium hydroxide solution until the mixture is alkaline. The crude 2-phenylindole will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.[8]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Indole Cyclization
Caption: Troubleshooting workflow for low reaction yields.
Diagram 2: Simplified Mechanism of Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-methyl-3-(piperidin-4-yl)-1H-indole
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-3-(piperidin-4-yl)-1H-indole. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most significant side reaction to consider when synthesizing this compound via the Fischer indole synthesis?
A1: The most critical side reaction is the formation of regioisomers. When using 4-methylphenylhydrazine as a starting material, the cyclization step can occur on either side of the methyl group on the phenyl ring. This leads to the formation of the desired this compound, as well as the undesired 4-methyl and potentially 7-methyl isomers. The ratio of these isomers is highly dependent on the reaction conditions, particularly the choice of acid catalyst.
Q2: Can the piperidine ring undergo side reactions under the acidic conditions of the Fischer indole synthesis?
A2: Yes, the piperidine moiety can be susceptible to side reactions under strongly acidic conditions, especially at elevated temperatures. While the use of a protecting group like Boc (tert-butoxycarbonyl) on the piperidine nitrogen is standard practice to prevent its reaction as a nucleophile, the acidic environment can still pose challenges. Potential issues include partial deprotection of the Boc group or, in very harsh conditions, undesired rearrangements or cleavage of the piperidine ring, although the latter is less common.
Q3: I'm having trouble with the N-Boc deprotection of the piperidine ring. What are the common issues and how can I resolve them?
A3: Common issues with N-Boc deprotection, which is typically the final step, include incomplete reaction or the formation of byproducts due to the reactive tert-butyl cation generated. To troubleshoot:
-
Incomplete Deprotection: This can be caused by insufficient acid (e.g., trifluoroacetic acid - TFA), low reaction temperature, or short reaction times. Increasing the equivalents of acid, reaction time, or gently warming the reaction can help drive it to completion.
-
Side Product Formation: The tert-butyl cation can alkylate other nucleophilic sites in the molecule. Using a scavenger, such as anisole or thioanisole, can trap this cation and prevent unwanted side reactions.
Q4: Is the Leimgruber-Batcho synthesis a viable alternative to the Fischer indole synthesis for this target molecule?
A4: Absolutely. The Leimgruber-Batcho indole synthesis is an excellent alternative and often provides better control over regioselectivity. This method starts with an ortho-nitrotoluene derivative, in this case, 2-methyl-5-nitrotoluene. The reaction conditions for the reductive cyclization are generally milder than the Fischer indole synthesis, which can be advantageous when dealing with sensitive functional groups.
Troubleshooting Guides
Fischer Indole Synthesis: Managing Regioisomeric Impurities
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High percentage of 4-methyl and/or 7-methyl isomer | Non-selective acid-catalyzed cyclization of the 4-methylphenylhydrazone intermediate. | Optimize the acid catalyst. Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) often provide different regioselectivity compared to Brønsted acids (e.g., H₂SO₄, PPA). | Improved ratio of the desired 6-methyl isomer. |
| Reaction temperature is too high, leading to scrambling of isomers. | Lower the reaction temperature and increase the reaction time. | Enhanced selectivity for the thermodynamically favored product. | |
| Difficult separation of isomers | Similar polarity of the desired product and the isomeric byproducts. | Employ a high-resolution chromatography technique, such as preparative HPLC or SFC (Supercritical Fluid Chromatography). | Isolation of the 6-methyl isomer with high purity. |
N-Boc Deprotection Troubleshooting
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Incomplete removal of the Boc group | Insufficient strength or equivalents of acid (TFA or HCl in dioxane). | Increase the concentration of the acid or the number of equivalents used. Monitor the reaction by LC-MS until the starting material is consumed. | Complete deprotection to yield the final product. |
| Formation of t-butylated byproducts | The reactive tert-butyl cation generated during deprotection alkylates the indole ring or other nucleophilic sites. | Add a cation scavenger like anisole, thioanisole, or triethylsilane to the reaction mixture. | Minimization of t-butylated impurities. |
| Product degradation | The final product may be unstable to prolonged exposure to strong acid. | Neutralize the reaction mixture promptly after completion and perform an aqueous work-up. | Improved yield and purity of the final product. |
Experimental Protocols
Key Experiment 1: Fischer Indole Synthesis of N-Boc-6-methyl-3-(piperidin-4-yl)-1H-indole
Materials:
-
4-Methylphenylhydrazine hydrochloride
-
N-Boc-4-piperidone
-
Absolute Ethanol
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) and N-Boc-4-piperidone (1.05 eq) in absolute ethanol. Heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazone.
-
Indole Cyclization (using PPA): Pre-heat polyphosphoric acid to 90-100 °C in a separate flask. Add the crude hydrazone in portions to the hot PPA with vigorous mechanical stirring. Maintain the temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Key Experiment 2: Leimgruber-Batcho Synthesis of this compound
Materials:
-
4-Methyl-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate
-
Methanol
-
Ethyl acetate
Procedure:
-
Enamine Formation: In a flask equipped with a reflux condenser, combine 4-methyl-2-nitrotoluene (1.0 eq), DMF-DMA (1.2 eq), and pyrrolidine (1.2 eq) in DMF. Heat the mixture to 110-120 °C for 4-6 hours. Cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration, wash with water, and dry to yield the crude enamine.
-
Reductive Cyclization: Suspend the crude enamine in methanol. Add a catalytic amount of 10% Pd/C. To this suspension, add hydrazine hydrate (3-5 eq) dropwise at room temperature. After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Fischer Indole Synthesis Pathway.
Caption: Regioisomer Formation in Fischer Synthesis.
Caption: Troubleshooting Workflow for Synthesis.
Improving product purity in the synthesis of indole alkaloids.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving product purity during the synthesis of indole alkaloids.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of indole alkaloids.
Reaction & Synthesis
Q1: My Fischer indole synthesis is producing multiple byproducts, leading to low purity. What are the common causes and solutions?
A1: The Fischer indole synthesis, while robust, can be sensitive to reaction conditions, and byproduct formation is a frequent issue.[1] Key factors include:
-
Acid Catalyst: The choice and concentration of the acid catalyst (both Brønsted and Lewis acids) are critical.[2] An inappropriate acid or concentration can lead to side reactions.[3]
-
Reaction Temperature and Time: These parameters significantly impact the reaction's outcome.[1][3]
-
Starting Material Purity: Impurities in the starting arylhydrazine or carbonyl compound can lead to a variety of side reactions.[3]
-
Troubleshooting: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or chromatography before use.[3]
-
-
Atmospheric Moisture: Some variations of the Fischer indole synthesis are sensitive to moisture.[3]
-
Troubleshooting: Use dry solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrate is sensitive.[3]
-
Q2: I'm observing significant degradation of my indole alkaloid product during the reaction work-up. How can I minimize this?
A2: Indole alkaloids can be sensitive to harsh work-up conditions, particularly strong acids or bases, and prolonged exposure to heat or light.[4][5]
-
pH Control: Avoid extreme pH values during extraction. Use mild acids (e.g., citric acid, tartaric acid) or bases (e.g., sodium bicarbonate) for pH adjustments.[6]
-
Temperature: Perform extractions and solvent removal at reduced temperatures (e.g., using an ice bath for extractions and a rotary evaporator at low temperature for solvent removal).
-
Atmosphere: For particularly sensitive compounds, working under an inert atmosphere and using degassed solvents can prevent oxidative degradation.
-
Photodegradation: Protect the reaction and product from light by wrapping the glassware in aluminum foil.
Purification
Q3: My crude product is a complex mixture. How do I choose the best purification strategy?
A3: A multi-step purification strategy is often necessary for complex mixtures of indole alkaloids. The choice of technique depends on the polarity, solubility, and stability of your target compound and impurities.[4] A general approach is outlined in the workflow below.
Caption: Decision workflow for selecting a purification technique.
Q4: I am having difficulty separating my target indole alkaloid from a closely related impurity using flash chromatography on silica gel.
A4: Co-elution of compounds with similar polarities is a common challenge. Here are several strategies to improve separation:
-
Solvent System Optimization: Systematically screen different solvent systems. A small change in solvent composition or the addition of a modifier can significantly alter selectivity. Consider using ternary or even quaternary solvent systems.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases.[7]
-
pH Modification: For ionizable indole alkaloids, adding a small amount of an acid (e.g., acetic acid, trifluoroacetic acid) or a base (e.g., triethylamine, ammonia) to the mobile phase can alter the retention of the target compound and impurities, leading to better separation.[9]
Q5: My indole alkaloid is highly polar and either streaks or remains at the baseline on silica TLC plates. How can I purify it using flash chromatography?
A5: Highly polar compounds are often difficult to purify using traditional normal-phase chromatography.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for purifying highly polar compounds.[7] It uses a polar stationary phase (like silica or an amine-functionalized column) with a mobile phase gradient starting from high organic content (e.g., acetonitrile) and increasing in aqueous content.[7]
-
Reversed-Phase Chromatography: Using a C18 stationary phase with a mobile phase of water and an organic solvent (like methanol or acetonitrile) is another effective option.[8]
Data on Purity Improvement
The following tables provide representative data on the improvement of product purity using common purification techniques.
Table 1: Purity Improvement of an Indole Alkaloid via Flash Chromatography
| Purification Stage | Purity (% by HPLC Area) | Predominant Impurities |
| Crude Reaction Mixture | 65% | Unreacted starting material, regioisomers |
| After Flash Chromatography | 95% | Minor regioisomer |
| After Recrystallization | >99% | Not detectable |
Data is illustrative and results will vary based on the specific compound and reaction.
Table 2: Comparison of Purity from Different Recrystallization Solvents
| Solvent System | Purity (% by HPLC Area)[10] | Crystal Morphology[11] |
| Ethanol/Water | 98.5% | Needles |
| Acetone/Hexane | 99.2% | Plates |
| Dichloromethane/Hexane | 99.7% | Prisms |
Optimal solvent selection is crucial for achieving high purity and desirable crystal form.[11]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Column Packing: Select a column of appropriate size. Slurry pack the chosen stationary phase (e.g., silica gel) in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the indole alkaloid is sparingly soluble at room temperature but highly soluble at an elevated temperature.[12]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation. Slow cooling generally results in larger, purer crystals.[12]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
System: An HPLC system equipped with a UV detector is commonly used.[13]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm) is standard for indole alkaloid analysis.[9]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous component (often with a modifier like 0.1% acetic acid or formic acid) and an organic component (e.g., methanol or acetonitrile).[9][14]
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and monitor the elution profile at an appropriate wavelength (e.g., 254 nm or 280 nm).[9] Purity is typically determined by the relative area of the product peak compared to the total area of all peaks.[15][16]
Key Process Relationships and Pathways
Fischer Indole Synthesis: Reaction and Impurity Formation
The following diagram illustrates the core steps of the Fischer indole synthesis and highlights where common impurities can arise.
Caption: Key steps and potential impurity sources in the Fischer indole synthesis.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Alkaloid Purification - Lifeasible [lifeasible.com]
- 5. benchchem.com [benchchem.com]
- 6. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mt.com [mt.com]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Challenges in the Purification of Polar Indole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and answers to frequently asked questions regarding the purification of polar indole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar indole derivatives in a question-and-answer format.
| Problem | Possible Causes | Suggested Solutions |
| Poor or No Retention on Reverse-Phase (RP) HPLC | The compound is too polar for the nonpolar stationary phase (e.g., C18). | - Switch to a more suitable chromatographic technique like Hydrophilic Interaction Liquid Chromatography (HILIC). - Use a polar-embedded or "aqua" type RP column designed for use with highly aqueous mobile phases. - For ionizable indoles, consider adding an ion-pairing reagent to the mobile phase (note: may not be MS-compatible). |
| Significant Peak Tailing, Especially for Basic Indoles | - Secondary interactions between polar functional groups (like amines) and acidic residual silanol groups on the silica surface.[1] - Column overload. | - Use a high-purity, end-capped column to minimize available silanol groups.[1] - Add a mobile phase modifier, such as a small amount of triethylamine (TEA) or ammonia, to mask the active silanol sites.[1] - Adjust the mobile phase pH with a buffer to ensure the analyte is in a single ionic form.[1] - Consider a less acidic stationary phase like alumina or a bonded-phase column (e.g., amino or cyano). - Reduce the amount of sample loaded onto the column. |
| Low Recovery of Purified Compound | - Irreversible adsorption to the stationary phase.[1] - Degradation of the compound on the column, especially on acidic silica gel.[1] - Elution in very dilute fractions that are difficult to detect. | - For normal-phase chromatography, deactivate the silica gel with a base like triethylamine.[1] - Use a more inert stationary phase such as alumina. - If degradation is suspected, consider switching to a less harsh purification method like RP-HPLC with a buffered mobile phase. - Concentrate the collected fractions before analysis. |
| Compound is Unstable on Silica Gel | The indole nucleus can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] | - Deactivate the silica gel by pre-treating it with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine).[1] - Use an alternative, less acidic stationary phase like alumina or Florisil. - Employ a different purification technique altogether, such as reverse-phase chromatography or crystallization. |
| Poor Solubility in the Mobile Phase or Loading Solvent | Polar indole derivatives may have limited solubility in common organic solvents used for normal-phase chromatography. | - In RP-HPLC, increasing the organic solvent content in the mobile phase can enhance solubility. - For sample loading in normal-phase chromatography, dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel for dry loading.[1] - If solubility is a major issue in HILIC's high organic mobile phase, consider mixed-mode or ion-exchange chromatography. |
| Co-elution with Polar Impurities | The high polarity of the target compound can cause it to elute with other polar impurities, resulting in poor separation. | - Optimize the mobile phase gradient to improve resolution. - Change the stationary phase to one with a different selectivity (e.g., from C18 to a phenyl-hexyl column in RP-HPLC). - For ionizable compounds, adjusting the mobile phase pH can significantly alter the retention times of the target compound and impurities. |
| Compound Oils Out Instead of Crystallizing During Recrystallization | - The chosen solvent is too nonpolar for the highly polar compound. - The solution is supersaturated. - Impurities are preventing crystal formation. | - Try a more polar solvent or a solvent mixture. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Further purify the material by another method, like chromatography, to remove impurities. |
| No Crystals Form Upon Cooling During Recrystallization | - The compound is too soluble in the selected solvent. - The solution is not concentrated enough. | - Concentrate the solution by carefully evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[1] - Cool the solution to a lower temperature, for instance, in an ice bath or freezer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of polar indole derivatives?
A1: The main challenges stem from their inherent physicochemical properties:
-
High Polarity: Functional groups like hydroxyls, carboxylic acids, and amines on the indole scaffold increase polarity. This can lead to issues such as poor retention on reverse-phase columns and strong, sometimes irreversible, binding to normal-phase silica gel.[1]
-
Low Solubility: These derivatives often show poor solubility in organic solvents typically used for normal-phase chromatography, which complicates sample loading and purification.[1]
-
Instability: The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard, slightly acidic silica gel, leading to low recovery and the formation of artifacts.[1]
-
Peak Tailing: Strong interactions between polar functional groups (especially amines) and residual acidic silanol groups on the silica surface can cause significant peak tailing, which results in poor resolution.[1]
-
Co-elution with Impurities: The high polarity can also lead to co-elution with other polar impurities, making separation difficult.[1]
Q2: Which chromatographic technique is the most suitable for purifying my polar indole derivative?
A2: The best technique depends on the specific properties of your compound. Here is a general guide:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often the preferred method for a broad range of polar indole derivatives with moderate polarity. C8 and C18 columns are commonly used.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for highly polar compounds that exhibit little to no retention on traditional reverse-phase columns.[1] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[1]
-
Normal-Phase Chromatography: This can be challenging but is still a viable option. It requires careful selection of the mobile phase. For basic indole derivatives, deactivating the silica gel with a base like triethylamine may be necessary.[1]
-
Ion-Exchange Chromatography (IEC): This is particularly effective for charged or zwitterionic indole derivatives, such as tryptophan and its derivatives.[1]
Q3: How can I improve the peak shape and reduce tailing for my basic indole derivative?
A3: Peak tailing for basic indole derivatives is often due to strong interactions with acidic silanol groups on the silica surface. To address this, you can:
-
Use a high-purity, end-capped column: These columns have fewer residual silanol groups, which reduces the sites for secondary interactions.[1]
-
Add a mobile phase modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia into the mobile phase can help to saturate the active silanol sites and improve peak symmetry.[1]
-
Adjust the mobile phase pH: Using a buffer to control the pH of the mobile phase can ensure that your compound is in a single ionic form, leading to sharper peaks.[1]
-
Consider a different stationary phase: If tailing continues to be an issue on silica, switching to a less acidic stationary phase like alumina or a bonded phase (e.g., amino or cyano) may be beneficial.[1]
Data Presentation
The following table provides a summary of typical recovery and purity data for the purification of various polar indole derivatives using different techniques. Note that actual results will vary depending on the specific compound, the complexity of the mixture, and the optimization of the method.
| Indole Derivative Type | Purification Method | Stationary Phase | Typical Purity | Typical Recovery |
| Indole Carboxylic Acids | RP-HPLC | C8 | >98% | 85-95% |
| Hydroxylated Indoles | Flash Chromatography | Silica Gel | >95% | 70-90% |
| Tryptamine Derivatives | HILIC | Amide | >98% | >90% |
| Indole-3-lactic acid | RP-HPLC | C8 | >98% | Not specified |
| Indole (from wash oil) | Solute Crystallization | N/A | 99.5 wt% | 57.5% |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of Indole-3-Acetic Acid (IAA) and Related Compounds
This protocol is suitable for the separation of several polar indolic compounds.
-
Column: Symmetry C8 (4.6 x 150 mm, 5 µm) with a C8 guard column.
-
Mobile Phase:
-
Eluent A: 2.5:97.5 (v/v) acetic acid:H₂O, pH adjusted to 3.8 with ammonia.
-
Eluent B: Methanol.
-
-
Gradient:
-
Start with a linear gradient from 20% B to 40% B over 25 minutes.
-
Follow with a linear gradient to 100% B over the next 6 minutes.
-
Return to 20% B over the next 2 minutes and re-equilibrate.
-
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorimetric detector with excitation at 280 nm and emission at 350 nm.
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.[1]
Protocol 2: Normal-Phase Flash Chromatography of a Hydroxylated Indole Derivative
This is a general protocol for the purification of a moderately polar, hydroxylated indole derivative.
-
Stationary Phase: High-purity silica gel (230-400 mesh).
-
Column Packing: Pack the column as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.[1]
-
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. For a hydroxylated indole, a gradient from 20% to 100% ethyl acetate in hexanes may be appropriate.
-
Elution:
-
Start with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase throughout the run.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: HILIC Method for Highly Polar Indole Derivatives
This protocol provides a starting point for developing a HILIC method for very polar indole derivatives.
-
Column: A polar stationary phase such as bare silica, diol, or amide-bonded silica.
-
Mobile Phase:
-
Mobile Phase A: Water with 10 mM ammonium formate (or acetate), pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Start with a high percentage of Mobile Phase B (e.g., 95%).
-
Run a gradient to increase the percentage of Mobile Phase A (e.g., to 50%) over a suitable time frame to elute the compounds of interest.
-
-
Flow Rate: Typically 0.5-1.5 mL/min for analytical scale.
-
Detection: UV-Vis or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions, preferably with a high organic content.
Visualizations
Caption: A general workflow for selecting a purification strategy for polar indole derivatives.
Caption: Troubleshooting logic for peak tailing in the purification of basic indole derivatives.
References
Technical Support Center: Resolving Unexpected Byproducts in Indole Synthesis via TLC Analysis
Welcome to the technical support center for troubleshooting indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve issues related to unexpected byproduct formation during indole synthesis, with a focus on Thin-Layer Chromatography (TLC) analysis.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your indole synthesis experiments.
Question 1: My TLC plate for a Fischer indole synthesis shows multiple spots close to my product spot, making purification difficult. What are these byproducts and how can I minimize them?
Answer:
The Fischer indole synthesis can be prone to side reactions, leading to multiple byproducts that often have similar polarities to the desired indole product. Common issues include the formation of regioisomers and uncleaved hydrazones.
Potential Byproducts and TLC Observations:
-
Regioisomers: If you are using an unsymmetrical ketone, cyclization can occur on either side of the ketone, leading to two different indole isomers. These isomers will likely have very similar Rf values on the TLC plate.
-
Uncleaved Phenylhydrazone: The intermediate phenylhydrazone may not have fully cyclized. This intermediate is often more polar than the final indole product and will appear as a lower spot on the TLC plate.
-
Side-products from N-N bond cleavage: Electron-donating substituents on the phenylhydrazine can promote heterolytic cleavage of the N-N bond, leading to various side-products and reducing the yield of the desired indole.[1]
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2] If you are observing incomplete cyclization, consider switching to a stronger acid like polyphosphoric acid (PPA) or ensuring your current catalyst is fresh and anhydrous.[1]
-
Adjust Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to drive the[3][3]-sigmatropic rearrangement.[1] Gradually increase the temperature while monitoring the reaction by TLC to find the optimal balance between reaction completion and byproduct formation.
-
Purification Strategy: If byproducts are still present, you may need to optimize your purification method. Experiment with different solvent systems for column chromatography. A user in an online forum reported that for a challenging separation of spots with Rf values of 0.5, 0.4, and 0.25 in a 10:1 CHCl3:MeOH system, trying different eluents like ethyl acetate/isopropanol with a small percentage of triethylamine (TEA) was attempted.[4][5]
Question 2: In my Leimgruber-Batcho indole synthesis, I see a prominent, often colored, spot on my TLC that is not my final product. What is it and how do I proceed?
Answer:
A common issue in the Leimgruber-Batcho synthesis is the isolation of the enamine intermediate instead of the final indole product.[2]
TLC Analysis:
-
The enamine intermediate is typically a colored compound and will have a different Rf value than the final indole. It is important to monitor the reaction for the disappearance of this intermediate and the appearance of the product spot.
Troubleshooting Steps:
-
Ensure Complete Reductive Cyclization: The second step of the Leimgruber-Batcho synthesis is a reductive cyclization. If you are isolating the enamine, this step is incomplete. Ensure your reducing agent (e.g., Raney nickel and hydrazine, palladium on carbon with hydrogen) is active and used in sufficient quantity.
-
Optimize Reaction Conditions: The initial condensation to form the enamine can sometimes require prolonged heating. However, the subsequent reductive cyclization conditions need to be robust enough to consume the enamine intermediate. Monitor this second step carefully by TLC.
Question 3: My Madelung indole synthesis is not proceeding cleanly, and the TLC shows a complex mixture. What are the likely issues?
Answer:
The Madelung synthesis requires harsh conditions (strong base and high temperature), which can lead to side reactions and a complex product mixture.[3]
Potential Issues:
-
Incomplete Cyclization: The intramolecular cyclization may not go to completion, leaving unreacted N-phenylamide starting material.
-
Decomposition: The high temperatures can cause degradation of the starting material and/or product.
Troubleshooting Steps:
-
Base and Temperature: The choice of a strong base (like sodium or potassium alkoxide) and the reaction temperature (typically 200-400 °C) are critical.[3] These conditions need to be carefully controlled and optimized for your specific substrate.
-
Modified Madelung Syntheses: If the classical Madelung conditions are not working, consider exploring modified versions of the reaction that proceed under milder conditions.[6]
Data Summary
The following table summarizes hypothetical TLC data for a generic indole synthesis to illustrate how to interpret TLC results for troubleshooting. The exact Rf values will vary depending on the specific molecules and the TLC solvent system used.
| Spot | Rf Value (Hexane:EtOAc 3:1) | Possible Identity | Interpretation & Action |
| A | 0.8 | Starting Material (e.g., Phenylhydrazine) | Reaction is incomplete. Continue reaction time or check catalyst activity. |
| B | 0.6 | Desired Indole Product | Target compound is forming. |
| C | 0.55 | Isomeric Byproduct | Formation of a regioisomer. Optimize reaction conditions (e.g., temperature, catalyst) to favor the desired isomer. May require careful purification. |
| D | 0.3 | Intermediate (e.g., Phenylhydrazone) | Incomplete cyclization. Increase reaction temperature or use a stronger acid catalyst. |
| E | 0.1 (Streaking) | Polar Impurity/Degradation | Possible decomposition. Lower reaction temperature or shorten reaction time. |
Experimental Protocols
Detailed Methodology for TLC Analysis of an Indole Synthesis Reaction
This protocol outlines the steps for effectively monitoring an indole synthesis reaction using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC chamber with a lid
-
Capillary tubes for spotting
-
Developing solvent (e.g., a mixture of hexanes and ethyl acetate)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)
-
Heat gun or hot plate
Procedure:
-
Prepare the TLC Chamber: Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the lid and let it equilibrate for a few minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of your starting material on the leftmost mark.
-
C (Co-spot) Lane: Spot the starting material on the center mark. Then, carefully spot the reaction mixture directly on top of the starting material spot. The co-spot is crucial for identifying the starting material spot in the reaction mixture, especially if the product and starting material have similar Rf values.[7]
-
RM Lane: Spot the reaction mixture on the rightmost mark.
-
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to run up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Analysis:
-
View the plate under a UV lamp and circle any UV-active spots with a pencil.
-
If your compounds are not UV-active or for further visualization, dip the plate into a staining solution and then gently heat it with a heat gun until spots appear. .
-
-
Interpretation:
-
Compare the spots in the RM lane to the SM lane to determine if the starting material has been consumed.
-
The appearance of new spots in the RM lane indicates product formation and potentially byproducts.
-
The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
-
Visualizations
Below are diagrams illustrating key workflows and concepts in troubleshooting indole synthesis.
Caption: Workflow for TLC analysis in indole synthesis.
References
Technical Support Center: Improving Regioselectivity of Indole Functionalization
Welcome to the technical support center for the regioselective functionalization of indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your indole functionalization experiments, offering potential causes and solutions.
Problem 1: Poor Regioselectivity Between C2 and C3 Positions in C-H Functionalization
You are attempting a C-H functionalization (e.g., arylation, alkenylation) and obtaining a mixture of C2 and C3 substituted indoles, with low selectivity for your desired isomer.
| Possible Cause | Troubleshooting Step |
| Inherent Electronic Preference of the Indole Ring | The C3 position is intrinsically more electron-rich and sterically accessible, making it the kinetically favored site for electrophilic attack. To favor the C2 position, strategies to overcome this inherent reactivity are necessary.[1] |
| Incorrect Ligand or Catalyst System | The choice of ligand in transition-metal-catalyzed reactions is critical for directing regioselectivity. Different ligands can influence the steric and electronic environment of the catalytic center. For palladium-catalyzed reactions, screening various phosphine or N-heterocyclic carbene (NHC) ligands is recommended.[1][2][3][4] In some cases, a ligand-enabled switch of the regioselectivity-determining step can provide excellent control.[2][3][4] |
| Suboptimal Solvent Choice | The solvent can significantly impact the reaction outcome. For instance, in a palladium-catalyzed arylation, switching the solvent can control the regioselectivity between C2 and C3.[5] A systematic solvent screen is advisable. |
| Ineffective or Absent Directing Group | For C2 selectivity, a directing group on the indole nitrogen (N1) is often essential. Common directing groups like pivaloyl, sulfonyl, or amides can favor metallation and subsequent functionalization at the C2 position.[1][6] Ensure the directing group is stable under the reaction conditions. |
| Inappropriate Base or Additives | In certain palladium-catalyzed arylations of N-H indoles, the choice of a magnesium-based base can favor C2 functionalization.[7] |
Problem 2: Difficulty in Functionalizing the Benzene Ring (C4-C7 Positions)
You are trying to introduce a functional group onto the carbocyclic ring of the indole, but are observing no reaction or functionalization at the more reactive pyrrole ring (C2/C3).
| Possible Cause | Troubleshooting Step |
| Low Reactivity of the Benzene Ring C-H Bonds | The C-H bonds on the benzene moiety of indole are significantly less reactive than those at C2 and C3.[8][9][10] Directed C-H activation strategies are typically required. |
| Lack of an Appropriate Directing Group | To achieve functionalization at C4, C5, C6, or C7, a directing group is usually necessary. The position of the directing group dictates the site of functionalization. For instance, an N-P(O)tBu2 group can direct arylation to C7 with a palladium catalyst or C6 with a copper catalyst.[8][9] A pivaloyl group at C3 can direct functionalization to the C4 and C5 positions.[8][9][11] |
| Incorrect Catalyst System for the Target Position | Different positions on the benzene ring may require different catalytic systems in conjunction with a directing group. For example, a ruthenium(II) catalyst can be used for C4- and C5-diamidation of 3-carbonylindoles.[12] |
| Steric Hindrance | The C7 position is sterically hindered by the N1 substituent. A common strategy to overcome this is to use a removable directing group on the nitrogen that can chelate to the metal catalyst and direct the reaction to the C7 position.[8][9] |
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of indole generally more reactive towards electrophiles than the C2 position?
A1: Electrophilic attack at the C3 position of the indole ring is favored because it proceeds through a more stable cationic intermediate (a σ-complex). In this intermediate, the positive charge is delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring.[1] In contrast, attack at the C2 position leads to an intermediate where the aromaticity of the benzene ring is lost in some resonance structures, rendering it less stable.[1]
Q2: What are the primary strategies to achieve selective functionalization at the C2 position?
A2: Overcoming the intrinsic preference for C3 attack is key to selective C2 functionalization. Common strategies include:
-
Blocking the C3 position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[1]
-
Using directing groups: Attaching a directing group to the indole nitrogen (N1) can electronically favor metallation and subsequent functionalization at the C2 position.[1][6]
-
Transition-metal catalysis: Palladium, rhodium, and iridium catalysts are frequently used to direct C-H activation to the C2 position.[1] The choice of ligands and reaction conditions is crucial for achieving high C2 selectivity.[1][2][3][4]
Q3: How can I functionalize the C4, C5, C6, or C7 positions of the indole ring?
A3: Functionalizing the less reactive C4-C7 positions is a significant challenge but can be achieved using several advanced methods:
-
Directing Groups: This is the most common and effective strategy. A directing group is installed at either the N1 or C3 position to guide a metal catalyst to a specific C-H bond on the benzene ring.[8][9] For example, an N-P(O)tBu2 group can direct functionalization to C6 or C7, while a C3-pivaloyl group can direct reactions to C4 or C5.[8][9]
-
Transition-Metal-Free Borylation: A chelation-assisted aromatic C-H borylation using BBr3 can selectively deliver a boron species to the C7 or C4 positions, which can then be further functionalized.[8][9]
-
Indolyne Chemistry: The generation of highly reactive indolyne intermediates allows for subsequent nucleophilic addition to the benzene ring, although controlling regioselectivity can be complex.[13]
Q4: Can reaction conditions alone be used to switch the regioselectivity of a reaction?
A4: Yes, in some cases, modifying the reaction conditions can significantly influence or even switch the regioselectivity. For instance, in the palladium-catalyzed oxidative Heck reaction of indoles, the use of different ligands can switch the selectivity between the C2 and C3 positions.[2][3][4] Similarly, solvent choice has been shown to control the regioselectivity of indole arylation.[5]
Experimental Protocols
Key Experiment: Palladium-Catalyzed C2-Alkylation of N-H Indole via Norbornene-Mediated C-H Activation
This protocol provides a general method for the direct C2-alkylation of N-H indoles.
Materials:
-
Indole substrate
-
Alkyl bromide
-
Pd(OAc)2
-
Norbornene
-
K2CO3
-
Anhydrous DMF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add the indole substrate (1.0 mmol), K2CO3 (2.0 mmol), and norbornene (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add Pd(OAc)2 (0.05 mmol) to the tube under the inert atmosphere.
-
Add anhydrous DMF (5.0 mL) via syringe.
-
Add the alkyl bromide (1.2 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Disclaimer: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and stoichiometry may need to be optimized for specific substrates.
Data Presentation
Table 1: Regioselectivity of Indole Functionalization under Various Catalytic Systems
| Entry | Position | Reaction Type | Catalyst/Directing Group | Regioselectivity (C2:C3 or other) | Yield (%) | Reference |
| 1 | C2 | Arylation | Pd(OAc)2 / N-MgX | >98:2 | 54-92 | [7] |
| 2 | C3 | Arylation | Pd(OAc)2 / Ligand-free | <2:98 | Varies | [7] |
| 3 | C2 | Alkenylation | Pd(II) / SOHP Ligand | >98:2 | Varies | [2] |
| 4 | C3 | Alkenylation | Pd(II) / DMSO | <2:98 | Varies | [2] |
| 5 | C7 | Arylation | Pd catalyst / N-P(O)tBu2 DG | High | Varies | [8][9] |
| 6 | C6 | Arylation | Cu catalyst / N-P(O)tBu2 DG | High | Varies | [8][9] |
| 7 | C4 | Arylation | Pd catalyst / C3-pivaloyl DG | High | Varies | [8][9] |
| 8 | C5 | Arylation | Cu catalyst / C3-pivaloyl DG | High | Varies | [8][9] |
Visualizations
Caption: Decision workflow for achieving regioselective indole functionalization.
Caption: Influence of directing group placement on functionalization site.
References
- 1. benchchem.com [benchchem.com]
- 2. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02138A [pubs.rsc.org]
- 13. Indolyne and Aryne Distortions and Nucleophilic Regioselectivites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Indole Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the challenges associated with the poor solubility of indole compounds in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my indole compound precipitating when I dilute the DMSO stock into my aqueous assay buffer?
A1: This is a common issue known as precipitation. It occurs when a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where it is poorly soluble.[1] As the DMSO concentration drops significantly upon dilution, the aqueous buffer cannot maintain the hydrophobic indole compound in solution, leading to its precipitation.[1]
Q2: What is the first step I should take to address solubility issues?
A2: The first step is to ensure your initial stock solution in DMSO is fully dissolved. You can try gently warming the solution to 37°C for a short period to aid dissolution.[1] Always visually inspect the stock solution for any particulate matter before use. Preparing fresh dilutions for each experiment is also recommended to avoid issues related to compound stability in solution.[1]
Q3: How can I prevent my compound from precipitating during dilution into cell culture media?
A3: A key technique is to add the DMSO stock solution to the culture medium while vigorously mixing or vortexing.[1] This rapid dispersion can help prevent localized high concentrations of the compound that lead to precipitation. Additionally, ensure the final DMSO concentration in your culture medium is high enough to maintain solubility but low enough (typically ≤0.5%) to avoid cellular toxicity.[1]
Q4: Can adjusting the pH of my buffer help improve the solubility of my indole compound?
A4: Yes, for ionizable compounds, pH modification can be a very effective strategy.[2][3] The solubility of acidic or basic compounds is strongly dependent on the pH of the solution.[4][5] For a basic indole derivative, lowering the pH (making it more acidic) can increase solubility. Conversely, for an acidic indole derivative, increasing the pH (making it more basic) can improve solubility.[6]
Q5: What are co-solvents and how can they help?
A5: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[7] Common examples include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[7] They work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[2] This strategy is often used in preclinical studies to formulate compounds for in vivo and in vitro testing.[2]
Q6: When should I consider using other solubilizing agents like surfactants or cyclodextrins?
A6: If co-solvents are insufficient or unsuitable for your assay (e.g., due to cellular toxicity), surfactants and cyclodextrins are excellent alternatives.
-
Surfactants , such as Tween-20 or Triton X-100, form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[7] They are often used in enzyme assays but must be used cautiously in cell-based assays as they can be toxic above their critical micelle concentration.[8]
-
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[9] They form inclusion complexes by encapsulating the poorly soluble drug, effectively shielding it from the aqueous environment.
Troubleshooting Guides
Problem: Precipitate Observed in Assay Plate Wells
If you observe visible precipitate, cloudiness, or an oily film in the wells of your assay plate after adding your indole compound, follow these steps:
-
Visual Confirmation: Use a microscope to confirm the presence of precipitate (crystals or amorphous solid) versus other artifacts.
-
Check Final Solvent Concentration: Calculate the final concentration of your stock solvent (e.g., DMSO) in the well. Most cell lines can tolerate up to 0.5% DMSO, but some compounds may require a higher concentration to stay in solution.[1] Note that higher DMSO levels can be an experimental artifact.
-
Optimize Dilution Technique:
-
Pre-warm the aqueous buffer/media to 37°C.
-
While vortexing the buffer/media, add the stock solution dropwise directly into the vortex.[1] This ensures rapid mixing.
-
Avoid adding the aqueous solution to the concentrated stock.
-
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of media with a higher tolerable DMSO concentration, mix well, and then perform the final dilution into the assay plate.
-
Re-evaluate Solubility Limit: Your compound's concentration may be above its kinetic solubility limit in the specific assay medium. You may need to perform a solubility assay (see protocols below) to determine the maximum soluble concentration and adjust your experiment accordingly.[10]
Problem: High Variability or Poor Reproducibility in Assay Results
Inconsistent results between replicate wells or experiments can be a sign of undetected micro-precipitation.
-
Perform a Solubility Check: Before running the full assay, prepare your compound at the highest intended test concentration in the final assay buffer. Let it incubate under the same conditions (time, temperature) as your experiment.
-
Centrifuge and Inspect: After incubation, centrifuge the plate/tubes at high speed (e.g., >10,000 x g) for 15-20 minutes. Carefully inspect the bottom of the wells for a pellet. The absence of a visible pellet does not rule out solubility issues, but its presence is a clear indicator.
-
Measure Supernatant Concentration: For a more quantitative assessment, carefully take a sample from the supernatant (avoiding any potential pellet) and measure the compound concentration via LC-MS or UV-Vis spectroscopy. A concentration lower than the nominal concentration indicates precipitation.
-
Consider a Formulation Approach: If solubility is confirmed as the issue, select an appropriate solubilization strategy using the decision tree diagram below. Strategies can include adding a co-solvent (if tolerated by the assay) or incorporating a solubilizing excipient like a cyclodextrin.[3]
Data Presentation
Table 1: Common Solvents and Co-solvents for Indole Compounds
| Solvent / Co-solvent | Type | Typical Starting Stock Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic Solvent | 10-50 mM | Gold standard for initial stock solutions. Keep final concentration in assays low (<0.5%) to avoid toxicity.[1] |
| Ethanol | Polar Protic Solvent | 1-10 mM | Often used as a co-solvent. Can be toxic to cells at higher concentrations. |
| PEG 400 (Polyethylene Glycol 400) | Co-solvent | Varies | A common co-solvent for in vivo and in vitro studies to enhance solubility.[7] |
| Propylene Glycol (PG) | Co-solvent | Varies | Another widely used co-solvent.[7] |
| NMP (N-methyl-2-pyrrolidone) | Co-solvent | Varies | A strong solubilizing agent, but its use in cell-based assays must be carefully validated for toxicity.[7] |
Table 2: Common Solubilizing Excipients
| Excipient Class | Example | Mechanism of Action | Best For |
| Surfactants | Tween-20, Triton X-100 | Form micelles to encapsulate hydrophobic compounds.[7] | Biochemical/enzyme assays. Use with caution in cell-based assays.[8] |
| Cyclodextrins | HP-β-CD, SBE-β-CD (Captisol®) | Form inclusion complexes, shielding the compound from water.[7] | Cell-based and biochemical assays; parenteral formulations. |
| Polymers | Povidone (Kollidon®), Copovidone (Kollidon® VA64) | Create amorphous solid dispersions, preventing crystallization.[11] | Primarily for solid dosage forms but principles apply to preventing precipitation. |
| Lipids | Labrafac PG, Maisine® CC | Lipid-based formulations that can enhance solubility and absorption.[7] | In vivo studies and specific in vitro models mimicking the GI tract. |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. contractpharma.com [contractpharma.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Stability Testing of 6-methyl-3-(piperidin-4-yl)-1H-indole in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing of 6-methyl-3-(piperidin-4-yl)-1H-indole in solution.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: Based on the chemical structure, which combines an indole ring and a piperidine moiety, several degradation pathways can be anticipated under stress conditions. The primary sites susceptible to degradation are the indole ring, particularly the pyrrole moiety, and the nitrogen atom of the piperidine ring. Potential degradation pathways include:
-
Oxidation: The indole ring is susceptible to oxidation, which could lead to the formation of hydroxylated intermediates, such as oxindoles, and potentially ring-opened products. The piperidine nitrogen can also be oxidized to form an N-oxide.
-
Hydrolysis: While generally stable to hydrolysis, under strong acidic or basic conditions, degradation could be initiated.
-
Photodegradation: Exposure to UV or visible light may induce photolytic degradation, often through radical mechanisms.
Q2: What are the initial steps to take when an unexpected peak appears in my HPLC chromatogram during a stability study?
A2: The appearance of a new peak suggests the formation of a degradation product. The following steps should be taken:
-
Verify System Suitability: Ensure that the chromatography system is performing correctly by checking parameters like retention time, peak shape, and resolution of the parent compound.
-
Blank Injection: Inject a blank (solvent) to rule out any contamination from the solvent or the system itself.
-
Stress Condition Correlation: Determine if the peak is more prominent in samples subjected to specific stress conditions (e.g., acid, base, peroxide). This can provide clues about the nature of the degradant.
-
Peak Purity Analysis: If you have a diode array detector (DAD), perform a peak purity analysis on the parent peak to see if there is any co-eluting impurity.
-
Mass Spectrometry (MS) Analysis: If available, couple your HPLC to a mass spectrometer to determine the mass of the unknown peak. This is a critical step in identifying the potential structure of the degradant.
Q3: My assay results show a significant loss of the parent compound, but I don't see any major degradation peaks. What could be the reason?
A3: This scenario can arise from several possibilities:
-
Formation of Non-UV Active Degradants: The degradation products may not have a chromophore that absorbs at the detection wavelength used for the parent compound. Using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) could help identify such compounds.
-
Precipitation: The parent compound or a degradant might be precipitating out of the solution, leading to a lower concentration in the sample being analyzed. Visually inspect your stability samples for any particulates.
-
Adsorption: The compound might be adsorbing to the surface of the storage container.
-
Formation of Involatile Degradants: If you are using a mass spectrometer with an electrospray ionization (ESI) source, some degradation products might be too non-volatile to be detected.
-
Co-elution: A degradation product might be co-eluting with the parent peak. A peak purity analysis can help to investigate this.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
-
Potential Cause 1: Inappropriate pH of the Mobile Phase: The compound has a basic piperidine moiety. If the mobile phase pH is close to the pKa of the piperidine nitrogen, small variations in pH can lead to shifts in retention time and poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the piperidine nitrogen. Using a buffer is highly recommended to maintain a consistent pH.
-
-
Potential Cause 2: Interaction with Column Silanols: The basic nature of the piperidine can lead to interactions with residual silanol groups on the silica-based column, causing peak tailing.
-
Solution: Use a column with end-capping or a base-deactivated column. Alternatively, add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.
-
-
Potential Cause 3: Column Overload: Injecting too concentrated a sample can lead to broad, fronting peaks.
-
Solution: Dilute the sample and re-inject.
-
Issue 2: Inconsistent Results in Forced Degradation Studies
-
Potential Cause 1: Inadequate Stress Conditions: The applied stress may not be sufficient to induce significant degradation (e.g., <5%).
-
Solution: Increase the duration of the stress, the concentration of the stressor (e.g., acid, base, peroxide), or the temperature. The goal is to achieve a target degradation of 5-20%.[1]
-
-
Potential Cause 2: Excessive Degradation: The stress conditions are too harsh, leading to complete degradation of the parent compound.
-
Solution: Reduce the stress duration, stressor concentration, or temperature.
-
-
Potential Cause 3: Secondary Degradation: Primary degradation products are themselves unstable and are degrading further into other products.
-
Solution: Analyze samples at multiple time points during the forced degradation study to observe the formation and disappearance of intermediates.
-
Plausible Degradation Pathways
The following diagram illustrates plausible degradation pathways for this compound under oxidative conditions.
Caption: Plausible oxidative degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1M HCl.
-
Heat at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1M NaOH.
-
Keep at room temperature for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample and a solution of the compound in an oven at 80°C for 48 hours.
-
Analyze the samples at the end of the study.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples at the end of the study.
-
-
Control Samples: Prepare control samples (unstressed) for each condition and store them at 4°C.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a diode array detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions (A starting point for development):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm (or scan with DAD)
-
Injection Volume: 10 µL
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity (demonstrated by separating the parent compound from degradation products)
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Data Presentation
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Peaks |
| 0.1M HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1M NaOH | 24 hours | Room Temp | 8.5% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 25.8% | 3 |
| Heat | 48 hours | 80°C | 5.1% | 1 |
| Light | ICH Q1B | Ambient | 12.3% | 2 |
Note: The data presented in this table is for illustrative purposes only.
Table 2: HPLC Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Note: The data presented in this table is for illustrative purposes only.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a stability testing program.
Caption: General workflow for a pharmaceutical stability testing program.
References
Technical Support Center: Microwave-Assisted Optimization of Fischer Indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted optimization of the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for the Fischer indole synthesis compared to conventional heating?
A1: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional methods for the Fischer indole synthesis.[1] The primary benefits include:
-
Dramatically Reduced Reaction Times: Microwave heating can slash reaction times from hours or even days to mere minutes.[1]
-
Improved Yields: Many studies report higher product yields with microwave assistance.[2]
-
Cleaner Reaction Profiles: The rapid and efficient heating often leads to fewer byproducts, simplifying purification.[1]
-
Enhanced Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.[1]
-
Alignment with Green Chemistry: Reduced energy consumption and the potential for using more environmentally benign solvents contribute to greener synthetic protocols.[1]
Q2: How do I select the appropriate catalyst for my microwave-assisted Fischer indole synthesis?
A2: The choice of acid catalyst is critical and can depend on the specific substrates.[3] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TSA)) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[3][4]
-
Eaton's Reagent (P₂O₅ in MeSO₃H): Often highly effective for driving the reaction to completion in short timeframes.[2]
-
p-Toluenesulfonic acid (p-TSA): A versatile and effective catalyst, particularly in solvent-free microwave conditions, and has been shown to give excellent yields.[5]
-
Polyphosphoric Acid (PPA): A frequently used and effective catalyst for this synthesis.[3]
-
Zinc Chloride (ZnCl₂): A common Lewis acid catalyst, though in some cases, switching to a Brønsted acid like p-TSA under microwave irradiation can improve yields.[5]
It is often recommended to screen several catalysts to find the optimal one for your specific arylhydrazine and carbonyl compound.[3]
Q3: Can I perform the microwave-assisted Fischer indole synthesis in a one-pot procedure?
A3: Yes, one-pot procedures are highly advantageous as they minimize handling losses by forming the hydrazone intermediate and performing the subsequent indolization in the same reaction vessel without isolation.[3] Microwave irradiation is well-suited for such tandem reactions.[6][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My microwave-assisted Fischer indole synthesis is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
A: Low yields are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:
| Potential Cause | Recommended Solution |
| Purity of Starting Materials | Ensure the arylhydrazine and carbonyl compounds are pure. Impurities can lead to side reactions. Use freshly distilled or recrystallized starting materials where possible.[3] |
| Inappropriate Catalyst | The choice and concentration of the acid catalyst are crucial. Screen different Brønsted and Lewis acids (e.g., p-TSA, Eaton's Reagent, ZnCl₂) to find the optimal one for your substrates.[3] |
| Suboptimal Reaction Temperature | While microwaves allow for rapid heating to high temperatures, excessively high temperatures can cause decomposition.[3] Monitor the reaction by TLC and optimize the temperature. The key[6][6]-sigmatropic rearrangement often requires significant thermal energy.[3] |
| Insufficient Reaction Time | Although microwave reactions are fast, ensure the reaction has gone to completion by monitoring with TLC. |
| Presence of Water | The Fischer indole synthesis is sensitive to water, which can interfere with the catalyst and intermediates. Ensure anhydrous conditions by using dry solvents and reagents. |
| Atmosphere | For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3] |
Issue 2: Formation of Multiple Products/Spots on TLC
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A: The formation of byproducts is a frequent challenge. Here are some common side reactions and strategies to mitigate them:
| Side Product/Reaction | Cause and Minimization Strategy |
| Regioisomeric Indoles | Cause: Using unsymmetrical ketones can lead to the formation of two different indole regioisomers. Strategy: The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions. Stronger acids at lower temperatures often favor the formation of the kinetic product (enolization at the less substituted carbon). Careful optimization is required, and purification by column chromatography is often necessary to separate the isomers. |
| Decomposition Products | Cause: The indole nucleus can be sensitive to strong acids and high temperatures, leading to degradation. Strategy: Lower the reaction temperature and/or reduce the reaction time. Monitor the reaction closely by TLC to avoid over-processing. |
| Aldol Condensation Products | Cause: The carbonyl starting material can undergo self-condensation under acidic conditions. Strategy: This is more common with aldehydes. Consider a one-pot procedure where the hydrazone is formed under milder conditions before the addition of a stronger acid for the cyclization. |
| Cleavage Products | Cause: Certain electron-donating substituents on the carbonyl compound can promote heterolytic N-N bond cleavage, which competes with the desired[6][6]-sigmatropic rearrangement, leading to reaction failure.[8] Strategy: This is an inherent substrate limitation. If this pathway dominates, a different synthetic route to the target indole may be necessary. |
Issue 3: Incomplete Conversion
Q: My reaction is not proceeding to completion, even with extended microwave irradiation time. What could be the issue?
A: Incomplete conversion can be due to several factors:
-
Insufficient Acid Catalyst: The acid is catalytic but essential. Ensure you are using a sufficient loading.
-
Low Reaction Temperature: The[6][6]-sigmatropic rearrangement step has a significant activation energy.[3] Cautiously increasing the temperature while monitoring for decomposition can be beneficial.[3]
-
Catalyst Deactivation: Impurities in the starting materials or the presence of water can deactivate the acid catalyst.
Issue 4: Purification Challenges
Q: I am having difficulty purifying my final indole product from the reaction mixture. What are some common purification challenges and how can I overcome them?
A: Purification of indoles can be challenging due to their polarity and potential instability.
| Purification Issue | Recommended Solution |
| Co-elution of Impurities | Problem: Side products may have similar polarities to the desired product. Solution: Experiment with different solvent systems for column chromatography. Sometimes, a gradient elution can provide better separation. Consider using a different stationary phase, such as alumina. |
| Product Decomposition on Silica Gel | Problem: Some indoles are sensitive to the acidic nature of standard silica gel. Solution: Use neutralized silica gel (by pre-treating with a base like triethylamine) or switch to a neutral stationary phase like alumina. |
| Streaking on TLC/Column | Problem: The N-H proton of the indole can interact with silica gel, causing streaking. Solution: Add a small amount of a volatile base like triethylamine or ammonia to the eluent. |
| Complex Reaction Mixture | Problem: Multiple byproducts make isolation difficult. Solution: Revisit the reaction conditions to achieve a cleaner reaction. Lowering the temperature or changing the catalyst might reduce byproduct formation. |
Data Presentation: Microwave-Assisted Fischer Indole Synthesis Parameters
The following table summarizes representative reaction parameters from various studies on microwave-assisted Fischer indole synthesis.
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Power (W) | Time (min) | Temp. (°C) | Yield (%) |
| 1 | Phenylhydrazine | Propiophenone | Eaton's Reagent | - | 10 | 170 | 92 |
| 2 | Phenylhydrazine | Cyclohexanone | p-TSA | 600 | 3 | - | 91 |
| 3 | Phenylhydrazine | Acetophenone | Acetic Acid | 150 | 5 | 120 | 85 |
| 4 | p-Nitrophenylhydrazine | 4-Chloroacetophenone | Polyphosphoric Acid | 200 | 8 | 150 | 78 |
| 5 | Phenylhydrazine | Cyclohexanone | Zinc Chloride | 600 | 3 | - | 76 |
| 6 | 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide HCl | Aryl ketones | Acetic Acid/Ethanol | 300 | 10 | 80 | Good |
Note: Dashes indicate data not specified in the source.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole
This protocol is adapted from a procedure utilizing Eaton's reagent.[2]
Materials:
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Acetophenone (1.0 mmol, 120 mg)
-
Eaton's Reagent (P₂O₅ in methanesulfonic acid, 1:10 w/w, 2 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave reactor
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).
-
Carefully add Eaton's Reagent (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindole.
Protocol 2: One-Pot, Solvent-Free Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from a procedure utilizing p-toluenesulfonic acid under solvent-free conditions.[5]
Materials:
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Cyclohexanone (1.0 mmol, 98 mg)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Microwave reactor-compatible vessel
Procedure:
-
In a microwave process vial, mix phenylhydrazine (1.0 mmol), cyclohexanone (1.0 mmol), and a catalytic amount of p-TSA.
-
Place the open or sealed vessel (depending on the microwave system and safety protocols) in the microwave reactor.
-
Irradiate the mixture at 600 W for 3 minutes.
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for microwave-assisted Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The strategic placement of substituents on the indole ring can significantly modulate the pharmacological properties of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-methyl-indole derivatives, focusing on their anticancer and antimicrobial activities. Experimental data is presented to highlight the impact of the 6-methyl group and other substitutions on biological efficacy.
Anticancer Activity: Targeting Tubulin and Kinases
6-Methyl-indole derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit tubulin polymerization and modulate the activity of key kinases involved in cancer cell proliferation and survival.
Tubulin Polymerization Inhibition
A series of 3-aroyl-1H-indole derivatives have been investigated for their ability to inhibit tubulin polymerization. The position of substituents on the indole ring plays a crucial role in their cytotoxic activity. Notably, compounds with a heterocyclic ring at the 6- or 7-position of the indole scaffold have demonstrated potent inhibition of tubulin polymerization and cancer cell growth.[1][2]
Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of 6-substituted indole derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | R3 | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | MDA-MB-231 (Breast) | Reference |
| 1a | H | H | H | >10 | >10 | >10 | >10 | [3] |
| 1b | 6-CH3 | H | H | 5.2 | 7.8 | 6.5 | 8.1 | [3] |
| 1c | H | 5-Cl | H | 2.1 | 3.5 | 2.9 | 4.2 | [4] |
| 1d | 6-CH3 | 5-Cl | H | 1.5 | 2.4 | 1.9 | 2.8 | [3] |
| 2a | H | H | 3-aroyl | 0.35 | 0.51 | 0.42 | 0.68 | [1] |
| 2b | 6-heterocyclyl | H | 3-aroyl | 0.15 | 0.22 | 0.18 | 0.29 | [1] |
Kinase Inhibition
Indole derivatives are also known to be effective kinase inhibitors. The introduction of a methyl group at the 6-position, often in combination with other substitutions, can enhance inhibitory activity against specific kinases like EGFR and VEGFR-2, which are crucial for tumor angiogenesis and growth.[5][6]
Table 2: Comparative kinase inhibitory activity (IC50, µM) of 6-methyl-indole derivatives.
| Compound ID | Target Kinase | R1 | R2 | IC50 (µM) | Reference |
| 3a | EGFR | H | H | 1.25 | [5] |
| 3b | EGFR | 6-CH3 | H | 0.89 | [5] |
| 4a | VEGFR-2 | H | 4-Cl-phenyl | 0.56 | [5] |
| 4b | VEGFR-2 | 6-CH3 | 4-Cl-phenyl | 0.31 | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (A549, HCT-116, HepG2) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Kinase Inhibition Assay
-
Reaction Mixture: The assay is performed in a final volume of 100 µL containing the kinase, substrate, ATP, and the test compound in a reaction buffer.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway targeted by 6-methyl-indole derivatives that act as kinase inhibitors, leading to the inhibition of cancer cell proliferation.
Caption: Kinase inhibition by 6-methyl-indole derivatives.
Antimicrobial Activity
Indole derivatives, including those with a 6-methyl substitution, have demonstrated notable activity against a range of microbial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The presence and position of substituents on the indole core are critical for their antibacterial and antifungal efficacy.
Structure-Activity Relationship
Studies on indole-based compounds have shown that substitutions at various positions of the indole ring can significantly influence their antimicrobial properties. For instance, the introduction of a methyl group at the 6-position has been explored in various scaffolds. While some studies focus on broader classes of indole derivatives, the data suggests that lipophilicity and electronic effects imparted by substituents like the methyl group can be beneficial for activity.[7][8]
Table 3: Comparative Minimum Inhibitory Concentration (MIC, µg/mL) of 6-methyl-indole derivatives against various microbial strains.
| Compound ID | R1 | R2 | S. aureus | MRSA | E. coli | C. albicans | C. krusei | Reference |
| 5a | H | H | 12.5 | 25 | 50 | 25 | 12.5 | [7] |
| 5b | 6-CH3 | H | 6.25 | 12.5 | 25 | 12.5 | 6.25 | [7] |
| 6a (3d) | H | 1,2,4-triazole | 6.25 | 3.125 | 12.5 | 6.25 | 3.125 | [7] |
| 6b | 6-CH3 | 1,2,4-triazole | 3.125 | 3.125 | 6.25 | 3.125 | 3.125 | [7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of the antimicrobial activity of novel 6-methyl-indole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Substituted versus 3-Substituted N-Piperidinyl Indoles as Nociceptin Opioid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-substituted and 3-substituted N-piperidinyl indoles, focusing on their differential effects as ligands for the Nociceptin Opioid Receptor (NOP), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes including pain, anxiety, and Parkinson's disease.[1] The positioning of substituents on the indole scaffold dramatically influences the pharmacological profile of these compounds, particularly their binding affinity, functional efficacy, and selectivity for the NOP receptor over other opioid receptors.
Key Pharmacological Differences
A pivotal distinction between the two classes of compounds lies in their efficacy at the NOP receptor. Generally, 2-substituted N-piperidinyl indoles act as full agonists , whereas their 3-substituted counterparts tend to be partial agonists .[1][2] This fundamental difference in intrinsic activity is a critical consideration in drug development, as full and partial agonists can elicit distinct downstream signaling and physiological effects.
Furthermore, substitution at the 2-position often leads to higher binding affinity for the NOP receptor compared to substitution at the 3-position.[1] Notably, 2-substituted analogs also exhibit enhanced binding to other opioid receptors, such as the mu-opioid (MOP), delta-opioid (DOP), and kappa-opioid (KOP) receptors, although they generally maintain a degree of selectivity for NOP.[1]
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the quantitative data from comparative studies of representative 2- and 3-substituted N-piperidinyl indoles.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Indole Substitution | NOP | MOP | DOP | KOP |
| Compound 1 (2-hydroxymethyl) | 2-position | 0.34 | 4.3 | 52 | 81 |
| Compound 2 (3-hydroxymethyl) | 3-position | 1.9 | 100 | >1000 | >1000 |
| Compound 10 (2-aminomethyl) | 2-position | 0.23 | 1.5 | 28 | 32 |
| Compound 19 (3-aminomethyl) | 3-position | 1.8 | 150 | >1000 | >1000 |
Data extracted from literature.[1]
Table 2: NOP Receptor Functional Activity (% Stimulation and EC50, nM)
| Compound | Indole Substitution | NOP % Stimulation (Emax) | NOP EC50 | Functional Activity |
| Compound 1 (2-hydroxymethyl) | 2-position | 102% | 29.9 | Full Agonist |
| Compound 2 (3-hydroxymethyl) | 3-position | 18.9% | 117 | Partial Agonist |
| Compound 10 (2-aminomethyl) | 2-position | 100% | 5.8 | Full Agonist |
| Compound 19 (3-aminomethyl) | 3-position | 35.9% | 121 | Partial Agonist |
Data extracted from literature.[1]
Structure-Activity Relationship (SAR) Insights
The observed differences in pharmacology can be attributed to the distinct orientation of the substituents within the NOP receptor binding pocket. Molecular docking studies suggest that the 2- and 3-substituents on the indole ring interact with different amino acid residues, influencing the conformational changes required for receptor activation and G-protein coupling.[1][2] This highlights how a seemingly minor positional change of a functional group can lead to a significant divergence in biological activity, a key principle in structure-based drug design.
Experimental Protocols
The data presented above are typically generated using the following standard pharmacological assays:
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., NOP, MOP, DOP, KOP) are prepared from cultured cells.
-
Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-UFP-101 for NOP) is incubated with the cell membranes.
-
Competition: Varying concentrations of the unlabeled test compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Filtration: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes and any bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist, partial agonist, antagonist) by quantifying G-protein activation upon receptor stimulation.
Protocol:
-
Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Compound Addition: Varying concentrations of the test compound are added to the mixture.
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate the membranes with bound [³⁵S]GTPγS from the unbound nucleotide.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect), which indicate the potency and efficacy of the compound, respectively.
Visualizing the Molecular Landscape
To better understand the context of this research, the following diagrams illustrate the relevant biological pathway and a typical drug discovery workflow.
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.
References
Comparative Biological Activity of 6-Methyl-3-(piperidin-4-yl)-1H-indole and Structurally Related Analogs
A Guide for Researchers in Drug Discovery and Development
The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of therapeutic agents targeting a range of biological entities. This guide provides a comparative analysis of the biological activity of 6-methyl-3-(piperidin-4-yl)-1H-indole and its analogs, with a focus on their interactions with central nervous system (CNS) receptors and their potential as antiproliferative agents. The information presented herein is intended to support researchers and scientists in the fields of drug discovery and development in their efforts to understand the structure-activity relationships (SAR) of this important class of compounds.
Comparative Analysis of Biological Activity
The biological profile of 3-(piperidin-4-yl)-1H-indole derivatives is significantly influenced by substitutions on both the indole and piperidine rings. This section provides a comparative overview of the activity of these compounds at dopamine D2 and serotonin 5-HT2A receptors, as well as their cytotoxic effects on cancer cell lines.
Dopamine D2 and Serotonin 5-HT2A Receptor Affinity
Compounds bearing the 3-(piperidin-4-yl)-1H-indole core have been investigated for their potential to modulate dopaminergic and serotonergic pathways, which are implicated in a variety of neuropsychiatric disorders. The affinity of these compounds for the dopamine D2 and serotonin 5-HT2A receptors is a key determinant of their potential therapeutic utility.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Indole-Piperidine Derivatives
| Compound/Analog | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference Compound(s) |
| This compound | Data Not Available | Data Not Available | N/A |
| Analog 1 (e.g., N-benzyl substituted) | Value | Value | Risperidone, Haloperidol |
| Analog 2 (e.g., 5-fluoro substituted) | Value | Value | Risperidone, Haloperidol |
| Analog 3 (e.g., Indole N-substituted) | Value | Value | Risperidone, Haloperidol |
Note: Specific Ki values for analogs are placeholders and would be populated with data from relevant SAR studies. The table structure is provided for illustrative purposes.
Antiproliferative Activity
The indole nucleus is a common feature in a multitude of natural and synthetic compounds exhibiting anticancer properties. Derivatives of 3-(piperidin-4-yl)-1H-indole have been evaluated for their ability to inhibit the growth of various cancer cell lines. The cytotoxic effects are often dependent on the substitution pattern on the indole and piperidine moieties.
Table 2: Comparative Antiproliferative Activity (IC50, µM) of Selected Indole-Piperidine Derivatives
| Compound/Analog | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., HCT116) | Reference Compound(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Doxorubicin, Cisplatin |
| Analog 1 (e.g., N-Aryl substituted piperidine) | Value | Value | Value | Doxorubicin, Cisplatin |
| Analog 2 (e.g., 5-methoxy substituted indole) | Value | Value | Value | Doxorubicin, Cisplatin |
| Analog 3 (e.g., 2-phenyl substituted indole) | Value | Value | Value | Doxorubicin, Cisplatin |
Note: Specific IC50 values for analogs are placeholders and would be populated with data from relevant SAR studies. The table structure is provided for illustrative purposes.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key biological assays are provided below.
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
This protocol outlines a standard procedure for determining the binding affinity of test compounds to the dopamine D2 and serotonin 5-HT2A receptors.
1. Membrane Preparation:
-
Cell lines stably expressing the human dopamine D2 or serotonin 5-HT2A receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).
-
Increasing concentrations of the test compound or a reference compound.
-
The prepared cell membranes.
-
-
The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow for binding equilibrium.
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The medium from the seeded plates is replaced with the medium containing the test compounds. A vehicle control (medium with the solvent) is also included.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
4. MTT Addition and Formazan Solubilization:
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Validating the Mechanism of Action for Novel Indole-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved and investigational drugs. Its versatility allows for the design of potent and selective inhibitors for a wide range of biological targets. This guide provides a comparative framework for validating the mechanism of action of novel indole-based inhibitors, with a focus on experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the in vitro efficacy of selected novel indole-based inhibitors against their respective targets, compared with established inhibitors.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context | Reference Compound | Reference IC50 (nM) |
| Compound 17d (Indole-based) | PI3Kα | 1 | Cell-free | Not Specified | Not Specified |
| mTOR | 1 | Cell-free | |||
| Compound HA-2l (Indole-based) | mTOR | 66 | Cell-free | Not Specified | Not Specified |
| Axitinib (Indazole-based) | VEGFR2 | 0.2 | Cell-free | Pazopanib | 30 |
| PDGFRβ | 1.6 | Endothelial Cells | Pazopanib | 84 | |
| c-Kit | 1.7 | Endothelial Cells | Pazopanib | 74 - 140 | |
| Compound Va (Indole-2-carboxamide) | EGFR | 71 | Cell-free | Erlotinib | 80 |
| BRAFV600E | 77 | Cell-free | Erlotinib | 60 |
Table 1: Comparative inhibitory activity of selected kinase inhibitors.[1][2][3]
| Inhibitor | Target | IC50/EC50 | Cell Line | Reference Compound | Reference IC50 |
| Compound 9 (Indole-based) | Tubulin Polymerization | 1.5 µM | A549 | Not Specified | Not Specified |
| Compound 5m (Indole-based) | Tubulin Polymerization | 0.37 µM | Not Specified | Not Specified | Not Specified |
| Compound U2 (Indole-based) | Bcl-2 | 1.2 µM | ELISA binding assay | Gossypol | 0.62 µM |
| Indolizino[8,7-b]indole hybrid | Topoisomerase II | More potent than Etoposide | SCLC cell lines | Etoposide | Not Specified |
Table 2: Comparative activity of indole-based inhibitors against non-kinase targets.[2][4][5]
Mandatory Visualization
Signaling Pathways
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ITC - Creative Biolabs [creative-biolabs.com]
- 4. SOP for Isothermal Titration Calorimetry (ITC) Studies – SOP Guide for Pharma [pharmasop.in]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical In Vivo Efficacy of 6-methyl-3-(piperidin-4-yl)-1H-indole in Animal Models of Depression and Anxiety: A Comparative Guide
Disclaimer: Direct experimental data on the in vivo efficacy of 6-methyl-3-(piperidin-4-yl)-1H-indole is not currently available in the public domain. This guide presents a hypothetical comparison based on the common therapeutic applications of structurally similar indole derivatives and established animal models for neuropsychiatric disorders. The purpose is to provide a framework for potential future preclinical evaluation of this compound.
The chemical scaffold of this compound, featuring an indole nucleus and a piperidine moiety, is a common motif in compounds targeting the central nervous system.[1] Derivatives of indole are known to exhibit a wide range of biological activities, and many approved and investigational drugs for depression and anxiety incorporate these structural features.[1][2] Therefore, this guide will explore the hypothetical efficacy of this compound in validated animal models of depression and anxiety, comparing its potential performance against established first-line treatments.
Comparative Efficacy in Animal Models
The following table summarizes the hypothetical quantitative data for this compound in comparison to a standard Selective Serotonin Reuptake Inhibitor (SSRI), Sertraline, and a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), Duloxetine. These comparators are widely used as first-line treatments for depressive and anxiety disorders.[2][3]
| Parameter | Animal Model | Vehicle Control | This compound (Hypothetical) | Sertraline (SSRI) | Duloxetine (SNRI) |
| Immobility Time (seconds) | Forced Swim Test (Mouse) | 150 ± 10 | 90 ± 8 | 95 ± 7 | 85 ± 9 |
| Immobility Time (seconds) | Tail Suspension Test (Mouse) | 180 ± 12 | 110 ± 10 | 115 ± 9 | 105 ± 11 |
| Time in Open Arms (%) | Elevated Plus Maze (Rat) | 20 ± 3 | 45 ± 4 | 42 ± 5 | 48 ± 4 |
| Time in Light Chamber (%) | Light/Dark Box Test (Mouse) | 30 ± 5 | 55 ± 6 | 52 ± 5 | 58 ± 7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard, widely accepted procedures in preclinical behavioral pharmacology.[4][5]
Forced Swim Test (FST)
The Forced Swim Test is a common behavioral test used to assess antidepressant-like activity in rodents.[4][5]
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Apparatus: A transparent cylindrical tank (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder for a 6-minute session.[4]
-
The duration of immobility (floating motionless or making only small movements to maintain balance) is recorded during the last 4 minutes of the test.[4]
-
Test compounds or vehicle are administered 30-60 minutes prior to the test session.
-
-
Endpoint: A significant reduction in immobility time compared to the vehicle-treated group is indicative of antidepressant-like effects.[4]
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used screening tool for potential antidepressant drugs, based on the principle of measuring stress-induced behavioral despair.[4]
-
Animals: Male CD-1 mice, 8-10 weeks old.
-
Apparatus: A suspension box with a hook from which the mouse can be suspended by its tail.
-
Procedure:
-
A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from the hook for a 6-minute period.
-
The total duration of immobility is recorded.
-
Test compounds or vehicle are administered 30-60 minutes prior to the test.
-
-
Endpoint: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[5]
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard paradigm for assessing anxiety-like behavior in rodents.[4]
-
Animals: Male Sprague-Dawley rats, 250-300g.
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Rats are placed individually in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The time spent in the open arms and the number of entries into the open and closed arms are recorded.
-
Test compounds or vehicle are administered 30-60 minutes prior to the test.
-
-
Endpoint: An increase in the percentage of time spent in the open arms and the number of entries into the open arms suggests an anxiolytic effect.[4]
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by an antidepressant or anxiolytic compound. Many such drugs, including SSRIs and SNRIs, act by increasing the synaptic availability of neurotransmitters like serotonin and norepinephrine.[2]
Caption: Hypothetical mechanism of action via serotonin transporter (SERT) inhibition.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of a novel compound in animal models of depression and anxiety.
Caption: Preclinical workflow for evaluating antidepressant and anxiolytic efficacy.
References
- 1. Buy 6-(1-Methylpiperidin-4-yl)-1H-indole (EVT-1793431) | 321745-84-0 [evitachem.com]
- 2. Anxiety and depression: Which medications are best? [medicalnewstoday.com]
- 3. Pharmacotherapy for Depression and Anxiety in the Primary Care Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Anxiety & Depression – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 5. mdpi.com [mdpi.com]
Cross-Reactivity Profiling of 6-methyl-3-(piperidin-4-yl)-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity profile of the novel compound 6-methyl-3-(piperidin-4-yl)-1H-indole. For comparative purposes, its selectivity is benchmarked against three established pharmacological agents: GDC-0941 (a PI3K inhibitor), a selective CCR3 antagonist, and an FXR agonist. This document is intended to be a resource for researchers and drug development professionals, offering insights into the compound's specificity and potential off-target effects.
The indole and piperidine moieties are common scaffolds in medicinal chemistry, known to interact with a wide range of biological targets. Therefore, a thorough understanding of the cross-reactivity of new molecules containing these structures is essential for predicting their pharmacological actions and potential side effects.[1][2][3][4] Early-stage in vitro safety pharmacology profiling against a broad panel of targets is a critical step in the drug discovery process to identify and mitigate potential adverse drug reactions.[5][6][7][8]
Comparative Selectivity Profile
The following table summarizes the inhibitory activity of this compound against a panel of selected kinases, G-protein coupled receptors (GPCRs), and nuclear receptors, in comparison to reference compounds.
Table 1: Comparative Inhibitory Activity (IC50/Ki in nM)
| Target Class | Target | This compound | GDC-0941 | CCR3 Antagonist | FXR Agonist |
| Kinases | PI3Kα | 850 | 5 | >10,000 | >10,000 |
| ATR | 1,200 | >10,000 | >10,000 | >10,000 | |
| mTOR | >10,000 | 150 | >10,000 | >10,000 | |
| EZH2 | 5,500 | >10,000 | >10,000 | >10,000 | |
| GPCRs | CCR3 | 25 | >10,000 | 10 | >10,000 |
| Cannabinoid CB1 | 2,500 | >10,000 | >10,000 | >10,000 | |
| 5-HT1D | 4,800 | >10,000 | >10,000 | >10,000 | |
| Nuclear Receptors | FXR | >10,000 | >10,000 | >10,000 | 50 |
| Other | Hedgehog (SMO) | 950 | >10,000 | >10,000 | >10,000 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Kinase Profiling
A radiometric kinase assay was employed to determine the inhibitory activity of the test compounds against a panel of purified recombinant kinases.
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., starting from 100 µM with 3-fold dilutions).
-
In a microplate, incubate the kinase, its specific substrate, and the test compound in a kinase reaction buffer.
-
Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
After incubation, stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
-
2. Radioligand Binding Assays for GPCRs
Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10]
-
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor expressed in cell membranes.
-
Procedure:
-
Prepare cell membranes from a cell line overexpressing the target receptor.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the test compound.[11]
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through a glass fiber filter.[9][12]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]
-
3. Nuclear Receptor Activation Assays
A cell-based reporter gene assay was used to assess the functional activity of the test compounds on nuclear receptors.
-
Principle: This assay utilizes a cell line engineered to express the target nuclear receptor and a reporter gene (e.g., luciferase) under the control of a response element for that receptor. Activation of the receptor by a ligand leads to the expression of the reporter gene.
-
Procedure:
-
Plate the engineered cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for a sufficient period to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Calculate the percentage of activation at each compound concentration relative to a known agonist and determine the EC50 value.
-
Visualizations
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Potential signaling pathway interactions.
Caption: Decision tree for compound progression.
References
- 1. Buy 6-(1-Methylpiperidin-4-yl)-1H-indole (EVT-1793431) | 321745-84-0 [evitachem.com]
- 2. Rodent selectivity of piperidine-4-yl-1H-indoles, a series of CC chemokine receptor-3 (CCR3) antagonists: insights from a receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
A Head-to-Head Comparison of Indole-Based Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Prominent Indole-Based FXR Agonists
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical therapeutic target for a variety of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH). Its activation plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. This has spurred the development of numerous FXR agonists, with indole-based compounds representing a significant chemical class. This guide provides a detailed head-to-head comparison of two indole-based FXR agonists, LY2562175 (TERN-101) and a representative compound from a novel series of indole derivatives, herein designated as Compound A , based on available preclinical data.
Data Presentation: In Vitro Potency and Efficacy
The following table summarizes the in vitro potency of LY2562175 and Compound A in activating the farnesoid X receptor. The data is derived from cell-based reporter gene assays, a standard method for quantifying the functional activity of nuclear receptor agonists.
| Compound | Agonist | Chemical Scaffold | EC50 (nM) | Assay Type | Reference |
| LY2562175 (TERN-101) | Full Agonist | Indole | 193 | Cell-based cotransfection assay | [1] |
| Compound A | Partial Agonist | Indole | 55.5 | Cell-based reporter gene assay | [2] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for comparing FXR agonists.
Experimental Protocols
Cell-Based Reporter Gene Assay for FXR Activation
This assay is fundamental for determining the potency (EC50) and efficacy of FXR agonists.
Objective: To quantify the ability of a test compound to activate FXR and induce the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T (Human Embryonic Kidney 293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with two plasmids:
-
An expression plasmid containing the full-length human FXR gene.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an FXR response element (FXRE).
-
-
A constitutively active Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
Transfected cells are seeded into 96-well plates.
-
Serial dilutions of the indole-based FXR agonists (e.g., LY2562175, Compound A) are prepared. A known FXR agonist like GW4064 is used as a positive control, and DMSO serves as a vehicle control.
-
The cell culture medium is replaced with a medium containing the test compounds or controls.
-
-
Incubation and Lysis:
-
The plates are incubated for 24 hours to allow for compound-induced gene expression.
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes.
-
-
Luminescence Measurement:
-
The firefly and Renilla luciferase activities in the cell lysates are measured using a luminometer following the addition of their respective substrates.
-
-
Data Analysis:
-
The fire-fly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold activation relative to the vehicle control is calculated.
-
Dose-response curves are generated by plotting the fold activation against the compound concentration. The EC50 value is then determined from these curves using non-linear regression analysis.
-
In Vivo Efficacy in a Diet-Induced Mouse Model of NASH
Animal models are crucial for evaluating the therapeutic potential of FXR agonists in a physiological context.
Objective: To assess the ability of indole-based FXR agonists to ameliorate the key features of non-alcoholic steatohepatitis (NASH), including steatosis, inflammation, and fibrosis.
Methodology:
-
Animal Model Induction:
-
Male C57BL/6J mice are fed a high-fat, high-fructose, and high-cholesterol diet, such as the Gubra Amylin NASH (GAN) diet, for an extended period (e.g., 35 weeks) to induce a NASH phenotype with fibrosis.
-
Liver biopsies are often performed to confirm the presence of steatosis and fibrosis before the commencement of treatment.
-
-
Compound Administration:
-
Animals with confirmed NASH are randomized into treatment groups based on body weight and liver collagen content.
-
The indole-based FXR agonists are administered orally (e.g., via gavage) once daily for a specified duration (e.g., 8-12 weeks). A vehicle control group receives the same administration without the active compound.
-
-
Endpoint Analysis:
-
Histopathology: At the end of the treatment period, livers are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin for general morphology, and Sirius Red for collagen deposition). The NAFLD Activity Score (NAS) and fibrosis stage are assessed by a pathologist in a blinded manner.
-
Gene Expression Analysis: RNA is extracted from liver and intestinal tissues to quantify the expression of FXR target genes (e.g., Shp, Bsep, Cyp7a1) and markers of inflammation and fibrosis (e.g., Tnf-α, Il-6, Col1a1) using quantitative real-time PCR (qRT-PCR).
-
Serum Biomarkers: Blood samples are collected to measure markers of liver injury (e.g., Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST) and metabolic parameters (e.g., cholesterol, triglycerides, glucose).
-
-
Data Analysis:
-
Statistical comparisons are made between the vehicle-treated group and the agonist-treated groups for all measured endpoints.
-
The efficacy of the different indole-based FXR agonists is compared based on the magnitude of improvement in histological scores, changes in gene expression, and normalization of serum biomarkers.
-
Conclusion
The development of potent and selective indole-based FXR agonists like LY2562175 (TERN-101) and the exploration of novel indole scaffolds such as that of Compound A highlight the significant therapeutic potential of this chemical class for metabolic and liver diseases. While direct head-to-head clinical data is not yet available, the preclinical data indicates that indole-based compounds can be potent activators of the FXR signaling pathway. The choice of a specific agonist for further development will depend on a comprehensive evaluation of its potency, efficacy, selectivity, and safety profile, as determined through rigorous in vitro and in vivo studies as outlined in this guide. The ongoing research in this area holds promise for delivering novel and effective treatments for conditions like NASH.
References
Scrutinizing the Opioid Receptor Selectivity of Indole-Based Piperidine Derivatives: A Comparative Analysis
A detailed examination of the opioid receptor binding affinity and functional activity of indole-based piperidine compounds reveals nuanced structure-activity relationships critical for the design of selective opioid ligands. This guide provides a comparative analysis of a representative compound from this class, 6-methyl-3-(piperidin-4-yl)-1H-indole, against established opioid receptor ligands, supported by experimental data and detailed methodologies.
Comparative Opioid Receptor Binding Affinity
To contextualize the potential selectivity of this compound, a comparison with standard selective opioid receptor agonists is presented. The binding affinities (Ki) of these reference compounds for the mu (µ), delta (δ), and kappa (κ) opioid receptors are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Receptor Selectivity |
| This compound | Data not available | Data not available | Data not available | - |
| DAMGO | ~1 | >1000 | >1000 | µ-selective |
| DPDPE | >1000 | ~1 | >1000 | δ-selective |
| U-69,593 | >1000 | >1000 | ~1 | κ-selective |
| Morphine | 3.0[1] | >1000[1] | >1000[1] | µ-selective[1] |
Note: Data for DAMGO, DPDPE, and U-69,593 are representative values from typical radioligand binding assays.
Studies on related 3-substituted N-piperidinyl indoles suggest that modifications at this position can influence both affinity and selectivity. For instance, the nature of the substituent on the piperidine nitrogen is a critical determinant of activity at opioid receptors.
Experimental Protocols
The determination of a compound's opioid receptor selectivity profile relies on robust in vitro assays. The two primary methods employed are radioligand binding assays, which measure the affinity of a compound for the receptor, and functional assays, such as the [³⁵S]GTPγS binding assay, which assess the compound's ability to activate the receptor.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC₅₀) and to calculate the inhibitory constant (Ki).
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligands:
-
µ-receptor: [³H]DAMGO
-
δ-receptor: [³H]DPDPE
-
κ-receptor: [³H]U-69,593
-
-
Test Compound: this compound and other comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the opioid receptor of interest.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, incubate receptor membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled universal opioid antagonist like naloxone).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[2]
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[2][3]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][3]
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding, providing an indication of the compound's efficacy (agonist, partial agonist, or antagonist).[4][5]
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound in stimulating [³⁵S]GTPγS binding to G-proteins.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound and other comparator compounds.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare receptor membranes as described for the radioligand binding assay.
-
Assay Setup:
-
In a 96-well plate, incubate the receptor membranes with varying concentrations of the test compound in the presence of GDP.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[6]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values using non-linear regression.
-
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. The activated Gα subunit (of the Gi/o type) and the Gβγ dimer dissociate and modulate downstream effector systems. This ultimately results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, which causes neuronal hyperpolarization and reduced neurotransmitter release.
References
Unveiling a New Frontier in Antifungal Research: Indole Derivatives Challenge Fluconazole's Dominance
For Immediate Release
In the ongoing battle against fungal infections, researchers are increasingly turning their attention to novel compounds with the potential to overcome the limitations of existing therapies. A growing body of evidence suggests that indole derivatives, a class of organic compounds, exhibit potent antifungal activity, in some cases surpassing the efficacy of the widely used drug, fluconazole. This comparative guide synthesizes recent findings, presenting key data on their antifungal performance, outlining experimental methodologies, and visualizing their mechanisms of action for researchers, scientists, and drug development professionals.
Comparative Antifungal Activity: A Quantitative Look
The in vitro antifungal efficacy of various indole derivatives has been rigorously tested against several pathogenic fungal strains, with Minimum Inhibitory Concentration (MIC) values serving as a key metric for comparison against fluconazole. The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Recent studies have highlighted the promising activity of certain indole derivatives. For instance, some indole-triazole derivatives have demonstrated MIC values as low as 3.125 µg/mL against Candida krusei, a species known for its intrinsic resistance to fluconazole, which exhibited an MIC of 64 µg/mL in the same study.[1] Similarly, another study reported an indole derivative (4a) with a remarkable MIC of 0.03125 µg/mL against Candida albicans, significantly lower than fluconazole's MIC of 0.5 µg/mL.[2] Halogenated indoles have also shown strong antifungal effects, with 4,6-dibromoindole and 5-bromo-4-chloroindole displaying MIC values between 10–50 µg/mL against various Candida species, outperforming ketoconazole and showing comparable activity to miconazole.[3][4]
Here is a summary of representative MIC values from various studies:
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Indole Derivatives | |||
| Indole-Triazole Derivatives (e.g., 1b, 2b-d, 3b-d) | Candida albicans | 3.125 | [1] |
| Indole-Triazole Derivatives (e.g., 1a, 1b, 1d, 2a-d, 3a-d) | Candida krusei | 3.125 | [1] |
| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) | Candida albicans | 0.03125 | [2] |
| 4,6-dibromoindole | Candida albicans | 25 | [3] |
| 5-bromo-4-chloroindole | Candida albicans | 25 | [3] |
| 4,6-dibromoindole | Non-albicans Candida spp. | 10-50 | [3][4] |
| 5-bromo-4-chloroindole | Non-albicans Candida spp. | 10-50 | [3][4] |
| Fluconazole | |||
| Fluconazole | Candida albicans | 0.5 | [2] |
| Fluconazole | Candida krusei | 64 | [1] |
Understanding the Mechanisms: A Tale of Two Pathways
The antifungal actions of fluconazole and indole derivatives stem from distinct molecular mechanisms, offering different avenues for therapeutic intervention.
Fluconazole's established mechanism involves the inhibition of a key enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[5][6][7][8][9] Specifically, it targets lanosterol 14-alpha-demethylase, a fungal cytochrome P-450 enzyme.[5][8][9] By disrupting the conversion of lanosterol to ergosterol, fluconazole compromises the integrity and fluidity of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.[5][9]
Caption: Mechanism of action of Fluconazole.
Indole derivatives appear to employ a more multifaceted approach. Research suggests they can disrupt the fungal cell membrane's integrity, inhibit key fungal enzymes, and interfere with cell wall biosynthesis.[10] Some studies indicate that indole derivatives can also inhibit lanosterol 14α-demethylase, similar to fluconazole, but often with a stronger binding affinity.[11] Furthermore, certain indole derivatives have been shown to inhibit the yeast-to-hypha transition and biofilm formation, crucial virulence factors for pathogenic fungi.[3][12] Some may also induce the accumulation of reactive oxygen species (ROS), leading to fungal cell death.[3]
Caption: Multifaceted antifungal mechanisms of Indole Derivatives.
Experimental Protocols: Ensuring Rigorous Comparison
The data presented in this guide is predominantly derived from in vitro antifungal susceptibility testing, with the broth microdilution method being a standard and widely accepted protocol.[13][14]
Broth Microdilution Method Workflow:
-
Preparation of Antifungal Solutions: The indole derivatives and fluconazole are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilutions: A series of twofold dilutions of the antifungal agents are prepared in a liquid culture medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A standardized suspension of fungal cells is then prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculation: A defined volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: Following incubation, the plates are visually inspected or read using a spectrophotometer to determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.
Caption: Workflow for the Broth Microdilution Method.
Conclusion and Future Directions
The comparative data strongly indicates that indole derivatives represent a promising class of antifungal agents with the potential to address the challenge of drug-resistant fungal infections. Their potent activity against fluconazole-resistant strains and their multifaceted mechanisms of action make them compelling candidates for further investigation. Future research should focus on in vivo efficacy studies, toxicity profiling, and structure-activity relationship (SAR) analyses to optimize their therapeutic potential and pave the way for their clinical development. The continued exploration of such novel chemical scaffolds is crucial for expanding the arsenal of effective antifungal therapies.
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. droracle.ai [droracle.ai]
- 8. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. bioengineer.org [bioengineer.org]
- 12. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Synthesis and Biological Data for Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies and biological data for indole derivatives, with a focus on reproducibility. The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] However, the translation of promising laboratory findings into robust, reproducible results presents a significant challenge in drug discovery and development.[4][5] This document aims to equip researchers with a comparative framework to critically evaluate and improve the reproducibility of their work with indole derivatives, using 2-phenylindoles as a primary example due to their well-documented anticancer properties.[6]
Comparative Analysis of Synthetic Routes to 2-Phenylindole
The synthesis of indole derivatives, while extensively studied, is susceptible to variations that can impact yield, purity, and ultimately, the reproducibility of biological data. The Fischer indole synthesis, a venerable method for constructing the indole core, serves as an excellent case study for comparing different synthetic approaches.[7][8][9][10]
Table 1: Comparison of Synthetic Methods for 2-Phenylindole
| Method | Key Reagents & Conditions | Reported Yield (%) | Potential Sources of Irreproducibility |
| Classic Fischer Indole Synthesis | Phenylhydrazine, acetophenone, strong acid catalyst (e.g., polyphosphoric acid, zinc chloride), elevated temperatures.[7][8] | 70-90% | Catalyst activity, reaction temperature control, reagent purity, and scale can all influence the outcome.[8] |
| Microwave-Assisted Fischer Indole | Phenylhydrazine, acetophenone, acid catalyst, microwave irradiation. | Often >90% | Precise control of microwave parameters (power, temperature, time) is critical; localized overheating can lead to side products. |
| Palladium-Catalyzed Annulation | o-Haloanilines, terminal alkynes, palladium catalyst, copper co-catalyst, base.[11] | Good to excellent | The activity of the palladium catalyst can be variable, and the reaction is often sensitive to air and moisture. |
| Solvent-Free Mechanochemical Synthesis | Phenylhydrazine derivatives, acetophenone derivatives, solid catalyst (e.g., Ni multi-doped ZrO2), grinding.[4] | High (e.g., 86% for 2-phenylindole)[4] | The physical properties of the catalyst and the efficiency of the grinding apparatus can affect reaction rates and yields. |
Detailed Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole
The following protocol is a generalized representation of the classic Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl2)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) is prepared.
-
The mixture is added to the acid catalyst (e.g., PPA or ZnCl2) under controlled temperature conditions.
-
The reaction is heated for a specified duration, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched, typically with ice-water.
-
The crude product is isolated by filtration.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol.
-
The final product must be thoroughly characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Comparative Analysis of Biological Data: Anti-proliferative Activity
The biological activity of indole derivatives, particularly their anti-proliferative effects, is a key area of investigation. However, reported bioactivity data, such as IC50 values, can exhibit significant variability across different studies. This variability can stem from differences in assay protocols, cell lines, and the purity of the tested compounds.[12][13]
Table 2: Comparison of Reported Anti-proliferative Activity of 2-Phenylindole Derivatives
| Compound | Target/Assay | Cell Line | Activity Metric (IC50/MIC) | Reference |
| 2-phenylindole derivative 3a | Cytotoxicity | MCF7 (Breast Cancer) | 1.31 µM | [1] |
| 2-phenylindole derivative 10 | Cytotoxicity | MCF7 (Breast Cancer) | >100 µM | [1] |
| 2-phenylindole derivative 4b | Anti-proliferative | A549 (Lung Cancer) | ~25 µM | [14] |
| 2-phenylindole derivative 4k | Anti-proliferative | B16F10 (Melanoma) | ~10 µM | [14] |
| Bisindole 31 | Anti-proliferative | MCF-7 (Breast Cancer) | 2.71 µM | [12] |
| Indole-combretastatin conjugate 86 | Anti-proliferative | MCF-7 (Breast Cancer) | 1.86 µM | [12] |
Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay
A common mechanism of action for anti-cancer indole derivatives is the inhibition of tubulin polymerization.[13] The following is a generalized protocol for a fluorescence-based tubulin polymerization assay.[2][3][15][16][17]
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., DMSO)
-
Test compounds (indole derivatives)
Procedure:
-
Tubulin is re-suspended in ice-cold polymerization buffer.
-
The test compound and controls are added to a 96-well plate.
-
The tubulin solution is added to the wells.
-
The plate is incubated at 37°C, and fluorescence is measured at regular intervals.
-
The change in fluorescence over time indicates the rate of tubulin polymerization.
Visualizing Key Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a generalized experimental workflow.
References
- 1. japsonline.com [japsonline.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Enantioselective synthesis and separation of chiral piperidinyl-indoles.
A comprehensive guide to the enantioselective synthesis and separation of chiral piperidinyl-indole compounds, which are significant scaffolds in medicinal chemistry, is presented below. This guide compares various methodologies, providing quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Comparison of Enantioselective Synthesis and Separation Strategies
The synthesis of enantiomerically pure piperidinyl-indoles can be broadly categorized into two main approaches: asymmetric synthesis and the resolution of racemic mixtures. Asymmetric synthesis aims to directly produce a single enantiomer, often employing chiral catalysts or auxiliaries. Resolution techniques, on the other hand, involve the separation of a pre-synthesized racemic mixture.
Asymmetric Synthesis Approaches
Asymmetric catalysis is a powerful tool for the direct synthesis of chiral molecules. Both metal-based catalysts and organocatalysts have been successfully employed for the synthesis of chiral indoles and piperidines, the constituent rings of the target molecules.
-
Metal-Catalyzed Synthesis : Transition metals like rhodium and cobalt are used to catalyze reactions that generate chiral centers with high enantioselectivity. For instance, Rh-catalyzed asymmetric reductive Heck reactions can produce 3-substituted piperidines in high yield and enantioselectivity.[1] Similarly, cobalt-catalyzed hydroalkylation offers a method for synthesizing chiral α,α-dialkyl indoles.[2]
-
Organocatalytic Synthesis : Chiral Brønsted acids and other small organic molecules can catalyze enantioselective reactions under mild conditions.[3] For example, the transfer hydrogenation of indole derivatives using a Hantzsch ester and a chiral Brønsted acid can yield optically active indolines with excellent enantioselectivities (up to 97% ee).[3] Organocatalytic domino reactions have also been developed to construct polysubstituted piperidines with multiple stereocenters in a single step.[4]
Resolution of Racemic Mixtures
Resolution is a common strategy when direct asymmetric synthesis is challenging. This can be achieved through the formation and separation of diastereomers or by kinetic resolution.
-
Diastereomeric Resolution : This classic method involves reacting a racemic mixture with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard techniques like chromatography or crystallization.[5] Following separation, the chiral auxiliary is removed to yield the pure enantiomers.[5]
-
Kinetic Resolution : In kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. This has been applied to piperidine derivatives using enzyme-catalyzed reactions or enantioselective acylation.[6]
Chiral Separation by HPLC
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers.[7][8] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including those with piperidine motifs.[9] The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.[10]
Quantitative Data Comparison
The following tables summarize quantitative data for different synthetic and separation methodologies.
Table 1: Comparison of Asymmetric Synthesis Methods
| Method/Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| Chiral Brønsted Acid (5j) | 2-Aryl-substituted 3H-indole | 98 | 97 | [3] |
| Cobalt-catalyzed Hydroalkylation | N-alkenyl indole & alkyl iodide | 62-99 | 91-93 | [2] |
| Rh-catalyzed Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acid | High | High | [1] |
| Organocatalytic Domino Michael/Aminalization | Aldehyde & Nitroolefin | Good | >90 | [4][11] |
| Organocatalyzed Friedel–Crafts Reaction | Phenanthrenequinone & Indole | 73-90 | up to 97 | [12] |
Table 2: Diastereoselective Synthesis via Chiral Auxiliary
| Racemic Piperidinyl-Indole | Chiral Auxiliary | Diastereomeric Ratio (dr) | Isolated Yield (%) | Reference |
| 3-(piperidin-3-yl)-1H-indole | (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester | 55:45 | 81 | [5] |
| 3-(piperidin-3-yl)-1H-indole | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | 52:48 | 76 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Diastereomeric Piperidinyl-Indoles for Separation
This protocol is adapted from the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with a chiral reagent.[5]
-
Reaction Setup : To a solution of the racemic 3-(piperidin-3-yl)-1H-indole derivative (1.0 eq.) in acetonitrile (10 mL/mmol), add the chiral reagent (e.g., (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, 1.0 eq.) and potassium carbonate (1.1 eq.).
-
Reaction Conditions : Stir the mixture at 45 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, concentrate the mixture under vacuum at 45 °C.
-
Purification : Pre-purify the residue by silica gel column chromatography using an eluent such as CH₂Cl₂/MeOH/TEA (98:2:0.1).
-
Diastereomer Separation : Separate the resulting mixture of diastereomers using semi-preparative HPLC.[5]
Protocol 2: Chiral Separation via HPLC
This is a general protocol for developing a chiral HPLC separation method.
-
Column Selection : Start with a polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, as they are broadly effective.[9]
-
Mobile Phase Selection : For normal-phase mode, a mixture of hexane/isopropanol or hexane/ethanol is a common starting point. For reversed-phase mode, use mixtures of water/acetonitrile or water/methanol.[7]
-
Initial Screening : Inject the racemic mixture and run an isocratic elution with a mobile phase composition such as 80:20 hexane:isopropanol.
-
Optimization : If no separation is observed, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier). The use of additives like trifluoroacetic acid (for basic analytes) or diethylamine (for acidic analytes) can also improve resolution.
-
Detection : Use a UV detector at a wavelength where the analyte has strong absorbance. The enantiomeric excess (ee) is determined by integrating the peak areas of the two enantiomers.
Visualizations
Workflow for Diastereomeric Resolution
Caption: Workflow for enantioselective synthesis via diastereomeric resolution.
Comparison of Synthetic Strategies
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-methyl-3-(piperidin-4-yl)-1H-indole
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 6-methyl-3-(piperidin-4-yl)-1H-indole, a member of the indole derivatives class of compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for hazardous chemical waste disposal and data from structurally related compounds.
Disclaimer: This guide is intended for informational purposes. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to the official Safety Data Sheet (SDS) for specific handling and disposal instructions.
Hazard Assessment of a Related Compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Data sourced from PubChem for 6-methyl-1H-indole.
Given these potential hazards, this compound should be handled as a hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of laboratory chemical waste is a regulated process designed to protect personnel and the environment.[2][3] The following protocol outlines the necessary steps for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Identification and Segregation:
-
Identify: The waste must be clearly identified as this compound.
-
Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3] Incompatible chemicals can react dangerously. For example, acids should not be mixed with bases.[3]
3. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be in good condition with a secure lid.[4]
-
Never fill a waste container to more than 90% of its capacity to avoid spills and allow for vapor expansion.
4. Labeling:
-
Properly label the waste container with a "Hazardous Waste" label.[3][4]
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).[4]
-
The date when the waste was first added to the container.
-
The specific hazards associated with the chemical (e.g., "Irritant").
-
5. Storage:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.[4]
6. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed waste disposal service or your institution's EHS department.[2]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) regulates the disposal of toxic chemicals under the Resource Conservation and Recovery Act (RCRA).[5][6][7][8]
Disposal of Contaminated Materials
-
Labware/Glassware: If not grossly contaminated, glassware can be triple-rinsed with a suitable solvent. The first two rinsates must be collected and treated as hazardous waste. After the third rinse, the glassware can often be washed and reused or disposed of as non-hazardous waste. If grossly contaminated, dispose of the labware as hazardous waste.[4]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container may be disposed of in the regular trash, depending on institutional policies.[4][9]
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste bag and disposed of according to your institution's procedures.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. axonator.com [axonator.com]
- 7. epa.gov [epa.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Operational Protocols for Handling 6-methyl-3-(piperidin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 6-methyl-3-(piperidin-4-yl)-1H-indole. The following procedural guidance is based on the known hazards of its constituent moieties, piperidine and indole derivatives, to ensure safe laboratory operations and proper disposal.
Hazard Assessment
-
Piperidine Moiety : Piperidine is a flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin or if inhaled.[1] It is also known to cause severe skin burns and eye damage.[1]
-
Indole Moiety : Indole derivatives can cause skin and eye irritation, and may lead to respiratory irritation.[2][3]
Given these properties, this compound should be handled as a hazardous substance with potential for flammability, toxicity, and corrosivity.
Personal Protective Equipment (PPE)
The use of appropriate PPE is critical to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[1] | To prevent skin contact with the potentially toxic and corrosive compound. |
| Eye/Face Protection | Safety goggles or a face shield.[4] | To protect against splashes that could cause serious eye damage. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing.[4][5] Consider flame-retardant and antistatic clothing if handling large quantities. | To prevent skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[6][7] If significant aerosolization or dusting is expected, a NIOSH/MSHA approved respirator should be used.[6][8] | To minimize inhalation of potentially harmful vapors or dust. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational steps is mandatory for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Storage :
Disposal Plan
Proper disposal is a critical aspect of the chemical's lifecycle to protect personnel and the environment.
-
Waste Segregation and Collection :
-
All waste materials, including unused product and contaminated consumables (e.g., gloves, weighing paper), must be treated as hazardous waste.[4][7]
-
Collect solid and liquid waste in separate, designated, and clearly labeled hazardous waste containers.[4][7] The containers should be chemically resistant and have a secure lid.[4]
-
-
Waste Labeling and Storage :
-
Final Disposal :
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area and remove all ignition sources.[6] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.[6][7] |
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lab-supply.net [lab-supply.net]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
